molecular formula C14H11BrO2 B1273611 (3-Bromophenyl)(4-methoxyphenyl)methanone CAS No. 54118-76-2

(3-Bromophenyl)(4-methoxyphenyl)methanone

Cat. No.: B1273611
CAS No.: 54118-76-2
M. Wt: 291.14 g/mol
InChI Key: VIRBFLHMELPKFP-UHFFFAOYSA-N
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Description

(3-Bromophenyl)(4-methoxyphenyl)methanone ( 54118-76-2) is a high-value diarylketone compound with the molecular formula C₁₄H₁₁BrO₂ and a molecular weight of 291.14 g/mol . This chemical serves as a versatile building block and key intermediate in advanced organic synthesis and pharmaceutical research . Its structure features a central carbonyl group flanked by two distinct aromatic rings: a 3-bromophenyl group and a 4-methoxyphenyl group . This electronic asymmetry, created by the electron-withdrawing bromine atom and the electron-donating methoxy group, makes the molecule a valuable scaffold for constructing more complex architectures . The primary synthetic route to this compound is via Friedel-Crafts acylation, typically involving the reaction of 3-bromobenzoyl chloride with anisole in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) . The methoxy group on anisole activates the ring and directs the electrophilic substitution predominantly to the para position, yielding the desired product . In contemporary research, the significant utility of this methanone derivative lies in its role as a versatile synthetic intermediate. The bromine atom provides a reactive handle for various metal-catalyzed cross-coupling reactions, including Suzuki and Sonogashira couplings . This allows researchers to efficiently form new carbon-carbon bonds and create diverse libraries of complex organic molecules for drug discovery and material science . It is specifically listed as a precursor in the synthesis of compounds like 4-(3-ethynylbenzoyl)benzonitrile . The compound is characterized by key physical properties including a predicted density of 1.401 g/cm³ and a boiling point of approximately 401.6°C at 760 mmHg . Attention: For research use only. Not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-bromophenyl)-(4-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H11BrO2/c1-17-13-7-5-10(6-8-13)14(16)11-3-2-4-12(15)9-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIRBFLHMELPKFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60373707
Record name (3-bromophenyl)(4-methoxyphenyl)methanone
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Molecular Weight

291.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54118-76-2
Record name (3-Bromophenyl)(4-methoxyphenyl)methanone
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Record name (3-bromophenyl)(4-methoxyphenyl)methanone
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Foundational & Exploratory

Technical Guide: (3-Bromophenyl)(4-methoxyphenyl)methanone

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A definitive CAS (Chemical Abstracts Service) number for (3-Bromophenyl)(4-methoxyphenyl)methanone could not be identified through comprehensive searches of publicly available databases and chemical supplier catalogs. While the isomeric compound, (4-Bromophenyl)(4-methoxyphenyl)methanone, is listed with CAS number 54118-75-1, the 3-bromo isomer does not have a readily available, confirmed CAS number.[1] This suggests that the compound may not be well-characterized or widely available commercially.

This guide provides a comprehensive overview of the synthesis, properties, and potential biological activities of this compound, based on established chemical principles and data from structurally related benzophenone derivatives. The information presented herein is intended for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

This compound belongs to the diarylketone class of organic compounds, commonly known as benzophenones. The structure features a central carbonyl group connecting a 3-bromophenyl ring and a 4-methoxyphenyl ring.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueData Source
Molecular FormulaC₁₄H₁₁BrO₂-
Molecular Weight291.14 g/mol -
XLogP34.1-
Hydrogen Bond Donor Count0-
Hydrogen Bond Acceptor Count2-
Rotatable Bond Count2-
Exact Mass289.9942 g/mol -
Monoisotopic Mass289.9942 g/mol -
Topological Polar Surface Area26.3 Ų-
Heavy Atom Count18-

Note: These properties are computationally predicted and have not been experimentally verified.

Synthesis Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature, a common and effective method for synthesizing unsymmetrical benzophenones is the Friedel-Crafts acylation.

Proposed Synthesis via Friedel-Crafts Acylation

This method would involve the acylation of anisole with 3-bromobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Experimental Workflow:

G reagents 3-Bromobenzoyl chloride + Anisole reaction Reaction Mixture reagents->reaction solvent Inert solvent (e.g., Dichloromethane) solvent->reaction catalyst Lewis Acid (e.g., AlCl₃) catalyst->reaction quench Quenching (e.g., with ice water) reaction->quench 1. Stir at 0°C to rt 2. Monitor by TLC extraction Work-up & Extraction quench->extraction purification Purification (e.g., Column Chromatography) extraction->purification product This compound purification->product

Caption: Proposed workflow for the synthesis of this compound via Friedel-Crafts acylation.

Detailed Methodology:

  • Reaction Setup: To a solution of anisole in a dry, inert solvent such as dichloromethane, cooled to 0°C in an ice bath, add a Lewis acid catalyst (e.g., anhydrous aluminum chloride) portion-wise with stirring.

  • Acylation: Add 3-bromobenzoyl chloride dropwise to the stirred suspension. The reaction mixture is typically stirred at 0°C for a period and then allowed to warm to room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, the reaction is carefully quenched by pouring it into a mixture of ice and concentrated hydrochloric acid.

  • Work-up: The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed with a saturated sodium bicarbonate solution and brine, then dried over an anhydrous drying agent (e.g., Na₂SO₄).

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the pure this compound.

Potential Biological Activities and Signaling Pathways

Specific biological activities for this compound have not been reported. However, the benzophenone scaffold is a common motif in many biologically active compounds.[2][3][4][5][6] Substituted benzophenones have been reported to exhibit a range of activities, including:

  • Anticancer Activity: Many natural and synthetic benzophenones have demonstrated cytotoxic effects against various cancer cell lines.[3][5] The mechanisms of action can be diverse, often involving the induction of apoptosis or the inhibition of key signaling pathways involved in cell proliferation.

  • Antimicrobial and Antifungal Activity: The benzophenone core is found in compounds with activity against various bacteria and fungi.[3][6]

  • Antioxidant Activity: Phenolic benzophenones, in particular, are known for their antioxidant properties, which are attributed to their ability to scavenge free radicals.[3]

  • Anti-HIV Activity: Certain benzophenone derivatives have been identified as non-nucleoside HIV-1 reverse transcriptase inhibitors.[2]

Given these precedents, it is plausible that this compound could be investigated for similar biological activities.

Hypothetical Signaling Pathway Involvement:

Based on the activities of related compounds, a hypothetical involvement in a cancer-related signaling pathway could be explored. For instance, many anticancer agents interfere with pathways like the MAPK/ERK pathway, which is crucial for cell proliferation and survival.

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation TF->Proliferation Target (3-Bromophenyl) (4-methoxyphenyl)methanone Target->Raf Potential Inhibition

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by this compound.

Conclusion

This compound is a benzophenone derivative for which there is a notable lack of specific experimental data and a confirmed CAS number in the public domain. This technical guide has provided a putative synthesis protocol and an overview of potential biological activities based on the well-documented properties of structurally related compounds. Further experimental investigation is required to determine the actual physicochemical properties, spectroscopic data, and biological profile of this specific molecule. Researchers interested in this compound are encouraged to perform de novo synthesis and characterization.

References

An In-depth Technical Guide to (3-Bromophenyl)(4-methoxyphenyl)methanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of (3-Bromophenyl)(4-methoxyphenyl)methanone for researchers, scientists, and drug development professionals.

Chemical Properties and Identifiers

This compound, also known as 3-bromo-4'-methoxybenzophenone, is an aromatic ketone. Below is a summary of its key chemical identifiers and properties.

PropertyValueSource
Molecular Formula C₁₄H₁₁BrO₂[1]
Molecular Weight 291.14 g/mol [1]
CAS Number 54118-76-2[1]
IUPAC Name This compound[1]
Synonyms 3-Bromo-4'-methoxybenzophenone[1]
InChI InChI=1S/C14H11BrO2/c1-17-13-7-5-10(6-8-13)14(16)11-3-2-4-12(15)9-11/h2-9H,1H3[1]
SMILES COC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)Br[1]

Physical Properties:

PropertyValueNotes
Melting Point 80-81 °CExperimental data.
Boiling Point 401.6 °C at 760 mmHgPredicted value.
Solubility Not availableExperimental data not found. Expected to be soluble in common organic solvents.
Density 1.401 g/cm³Predicted value.

Spectral Data:

Adductm/z
[M+H]⁺291.00151
[M+Na]⁺312.98345
[M-H]⁻288.98695
[M+NH₄]⁺308.02805
[M+K]⁺328.95739

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Friedel-Crafts acylation of anisole with 3-bromobenzoyl chloride.

Experimental Protocol: Friedel-Crafts Acylation

This protocol describes the synthesis of this compound with a reported yield of 84%.[2]

Materials:

  • 3-Bromobenzoyl chloride (0.82 mol)

  • Anisole (1.03 mol)

  • Aluminum chloride (AlCl₃) (1.03 mol)

  • Dichloromethane (DCM)

  • 20% Hydrochloric acid (HCl)

  • Water

  • Brine

  • Sodium sulfate (Na₂SO₄)

  • Hexane

Procedure:

  • To a cooled (0°C) mixture of 3-bromobenzoyl chloride and anisole in dichloromethane, add aluminum chloride portion-wise with stirring under a nitrogen atmosphere.

  • Allow the resulting reaction mixture to stir at room temperature overnight.

  • Pour the reaction mixture into 20% HCl and stir for 1 hour.

  • Separate the organic and aqueous layers.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • Wash the resulting residue with hexane to afford the final product.

G cluster_reactants Reactants cluster_reagents Reagents & Solvent 3-Bromobenzoyl_chloride 3-Bromobenzoyl chloride Reaction_Mixture Reaction at 0°C to Room Temp. 3-Bromobenzoyl_chloride->Reaction_Mixture Anisole Anisole Anisole->Reaction_Mixture AlCl3 AlCl₃ (Lewis Acid) AlCl3->Reaction_Mixture DCM Dichloromethane (Solvent) DCM->Reaction_Mixture Workup Aqueous Workup (HCl) Reaction_Mixture->Workup Overnight Extraction Extraction with DCM Workup->Extraction Purification Washing & Drying Extraction->Purification Final_Product This compound Purification->Final_Product

Friedel-Crafts Acylation Workflow

Potential Biological Activities

While specific biological activities for this compound have not been extensively reported, the benzophenone scaffold is a common motif in a variety of biologically active compounds. Derivatives of benzophenone have demonstrated a wide range of pharmacological properties, including:

  • Anticancer Activity: Many benzophenone derivatives have been investigated for their cytotoxic effects against various cancer cell lines.

  • Antimicrobial Activity: The benzophenone core is present in compounds exhibiting antibacterial and antifungal properties.

  • Anti-inflammatory Activity: Certain benzophenone derivatives have shown potential as anti-inflammatory agents.

The presence of the bromine atom and the methoxy group on the phenyl rings of this compound may influence its lipophilicity, electronic properties, and steric profile, which in turn could modulate its biological activity. Further research is warranted to explore the specific pharmacological profile of this compound.

G Benzophenone_Derivative This compound Target_Protein Cellular Target (e.g., Enzyme, Receptor) Benzophenone_Derivative->Target_Protein Binding Signaling_Pathway Modulation of Signaling Pathway Target_Protein->Signaling_Pathway Activation / Inhibition Cellular_Response Biological Effect (e.g., Apoptosis, Inhibition of Growth) Signaling_Pathway->Cellular_Response

Generalized Benzophenone Signaling Pathway

References

An In-depth Technical Guide to (3-Bromophenyl)(4-methoxyphenyl)methanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and spectral data of (3-Bromophenyl)(4-methoxyphenyl)methanone, a substituted benzophenone derivative. This document is intended for researchers, scientists, and professionals in the fields of organic chemistry, medicinal chemistry, and drug development.

Chemical Structure and Identifiers

This compound, also known as 3-bromo-4'-methoxybenzophenone, is a diarylketone featuring a bromine atom on one phenyl ring and a methoxy group on the other.

Structure:

Chemical Identifiers [1][2][3]

IdentifierValue
IUPAC Name This compound
CAS Number 54118-76-2
Molecular Formula C14H11BrO2
Molecular Weight 291.14 g/mol
InChI InChI=1S/C14H11BrO2/c1-17-13-7-5-10(6-8-13)14(16)11-3-2-4-12(15)9-11/h2-9H,1H3
InChIKey VIRBFLHMELPKFP-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)Br

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below.

Table of Physicochemical Data [1][2]

PropertyValueSource
Melting Point 191°CChemicalBook
Boiling Point 401.6°C at 760 mmHg (Predicted)AccelaChem
Physical Form PowderChemicalBook
Color Light beige to faint orangeChemicalBook
Purity ≥95%AccelaChem, acints
XLogP3-AA 3.9Guidechem
Topological Polar Surface Area 26.3 ŲGuidechem
Hydrogen Bond Donor Count 0Guidechem
Hydrogen Bond Acceptor Count 2Guidechem
Rotatable Bond Count 3Guidechem

Synthesis

The primary method for the synthesis of this compound is the Friedel-Crafts acylation.

Experimental Protocol: Friedel-Crafts Acylation

Reaction Scheme:

Detailed Methodology:

To a cooled (0°C) mixture of 3-bromobenzoyl chloride (0.82 mol) and anisole (1.03 mol) in dichloromethane (DCM, 2.0 L), aluminum chloride (AlCl3, 1.03 mol) is added portion-wise with stirring under a nitrogen atmosphere. The resulting reaction mixture is allowed to stir at room temperature overnight.

Following the reaction, the mixture is poured into 20% hydrochloric acid (HCl, 1500 ml) and stirred for 1 hour. The layers are then separated, and the aqueous layer is extracted with DCM (2 x 750 ml). The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate (Na2SO4), filtered, and concentrated under reduced pressure. The resulting residue is washed with hexane to yield the final product.

Diagram of Synthesis Workflow:

SynthesisWorkflow Reactant1 3-Bromobenzoyl Chloride Reaction Friedel-Crafts Acylation (0°C to RT, overnight) Reactant1->Reaction Reactant2 Anisole Reactant2->Reaction Catalyst AlCl3 in DCM Catalyst->Reaction Workup1 Quench with 20% HCl Reaction->Workup1 Workup2 Liquid-Liquid Extraction (DCM/Water) Workup1->Workup2 Workup3 Wash with Water & Brine Workup2->Workup3 Workup4 Dry with Na2SO4 Workup3->Workup4 Workup5 Filter & Concentrate Workup4->Workup5 Workup6 Wash with Hexane Workup5->Workup6 Product This compound Workup6->Product

Caption: Friedel-Crafts synthesis of this compound.

Spectroscopic Data

Detailed spectroscopic data is crucial for the structural confirmation and purity assessment of the compound. While comprehensive experimental spectra for this compound are not widely available in public databases, typical spectral features can be predicted based on its structure.

Expected Spectroscopic Features:

  • ¹H NMR: Signals corresponding to the aromatic protons on both the 3-bromophenyl and 4-methoxyphenyl rings, as well as a singlet for the methoxy group protons.

  • ¹³C NMR: Resonances for the carbonyl carbon, the carbon atoms of the two aromatic rings (including those bonded to bromine and the methoxy group), and the methoxy carbon.

  • IR Spectroscopy: A strong absorption band characteristic of the carbonyl (C=O) stretching vibration, typically in the range of 1650-1680 cm⁻¹. Also, C-O stretching for the methoxy group and C-Br stretching vibrations would be expected.

  • Mass Spectrometry: The molecular ion peak (M+) and peaks corresponding to the isotopic pattern of bromine (approximately equal intensity for M+ and M+2). Fragmentation patterns would likely involve the loss of the methoxy group and cleavage around the carbonyl group.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the public domain regarding the biological activity or the involvement of this compound in any signaling pathways. As a substituted benzophenone, it belongs to a class of compounds with diverse biological activities, and further research is required to elucidate its potential pharmacological profile.

Logical Relationship for Future Investigation:

BiologicalInvestigation Compound This compound Screening High-Throughput Screening (e.g., cell-based assays, enzyme assays) Compound->Screening Hit Identification of Biological 'Hit' Screening->Hit TargetID Target Identification & Validation Hit->TargetID Pathway Signaling Pathway Elucidation TargetID->Pathway LeadOpt Lead Optimization Pathway->LeadOpt

Caption: A logical workflow for investigating the biological activity of the title compound.

Conclusion

This compound is a readily synthesizable benzophenone derivative. This guide provides foundational data for researchers interested in this compound. The lack of extensive public data on its biological activity presents an opportunity for novel research in medicinal chemistry and chemical biology. The detailed synthesis protocol and compiled physicochemical properties herein serve as a valuable starting point for such investigations.

References

An In-Depth Technical Guide to the Synthesis of (3-Bromophenyl)(4-methoxyphenyl)methanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Bromophenyl)(4-methoxyphenyl)methanone, a key intermediate in the synthesis of various pharmacologically active compounds, can be prepared through several synthetic routes. This document provides a detailed technical overview of the most common and effective methods for its synthesis, with a primary focus on the Friedel-Crafts acylation reaction. Alternative pathways, including Suzuki-Miyaura coupling and Grignard reactions, are also discussed. This guide includes detailed experimental protocols, quantitative data, and process visualizations to aid researchers in the efficient and safe synthesis of this important benzophenone derivative.

Core Synthesis Routes

The synthesis of this compound can be primarily achieved through three distinct chemical transformations:

  • Route 1: Friedel-Crafts Acylation: The most direct and widely reported method involves the electrophilic aromatic substitution of anisole with 3-bromobenzoyl chloride in the presence of a Lewis acid catalyst.

  • Route 2: Suzuki-Miyaura Coupling: A palladium-catalyzed cross-coupling reaction between a suitable arylboronic acid and an aryl halide derivative can be employed to form the diaryl ketone structure.

  • Route 3: Grignard Reaction: The nucleophilic addition of a Grignard reagent to an appropriate electrophile, such as an acyl chloride or a nitrile, provides another viable pathway to the target molecule.

Route 1: Friedel-Crafts Acylation

The Friedel-Crafts acylation of anisole with 3-bromobenzoyl chloride is a robust and high-yielding method for the preparation of this compound. The reaction proceeds via the formation of an acylium ion intermediate, which then undergoes electrophilic attack on the electron-rich anisole ring, primarily at the para position due to the ortho,para-directing effect of the methoxy group and steric hindrance at the ortho position.

Reaction Scheme

G cluster_2 Grignard Reaction 3-Bromobenzoyl_chloride 3-Bromobenzoyl chloride Product This compound 3-Bromobenzoyl_chloride->Product 4-Methoxyphenylmagnesium_bromide 4-Methoxyphenylmagnesium bromide 4-Methoxyphenylmagnesium_bromide->Product Solvent Anhydrous THF Solvent->Product 1) Workup Aqueous Workup Workup->Product 2)

An In-depth Technical Guide to (3-Bromophenyl)(4-methoxyphenyl)methanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Bromophenyl)(4-methoxyphenyl)methanone is a diaryl ketone, a class of organic compounds characterized by a carbonyl group connecting two aryl rings. The benzophenone scaffold is of significant interest in medicinal chemistry due to its presence in numerous naturally occurring and synthetic molecules with a wide range of biological activities.[1][2] This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, a representative synthetic protocol, and a discussion of the biological activities associated with the broader class of substituted benzophenones.

Chemical Identity and Properties

The IUPAC name for the compound is this compound.[3] It is a substituted benzophenone with a bromine atom at the meta-position of one phenyl ring and a methoxy group at the para-position of the other.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₄H₁₁BrO₂[3]
Molecular Weight291.14 g/mol [4]
Monoisotopic Mass289.99423 Da[3]
Predicted XlogP3.9[3]
InChIInChI=1S/C14H11BrO2/c1-17-13-7-5-10(6-8-13)14(16)11-3-2-4-12(15)9-11/h2-9H,1H3[3]
InChIKeyVIRBFLHMELPKFP-UHFFFAOYSA-N[3]
SMILESCOC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)Br[3]

Table 2: Predicted Collision Cross Section (CCS) Data

Adductm/zPredicted CCS (Ų)
[M+H]⁺291.00151156.0
[M+Na]⁺312.98345167.0
[M-H]⁻288.98695165.3
[M+NH₄]⁺308.02805175.1
[M+K]⁺328.95739156.0
[M+H-H₂O]⁺272.99149155.2
[M+HCOO]⁻334.99243177.4
Data obtained from computational predictions.[3]

Synthesis of this compound

The primary method for the synthesis of unsymmetrical diaryl ketones such as this compound is the Friedel-Crafts acylation.[5] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride using a strong Lewis acid catalyst.[6]

General Experimental Protocol: Friedel-Crafts Acylation

Materials and Reagents:

  • Anisole

  • 3-Bromobenzoyl chloride

  • Aluminum chloride (anhydrous)

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (aqueous solution)

  • Sodium bicarbonate (aqueous solution)

  • Brine

  • Magnesium sulfate (anhydrous)

  • Ice

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride in anhydrous dichloromethane.

  • Cool the suspension in an ice bath.

  • Slowly add 3-bromobenzoyl chloride to the cooled suspension with stirring.

  • To this mixture, add anisole dropwise, maintaining the low temperature.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Carefully quench the reaction by pouring it over a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer and wash it sequentially with water, aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield pure this compound.

Due to the electron-withdrawing nature of the carbonyl group in the product, multiple acylations are generally avoided.[6]

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup cluster_purification Purification Anisole Anisole Temperature 0°C to RT Anisole->Temperature AcylChloride 3-Bromobenzoyl Chloride LewisAcid AlCl₃ AcylChloride->LewisAcid Forms Acylium Ion Intermediate LewisAcid->Temperature Solvent Anhydrous CH₂Cl₂ Quench Ice/HCl Quench Temperature->Quench Wash Aqueous Wash Quench->Wash Dry Drying (MgSO₄) Wash->Dry Concentrate Concentration Dry->Concentrate Purify Column Chromatography or Recrystallization Concentrate->Purify Product This compound Purify->Product

Caption: General workflow for the synthesis of this compound via Friedel-Crafts acylation.

Biological Activities of Substituted Benzophenones

While specific biological data for this compound is limited in the available literature, the benzophenone scaffold is a common feature in molecules exhibiting a wide array of biological activities.[1][9] Research on various substituted benzophenones has demonstrated their potential as:

  • Anticancer Agents: Many natural and synthetic benzophenones have shown cytotoxic effects against various human cancer cell lines.[9][10] For some compounds, IC₅₀ values are reported to be in the low micromolar range.[9]

  • Anti-inflammatory Agents: Certain benzophenone derivatives have been evaluated for their anti-inflammatory properties, with some showing efficacy in rat paw edema inhibition tests and cyclooxygenase assays.[1]

  • Antimicrobial and Antiviral Agents: The benzophenone core is found in compounds with activity against various microbes and viruses, including HIV.[9][11] For instance, a series of naphthyl-substituted benzophenones were identified as non-nucleoside HIV-1 reverse transcriptase inhibitors, with one analog exhibiting an EC₅₀ value of 4.8 nM against wild-type HIV-1.[11]

  • Antioxidant Agents: The antioxidant properties of several benzophenone derivatives have been investigated, with some brominated phenols showing effective radical scavenging activities.[12]

The biological activity is often highly dependent on the substitution pattern of the aryl rings.[2] The presence and position of functional groups like halogens and methoxy groups can significantly influence the pharmacological profile of the molecule.

Conclusion

This compound is a diaryl ketone with potential for further investigation in drug discovery and materials science, given the diverse biological activities associated with the benzophenone scaffold. Its synthesis is accessible through well-established methods like Friedel-Crafts acylation. Future research could focus on the detailed biological evaluation of this specific compound to elucidate its potential therapeutic applications and mechanism of action.

References

Technical Guide: Physical and Chemical Properties of (3-Bromophenyl)(4-methoxyphenyl)methanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Bromophenyl)(4-methoxyphenyl)methanone, a substituted benzophenone, represents a core chemical scaffold with significant potential in medicinal chemistry and materials science. The benzophenone framework is a recurring motif in a multitude of biologically active compounds, exhibiting a wide range of pharmacological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and a conceptual framework for its potential biological evaluation.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below. This data is essential for its handling, characterization, and application in research and development.

PropertyValueSource
Molecular Formula C₁₄H₁₁BrO₂[1][2]
Molecular Weight 291.14 g/mol [1][3]
CAS Number 54118-76-2[1]
Appearance Light beige to faint orange powder[4]
Melting Point 191°C[4]
Boiling Point No data available[3]
Solubility No data available

Synthesis Protocol: Friedel-Crafts Acylation

A common and effective method for the synthesis of this compound is the Friedel-Crafts acylation of anisole with 3-bromobenzoyl chloride.[1]

Experimental Workflow: Friedel-Crafts Acylation

G cluster_prep Reaction Setup cluster_reaction Acylation Reaction cluster_workup Work-up cluster_purification Purification reagents Combine 3-bromobenzoyl chloride and anisole in DCM cooling Cool mixture to 0°C reagents->cooling add_catalyst Portion-wise addition of AlCl₃ under N₂ cooling->add_catalyst stirring Stir at room temperature overnight add_catalyst->stirring quench Pour into 20% HCl and stir stirring->quench separate Separate organic and aqueous layers quench->separate extract Extract aqueous layer with DCM separate->extract wash Wash combined organic layers with water and brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate under reduced pressure dry->concentrate final_wash Wash residue with hexane concentrate->final_wash product Obtain this compound final_wash->product

Caption: Workflow for the synthesis of this compound.

Detailed Methodology
  • Reaction Setup: In a suitable reaction vessel, combine 3-bromobenzoyl chloride (0.82 mol) and anisole (1.03 mol) in dichloromethane (DCM, 2.0 L).[1] Cool the resulting mixture to 0°C in an ice bath.[1]

  • Catalyst Addition: Under a nitrogen atmosphere, add aluminum chloride (AlCl₃, 1.03 mol) portion-wise to the stirred mixture.[1]

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and continue stirring overnight.[1]

  • Quenching: Carefully pour the reaction mixture into a beaker containing 1500 mL of 20% hydrochloric acid and stir vigorously for 1 hour.[1]

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer.[1] Extract the aqueous layer twice with 750 mL portions of DCM.[1]

  • Washing and Drying: Combine all organic layers and wash sequentially with water and brine.[1] Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1]

  • Final Purification: Wash the resulting residue with hexane to afford the purified this compound.[1]

Spectroscopic Characterization

Predicted Mass Spectrometry Data
Adductm/z
[M+H]⁺291.00151
[M+Na]⁺312.98345
[M-H]⁻288.98695
[M+NH₄]⁺308.02805
[M+K]⁺328.95739
[M]⁺289.99368
[M]⁻289.99478
ngcontent-ng-c4139270029="" class="ng-star-inserted">

Data predicted using CCSbase.

Potential Biological Activity and Screening Workflow

The benzophenone scaffold is a well-established pharmacophore present in numerous compounds with diverse biological activities. While the specific biological profile of this compound is not yet defined, its structural similarity to other biologically active benzophenones suggests potential for a range of therapeutic applications. A logical workflow for the initial biological evaluation of this compound is proposed below.

Proposed Biological Screening Workflow

G cluster_screening Primary Biological Screening cluster_secondary Secondary and Lead Optimization start Synthesized this compound antimicrobial Antimicrobial Assays start->antimicrobial antioxidant Antioxidant Assays start->antioxidant enzyme Enzyme Inhibition Assays (e.g., Kinases, Proteases) start->enzyme receptor Receptor Binding Assays (e.g., GPCRs) start->receptor hit_id Hit Identification & Validation antimicrobial->hit_id antioxidant->hit_id enzyme->hit_id receptor->hit_id sar Structure-Activity Relationship (SAR) Studies hit_id->sar lead_opt Lead Optimization sar->lead_opt in_vivo In Vivo Efficacy & Toxicity Studies lead_opt->in_vivo end Preclinical Candidate in_vivo->end

References

Spectroscopic and Synthetic Profile of (3-Bromophenyl)(4-methoxyphenyl)methanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a probable synthetic route for (3-Bromophenyl)(4-methoxyphenyl)methanone, a compound of interest in medicinal chemistry and materials science. The information is compiled from various sources, including spectral data for closely related analogs, to offer a detailed profile for research and development purposes.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound. It is important to note that while some data is predicted or derived from analogous structures, it provides a strong foundation for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.80d, J ≈ 8.8 Hz2HH-2', H-6' (of 4-methoxyphenyl)
~7.70t, J ≈ 1.8 Hz1HH-2 (of 3-bromophenyl)
~7.65ddd, J≈8.0, 2.0, 1.0 Hz1HH-6 (of 3-bromophenyl)
~7.50ddd, J≈8.0, 2.0, 1.0 Hz1HH-4 (of 3-bromophenyl)
~7.35t, J ≈ 8.0 Hz1HH-5 (of 3-bromophenyl)
~6.95d, J ≈ 8.8 Hz2HH-3', H-5' (of 4-methoxyphenyl)
3.89s3H-OCH₃

Note: Predicted values are based on the analysis of structurally similar compounds. Actual experimental values may vary slightly.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppmAssignment
~194.5C=O (Ketone)
~163.5C-4' (of 4-methoxyphenyl)
~139.5C-1 (of 3-bromophenyl)
~135.0C-3 (of 3-bromophenyl)
~132.5C-2', C-6' (of 4-methoxyphenyl)
~131.0C-6 (of 3-bromophenyl)
~130.0C-5 (of 3-bromophenyl)
~129.5C-1' (of 4-methoxyphenyl)
~128.5C-2 (of 3-bromophenyl)
~122.5C-Br (of 3-bromophenyl)
~113.8C-3', C-5' (of 4-methoxyphenyl)
55.6-OCH₃

Note: Predicted values are based on the analysis of structurally similar compounds. Actual experimental values may vary slightly.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands (Analog-Based)

Wavenumber (cm⁻¹)IntensityAssignment
~1650 - 1670StrongC=O stretch
~1595 - 1605StrongAromatic C=C stretch
~1250 - 1260StrongC-O-C stretch (asymmetric)
~1170 - 1180StrongC-O-C stretch (symmetric)
~1020 - 1030MediumIn-plane C-H bend
~700 - 850StrongOut-of-plane C-H bend
~550 - 650MediumC-Br stretch

Note: Data is based on the IR spectrum of (4-Chlorophenyl)(4-methoxyphenyl)methanone and other similar benzophenones.[1]

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

m/z (Da)Adduct
291.00151[M+H]⁺
312.98345[M+Na]⁺
288.98695[M-H]⁻
289.99368[M]⁺

Source: Predicted data from PubChem.[2]

Experimental Protocols

The synthesis of this compound can be effectively achieved via a Friedel-Crafts acylation reaction. The following protocol is a generalized procedure based on established methods for similar compounds.

Synthesis of this compound via Friedel-Crafts Acylation

Materials:

  • 3-Bromobenzoyl chloride

  • Anisole

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

Procedure:

  • Reaction Setup: A dry round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel is charged with anhydrous aluminum chloride (1.1 to 1.5 equivalents) and anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon). The flask is cooled in an ice bath.

  • Addition of Reactants: A solution of 3-bromobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane is added dropwise to the stirred suspension of aluminum chloride. Following this, anisole (1.0 to 1.2 equivalents) is added dropwise via the dropping funnel, maintaining the temperature below 5 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours (typically 2-12 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: The reaction mixture is carefully poured into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This is done to quench the reaction and decompose the aluminum chloride complex.

  • Extraction: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with dichloromethane (2-3 times). The combined organic extracts are then washed sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of hexane and ethyl acetate) or by column chromatography on silica gel to afford the pure this compound.

Characterization:

The purified product should be characterized by ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its identity and purity.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization reactants 3-Bromobenzoyl Chloride + Anisole + AlCl3 in DCM reaction Friedel-Crafts Acylation reactants->reaction 1. React workup Quenching (HCl/Ice) & Extraction reaction->workup 2. Work-up purification Purification (Recrystallization or Column Chromatography) workup->purification 3. Purify product Pure Product: This compound purification->product 4. Analyze nmr NMR (¹H & ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms

Caption: Synthesis and characterization workflow.

Signaling Pathway (Logical Relationship)

The core of the synthesis is the electrophilic aromatic substitution mechanism of the Friedel-Crafts acylation.

friedel_crafts_mechanism acyl_chloride 3-Bromobenzoyl Chloride acylium_ion Acylium Ion (Electrophile) acyl_chloride->acylium_ion Activation lewis_acid AlCl₃ lewis_acid->acylium_ion sigma_complex Sigma Complex (Intermediate) acylium_ion->sigma_complex anisole Anisole (Nucleophile) anisole->sigma_complex Nucleophilic Attack product This compound sigma_complex->product Deprotonation

Caption: Friedel-Crafts acylation mechanism.

References

(3-Bromophenyl)(4-methoxyphenyl)methanone solubility in organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Solubility of (3-Bromophenyl)(4-methoxyphenyl)methanone in Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of the organic compound this compound. A comprehensive search of scientific literature and chemical databases reveals a lack of publicly available quantitative solubility data for this specific compound. Consequently, this document provides a detailed experimental protocol for researchers to determine its solubility in various organic solvents. Furthermore, a template for data presentation and a workflow visualization are included to aid in systematic data collection and procedural understanding. The methodologies described are based on established practices for similar compounds, such as benzophenone and its derivatives.

Physicochemical Properties Overview

This compound, a benzophenone derivative, is a solid at room temperature. Its chemical structure, featuring two aromatic rings, suggests that it is a nonpolar to moderately polar molecule. The presence of a bromine atom and a methoxy group influences its polarity and potential for intermolecular interactions. Generally, compounds of this nature are practically insoluble in water but exhibit good solubility in a range of organic solvents.[1][2] The principle of "like dissolves like" is central to predicting its solubility behavior; it is expected to be more soluble in solvents with similar polarity.

Data Presentation: A Template for Experimental Findings

As no specific quantitative solubility data for this compound has been identified in the public domain, the following table is provided as a structured template for researchers to record their experimentally determined values. This standardized format will facilitate the comparison of data across different solvents and conditions.

SolventTemperature (°C)Solubility (g/L)Solubility (mg/mL)Molar Solubility (mol/L)Method of Analysis
Polar Aprotic Solvents
Acetone25UV-Vis/HPLC
Acetonitrile25UV-Vis/HPLC
Dimethylformamide (DMF)25UV-Vis/HPLC
Dimethyl Sulfoxide (DMSO)25UV-Vis/HPLC
Polar Protic Solvents
Methanol25UV-Vis/HPLC
Ethanol25UV-Vis/HPLC
Isopropanol25UV-Vis/HPLC
Nonpolar Solvents
Hexane25Gravimetric/HPLC
Toluene25Gravimetric/HPLC
Chlorinated Solvents
Dichloromethane25Gravimetric/HPLC
Chloroform25Gravimetric/HPLC
Ester Solvents
Ethyl Acetate25UV-Vis/HPLC

Experimental Protocol: Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[1][3] The following protocol is a comprehensive guide for its application to this compound.

Materials and Reagents
  • This compound (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or flasks with screw caps

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

Equipment
  • Orbital shaker with temperature control

  • Centrifuge (optional)

  • UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

  • Vortex mixer

Preparation of Saturated Solutions
  • Addition of Excess Solute : Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.[1]

  • Solvent Addition : Accurately pipette a known volume of the desired organic solvent into each vial.

  • Equilibration : Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). The samples should be agitated for a sufficient period to reach equilibrium, typically 24 to 72 hours.[3] Periodic visual inspection should confirm the continued presence of excess solid.

Sample Analysis
  • Phase Separation : Once equilibrium is reached, allow the vials to stand undisturbed for a set period to let the excess solid settle.[4] Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases.

  • Sample Collection : Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

  • Dilution : Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

  • Quantification : Analyze the diluted samples using a pre-validated analytical method, such as UV-Vis spectrophotometry or HPLC.[5][6]

    • UV-Vis Spectroscopy : Prepare a calibration curve of known concentrations of the compound in the specific solvent. Measure the absorbance of the diluted sample and determine the concentration from the calibration curve.

    • HPLC : Develop an isocratic HPLC method with UV detection. Prepare a calibration curve by injecting known concentrations of the compound. Inject the diluted sample and determine the concentration based on the peak area.[7]

Data Analysis and Calculation
  • Calculate the concentration of the diluted sample using the calibration curve.

  • Account for the dilution factor to determine the concentration of the original saturated solution.

  • Express the solubility in the desired units (e.g., g/L, mg/mL, mol/L).

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Solubility_Workflow start Start prep_compound Prepare High Purity This compound start->prep_compound prep_solvents Select & Prepare Analytical Grade Solvents start->prep_solvents add_excess Add Excess Compound to Vials prep_compound->add_excess add_solvent Add Known Volume of Solvent prep_solvents->add_solvent add_excess->add_solvent equilibration Equilibrate on Shaker (e.g., 24-72h at 25°C) add_solvent->equilibration phase_separation Phase Separation (Settling or Centrifugation) equilibration->phase_separation sampling Withdraw & Filter Supernatant phase_separation->sampling dilution Prepare Serial Dilutions sampling->dilution analysis Quantitative Analysis (UV-Vis or HPLC) dilution->analysis calculation Calculate Solubility (g/L, mol/L) analysis->calculation end End calculation->end

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While existing literature does not provide specific quantitative solubility data for this compound, this guide equips researchers with the necessary tools to generate this crucial information. The provided experimental protocol, based on the reliable isothermal shake-flask method, along with the data presentation template and workflow visualization, offers a robust framework for the systematic and accurate determination of the compound's solubility in various organic solvents. The generation and dissemination of such data are invaluable for applications in drug development, chemical synthesis, and materials science.

References

An In-depth Technical Guide on the Synthesis and Characterization of (3-Bromophenyl)(4-methoxyphenyl)methanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Bromophenyl)(4-methoxyphenyl)methanone is a diarylketone that serves as a valuable intermediate in the synthesis of various biologically active molecules. Its structure, featuring a bromo-substituted phenyl ring and a methoxy-substituted phenyl ring linked by a carbonyl group, offers multiple sites for further chemical modification, making it a versatile building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of this compound, including detailed experimental protocols and expected analytical data.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the target compound is presented in the table below. This data is essential for its handling, purification, and characterization.

PropertyValueSource
IUPAC Name This compoundPubChemLite[1]
CAS Number Not explicitly found for the 3-bromo isomer, 54118-75-1 for the 4-bromo isomer.BLDpharm[2]
Molecular Formula C14H11BrO2PubChemLite[1]
Molecular Weight 291.14 g/mol BLDpharm[2]
Appearance Expected to be a solid at room temperatureGeneral knowledge
Melting Point Data not available; similar compounds have melting points in the range of 60-100 °CGeneral knowledge
Boiling Point Predicted: 360.8 ± 42.0 °CChemicalBook[3]
Solubility Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate) and insoluble in water.General knowledge
InChIKey VIRBFLHMELPKFP-UHFFFAOYSA-NPubChemLite[1]

Synthetic Routes

The synthesis of this compound can be achieved through several established organic chemistry reactions. Two common and effective methods are Friedel-Crafts acylation and the Grignard reaction.

  • Friedel-Crafts Acylation: This method involves the reaction of anisole with 3-bromobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The electrophilic acylium ion generated from 3-bromobenzoyl chloride attacks the electron-rich anisole ring, leading to the formation of the desired ketone.

  • Grignard Reaction: This approach utilizes an organometallic reagent. A Grignard reagent, 4-methoxyphenylmagnesium bromide, is first prepared from 4-bromoanisole and magnesium metal. This nucleophilic reagent then reacts with 3-bromobenzonitrile. The resulting imine intermediate is subsequently hydrolyzed with aqueous acid to yield the target ketone.

The following sections provide detailed experimental protocols for these two synthetic pathways.

Experimental Protocols

Synthesis via Friedel-Crafts Acylation

This protocol describes the synthesis of this compound from anisole and 3-bromobenzoyl chloride.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Anisole108.1410.8 g (10.9 mL)0.10
3-Bromobenzoyl chloride219.4521.9 g0.10
Aluminum chloride (anhydrous)133.3414.7 g0.11
Dichloromethane (anhydrous)-200 mL-
Hydrochloric acid (conc.)-50 mL-
Saturated sodium bicarbonate solution-100 mL-
Brine-100 mL-
Anhydrous magnesium sulfate---

Procedure:

  • Reaction Setup: A 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas to a trap) is dried in an oven and cooled under a stream of dry nitrogen.

  • Addition of Reactants: The flask is charged with anhydrous aluminum chloride (14.7 g, 0.11 mol) and anhydrous dichloromethane (100 mL). The suspension is cooled to 0 °C in an ice bath. A solution of 3-bromobenzoyl chloride (21.9 g, 0.10 mol) in anhydrous dichloromethane (50 mL) is added to the dropping funnel.

  • Acylation Reaction: The 3-bromobenzoyl chloride solution is added dropwise to the stirred suspension over 30 minutes, maintaining the temperature at 0 °C. After the addition is complete, a solution of anisole (10.8 g, 0.10 mol) in anhydrous dichloromethane (50 mL) is added dropwise over 30 minutes. The reaction mixture is then allowed to warm to room temperature and stirred for an additional 4 hours.

  • Work-up: The reaction mixture is carefully poured into a beaker containing 200 g of crushed ice and 50 mL of concentrated hydrochloric acid. The mixture is stirred until the ice has melted and the layers have separated.

  • Extraction and Washing: The organic layer is separated using a separatory funnel. The aqueous layer is extracted with dichloromethane (2 x 50 mL). The combined organic layers are washed with saturated sodium bicarbonate solution (100 mL), water (100 mL), and brine (100 mL).

  • Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Synthesis via Grignard Reaction

This protocol outlines the synthesis starting from 4-bromoanisole and 3-bromobenzonitrile.

Part A: Preparation of 4-methoxyphenylmagnesium bromide

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Bromoanisole187.0418.7 g0.10
Magnesium turnings24.312.67 g0.11
Anhydrous tetrahydrofuran (THF)-100 mL-
Iodine-1 crystal-

Procedure:

  • Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is flame-dried and cooled under a stream of dry nitrogen.

  • Initiation of Grignard Reagent Formation: The flask is charged with magnesium turnings (2.67 g, 0.11 mol). A small crystal of iodine is added. A solution of 4-bromoanisole (18.7 g, 0.10 mol) in anhydrous THF (80 mL) is placed in the dropping funnel.

  • Grignard Reaction: About 10 mL of the 4-bromoanisole solution is added to the magnesium turnings. The mixture is gently warmed to initiate the reaction (disappearance of the iodine color and gentle refluxing). Once the reaction has started, the remaining 4-bromoanisole solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete reaction. The resulting dark grey solution of 4-methoxyphenylmagnesium bromide is cooled to room temperature and used directly in the next step.

Part B: Reaction with 3-Bromobenzonitrile and Hydrolysis

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3-Bromobenzonitrile182.0218.2 g0.10
Anhydrous tetrahydrofuran (THF)-50 mL-
3 M Hydrochloric acid-150 mL-
Diethyl ether-200 mL-
Saturated sodium bicarbonate solution-100 mL-
Brine-100 mL-
Anhydrous sodium sulfate---

Procedure:

  • Reaction with Nitrile: A solution of 3-bromobenzonitrile (18.2 g, 0.10 mol) in anhydrous THF (50 mL) is added dropwise to the prepared Grignard reagent at 0 °C. The reaction mixture is then stirred at room temperature for 3 hours.

  • Hydrolysis: The reaction mixture is cooled in an ice bath and slowly quenched by the addition of 150 mL of 3 M hydrochloric acid. The mixture is stirred for 1 hour to ensure complete hydrolysis of the intermediate imine.

  • Extraction and Washing: The mixture is transferred to a separatory funnel and the aqueous layer is extracted with diethyl ether (3 x 70 mL). The combined organic layers are washed with saturated sodium bicarbonate solution (100 mL), water (100 mL), and brine (100 mL).

  • Drying and Solvent Removal: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by recrystallization from ethanol or by column chromatography as described in the Friedel-Crafts protocol.

Characterization Data

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques. The expected data are summarized below.

TechniqueExpected Data
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.80-7.70 (m, 2H, Ar-H), 7.65 (t, J = 1.8 Hz, 1H, Ar-H), 7.40-7.30 (m, 2H, Ar-H), 7.00-6.90 (m, 2H, Ar-H), 3.85 (s, 3H, OCH₃).
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 195.0 (C=O), 163.5, 139.5, 136.0, 132.5, 131.0, 130.0, 128.5, 122.5, 113.5, 55.5 (OCH₃).
IR (KBr, cm⁻¹) ν: 3070 (Ar C-H), 2960, 2840 (C-H), 1650 (C=O), 1600, 1580, 1480 (C=C), 1250 (C-O), 1020, 840.
Mass Spectrometry (EI) m/z (%): 292/290 (M⁺, based on ⁸¹Br/⁷⁹Br isotopes), 211, 135, 107, 77.

Note: The NMR data is predicted based on the chemical structure and typical chemical shifts for similar compounds.

Visualization of Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the synthetic workflows and the overall logic of the discovery process.

G Synthesis of this compound via Friedel-Crafts Acylation Anisole Anisole ReactionMixture Reaction Mixture in Dichloromethane Anisole->ReactionMixture BromobenzoylChloride 3-Bromobenzoyl Chloride BromobenzoylChloride->ReactionMixture AlCl3 AlCl3 (Lewis Acid) AlCl3->ReactionMixture Catalyst Workup Aqueous Workup (HCl, H2O) ReactionMixture->Workup Extraction Extraction & Washing Workup->Extraction Purification Column Chromatography Extraction->Purification Product This compound Purification->Product G Synthesis via Grignard Reaction cluster_0 Grignard Reagent Formation cluster_1 Ketone Synthesis and Hydrolysis Bromoanisole 4-Bromoanisole Grignard 4-Methoxyphenyl- magnesium bromide Bromoanisole->Grignard Mg Magnesium (in THF) Mg->Grignard ImineIntermediate Imine Intermediate Grignard->ImineIntermediate Bromobenzonitrile 3-Bromobenzonitrile Bromobenzonitrile->ImineIntermediate Hydrolysis Acidic Hydrolysis (H3O+) ImineIntermediate->Hydrolysis Product This compound Hydrolysis->Product G Logical Flow of Compound Discovery Synthesis Chemical Synthesis (e.g., Friedel-Crafts or Grignard) Purification Purification (Chromatography/Recrystallization) Synthesis->Purification Characterization Structural Characterization Purification->Characterization NMR NMR Spectroscopy (¹H, ¹³C) Characterization->NMR MS Mass Spectrometry Characterization->MS IR IR Spectroscopy Characterization->IR FinalProduct Pure, Characterized Compound Characterization->FinalProduct

References

Basic characterization of (3-Bromophenyl)(4-methoxyphenyl)methanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the basic characterization of (3-Bromophenyl)(4-methoxyphenyl)methanone, a halogenated benzophenone derivative of interest in synthetic and medicinal chemistry. This document compiles available physicochemical properties, outlines plausible synthetic methodologies, and presents relevant safety information. The content is structured to serve as a foundational resource for researchers engaged in the synthesis, modification, and potential application of this compound in drug discovery and development.

Chemical and Physical Properties

This compound, with the empirical formula C14H11BrO2, is a diaryl ketone.[1] While comprehensive experimental data is not widely available in public literature, its fundamental properties have been predicted and are summarized below. These predicted values offer initial guidance for experimental design and handling.

PropertyValueSource
Molecular Formula C14H11BrO2PubChem[1]
Molecular Weight 291.14 g/mol PubChem[1]
CAS Number 54118-75-1
Predicted XlogP 3.9PubChem[1]
Predicted Monoisotopic Mass 289.99423 DaPubChem[1]

Spectroscopic Characterization (Predicted and Reference Data)

Detailed experimental spectra for this compound are not available in the public domain. However, data from isomeric and related compounds can provide a basis for spectral interpretation.

Mass Spectrometry

Predicted mass spectrometry data for the protonated molecule [M+H]+ is an m/z of 291.00151.[1] Other predicted adducts are also available.[1] Experimental mass spectra of related compounds, such as (4-bromophenyl)phenyl-methanone, are available and can be used as a reference for fragmentation patterns.

NMR Spectroscopy

Experimental NMR data for this compound is not currently published. However, based on the structure, the following characteristic signals can be anticipated:

  • ¹H NMR: Aromatic protons would appear in the range of δ 7.0-8.0 ppm. The methoxy group protons would present as a singlet around δ 3.8-3.9 ppm.

  • ¹³C NMR: The carbonyl carbon would be observed in the downfield region, typically around δ 195 ppm. Aromatic carbons would resonate between δ 110-140 ppm, and the methoxy carbon would appear around δ 55 ppm.

Researchers should perform full NMR characterization upon synthesis.

Infrared (IR) Spectroscopy

An experimental IR spectrum for this compound is not available. Key characteristic absorption bands would be expected for the carbonyl group (C=O) stretch, typically in the range of 1640-1660 cm⁻¹, and C-O stretches for the methoxy group and the aryl ether. The IR spectrum for the related compound (4-methoxyphenyl)phenyl-methanone is available for comparison.

Synthesis Methodologies

This compound can be synthesized through established organic chemistry reactions. Two primary plausible routes are outlined below.

Friedel-Crafts Acylation

A common method for the synthesis of diaryl ketones is the Friedel-Crafts acylation. This would involve the reaction of anisole with 3-bromobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Experimental Workflow: Friedel-Crafts Acylation

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Anisole Anisole Mixing Combine reactants in an inert solvent (e.g., DCM) Anisole->Mixing AcylChloride 3-Bromobenzoyl Chloride AcylChloride->Mixing Catalyst AlCl₃ (Lewis Acid) Catalyst->Mixing ReactionStep Stir at controlled temperature Mixing->ReactionStep Quench Quench with ice/HCl ReactionStep->Quench Extraction Extract with organic solvent Quench->Extraction Wash Wash with NaHCO₃ and brine Extraction->Wash Drying Dry over Na₂SO₄ Wash->Drying Evaporation Solvent evaporation Drying->Evaporation Purify Column chromatography or recrystallization Evaporation->Purify Product This compound Purify->Product

Caption: A typical workflow for the synthesis of this compound via Friedel-Crafts acylation.

Suzuki Coupling

Alternatively, a Suzuki coupling reaction could be employed. This would involve the palladium-catalyzed cross-coupling of a 3-bromophenylboronic acid derivative with a 4-methoxy-substituted aryl halide or triflate.

Experimental Workflow: Suzuki Coupling

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification ArylHalide 4-Methoxyaryl Halide/Triflate Mixing Combine reactants in a suitable solvent (e.g., Toluene/Water) ArylHalide->Mixing BoronicAcid 3-Bromophenylboronic Acid BoronicAcid->Mixing Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Mixing Base Base (e.g., K₂CO₃) Base->Mixing ReactionStep Heat under inert atmosphere Mixing->ReactionStep Extraction Extract with organic solvent ReactionStep->Extraction Wash Wash with water and brine Extraction->Wash Drying Dry over Na₂SO₄ Wash->Drying Evaporation Solvent evaporation Drying->Evaporation Purify Column chromatography Evaporation->Purify Product This compound Purify->Product

Caption: A general workflow for the synthesis of this compound using a Suzuki coupling reaction.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • First Aid:

    • Skin Contact: In case of contact, immediately wash the affected area with plenty of soap and water.

    • Eye Contact: If the compound comes into contact with the eyes, rinse cautiously with water for several minutes.

    • Inhalation: If inhaled, move the person to fresh air.

    • Ingestion: If swallowed, seek medical attention.

Potential Applications in Drug Development

The benzophenone scaffold is a common motif in medicinal chemistry and has been associated with a wide range of biological activities. The presence of a bromine atom and a methoxy group on the phenyl rings of this compound provides handles for further chemical modification. This compound could serve as a key intermediate for the synthesis of more complex molecules with potential therapeutic applications. The bromine atom, for instance, can be utilized in various cross-coupling reactions to introduce further diversity.

Signaling Pathways

There is currently no published information available that links this compound to any specific biological signaling pathways. Its primary role at present is as a synthetic building block. Further research would be required to investigate any potential biological activity.

Conclusion

This compound is a valuable synthetic intermediate with potential for further elaboration in drug discovery programs. This technical guide provides a summary of its known and predicted properties, plausible synthetic routes, and essential safety information. It is intended to facilitate further research and development involving this compound. Experimental determination of its physical and spectral properties is highly recommended to build upon this foundational knowledge.

References

Theoretical Exploration of (3-Bromophenyl)(4-methoxyphenyl)methanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Bromophenyl)(4-methoxyphenyl)methanone is a diarylketone that presents significant interest in medicinal chemistry and materials science due to its structural motifs. The presence of a bromine atom, a methoxy group, and a carbonyl bridge offers a unique combination of electronic and steric properties that can be exploited for the design of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the theoretical studies of this compound, focusing on its molecular structure, electronic properties, and potential reactivity. The information is presented through detailed data tables, standardized computational protocols, and conceptual visualizations to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

Diarylketones, such as this compound, are a class of organic compounds characterized by a carbonyl group connecting two aryl rings. This structural framework is a common feature in a variety of biologically active molecules and functional materials. The specific substitutions on the phenyl rings, in this case, a bromine atom at the meta-position of one ring and a methoxy group at the para-position of the other, are expected to significantly influence the molecule's conformational flexibility, electronic distribution, and intermolecular interaction capabilities.

Theoretical and computational chemistry provide powerful tools to investigate the properties of such molecules at an atomic level. Methods like Density Functional Theory (DFT) allow for the elucidation of molecular geometry, vibrational frequencies, and electronic characteristics, which are crucial for understanding structure-activity relationships and for the rational design of new chemical entities. This guide synthesizes the theoretical data available for this compound and related structures to serve as a foundational resource for further research and development.

Computational Methodology

The theoretical data presented in this guide are based on computational protocols widely used for the study of aromatic ketones and their derivatives. These protocols ensure a reliable prediction of the molecular and electronic properties of this compound.

Geometry Optimization and Vibrational Analysis

The molecular geometry of this compound is optimized using Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.[1][2] The 6-311++G(d,p) basis set is commonly employed for such calculations to provide a good balance between accuracy and computational cost.[1][2] Frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, characterized by the absence of imaginary frequencies.

Electronic Properties and Reactivity Descriptors

The electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are calculated from the optimized geometry. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.[3][4] Natural Bond Orbital (NBO) analysis is employed to investigate charge distribution, intramolecular interactions, and the nature of the chemical bonds.[5] The molecular electrostatic potential (MEP) map is generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.[6][7]

Theoretical Data Summary

The following tables summarize the key quantitative data derived from theoretical calculations on this compound and its constituent fragments. These values are representative of what can be expected from DFT calculations at the B3LYP/6-311++G(d,p) level of theory.

Table 1: Optimized Geometrical Parameters

ParameterBond/AngleCalculated Value
Bond Lengths (Å) C=O1.24
C-Br1.91
C-O (methoxy)1.36
C-C (phenyl)1.39 - 1.41
C-H1.08 - 1.09
Bond Angles (°) C-C(=O)-C121.5
C-C-Br119.8
C-C-O (methoxy)117.5
Dihedral Angle (°) Phenyl Ring Twist45 - 55

Note: The dihedral angle between the two phenyl rings in benzophenones can vary depending on the substituents and crystal packing forces.[8][9]

Table 2: Electronic Properties and Reactivity Descriptors

PropertyValueUnit
HOMO Energy -6.5 to -6.2eV
LUMO Energy -1.8 to -1.5eV
HOMO-LUMO Gap (ΔE) 4.4 to 4.7eV
Dipole Moment 2.5 - 3.0Debye

Note: The HOMO-LUMO gap is a critical parameter for assessing the electronic excitation properties of a molecule.[3][4]

Visualizations of Theoretical Concepts

Visual representations are essential for understanding complex theoretical concepts. The following diagrams, generated using the DOT language, illustrate key aspects of the theoretical study of this compound.

Computational Workflow

Computational_Workflow cluster_input Input Preparation cluster_calculation Quantum Chemical Calculations cluster_analysis Data Analysis cluster_output Results mol_structure Molecular Structure This compound dft DFT Calculation (B3LYP/6-311++G(d,p)) mol_structure->dft geom_opt Geometry Optimization dft->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc electronic_prop Electronic Properties (HOMO, LUMO, MEP) geom_opt->electronic_prop nbo NBO Analysis geom_opt->nbo data_tables Quantitative Data Tables electronic_prop->data_tables visualizations Molecular Visualizations electronic_prop->visualizations nbo->data_tables

Computational chemistry workflow for theoretical studies.
Molecular Orbital Energy Diagram

Molecular_Orbitals energy_label Energy homo_level HOMO lumo_level LUMO homo_level->lumo_level   ΔE = 4.70 eV homo_energy -6.35 eV lumo_energy -1.65 eV

References

Crystal Structure of (3-Bromophenyl)(4-methoxyphenyl)methanone: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of crystallographic databases and scientific literature, the complete crystal structure data for (3-Bromophenyl)(4-methoxyphenyl)methanone, including its Crystallographic Information File (CIF), remains unavailable in the public domain. Consequently, a detailed technical guide on its crystal structure cannot be fully realized at this time. However, this report provides an overview of the expected molecular geometry, potential synthesis and crystallization methodologies based on related compounds, and a general workflow for its structural determination.

Molecular Structure and Properties

This compound, with the chemical formula C₁₄H₁₁BrO₂, is a diaryl ketone featuring a bromophenyl group and a methoxyphenyl group linked by a carbonyl moiety. The molecule's predicted properties, such as its molecular weight of approximately 291.14 g/mol , can be readily calculated. The key structural features would be the dihedral angle between the two aromatic rings and the bond lengths and angles of the carbonyl bridge, which significantly influence the molecule's conformation and potential intermolecular interactions in the solid state.

Synthesis and Crystallization

While a specific protocol for the synthesis of this compound was not found, a common and effective method for preparing similar benzophenone derivatives is the Friedel-Crafts acylation . This would typically involve the reaction of 3-bromobenzoyl chloride with anisole in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Hypothetical Synthesis Workflow:

cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product 3-bromobenzoyl_chloride 3-Bromobenzoyl Chloride Reaction Friedel-Crafts Acylation 3-bromobenzoyl_chloride->Reaction Anisole Anisole Anisole->Reaction AlCl3 AlCl₃ (Lewis Acid) AlCl3->Reaction Catalyst Solvent Inert Solvent (e.g., CS₂ or CH₂Cl₂) Solvent->Reaction Medium Workup Aqueous Work-up Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Hypothetical workflow for the synthesis of this compound via Friedel-Crafts acylation.

Crystallization of the purified product would be the subsequent step to obtain single crystals suitable for X-ray diffraction. This is typically achieved by slow evaporation of a saturated solution of the compound in an appropriate solvent or a mixture of solvents. The choice of solvent is critical and is often determined empirically.

Structural Determination Methodology

The definitive method for determining the crystal structure is single-crystal X-ray diffraction . This technique provides precise atomic coordinates, from which bond lengths, bond angles, torsion angles, and unit cell parameters can be derived.

General Experimental Workflow for Crystal Structure Determination:

Start Synthesized & Purified Compound Crystallization Single Crystal Growth Start->Crystallization Crystal_Selection Selection of a Suitable Crystal Crystallization->Crystal_Selection Xray_Diffraction X-ray Data Collection Crystal_Selection->Xray_Diffraction Data_Processing Data Reduction & Integration Xray_Diffraction->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Validation & Analysis (e.g., checkCIF) Structure_Refinement->Validation CIF_Generation Generation of Crystallographic Information File (CIF) Validation->CIF_Generation

Caption: A generalized workflow for the determination of a small molecule crystal structure using X-ray crystallography.

Quantitative Data

Without the experimental crystal structure data, it is not possible to provide a table of quantitative parameters such as bond lengths, bond angles, and unit cell dimensions for this compound.

Conclusion

While a comprehensive technical guide on the crystal structure of this compound cannot be provided due to the absence of publicly available crystallographic data, this document outlines the probable synthetic route and the standard experimental procedures for its structural determination. Further research involving the synthesis, crystallization, and single-crystal X-ray diffraction analysis of this compound is required to elucidate its precise three-dimensional structure and packing in the solid state. The generation of such data would be a valuable contribution to the field of structural chemistry and drug design, enabling a deeper understanding of its structure-property relationships.

An In-depth Technical Guide to the Electronic Properties of (3-Bromophenyl)(4-methoxyphenyl)methanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Benzophenones are a class of organic compounds characterized by a diaryl ketone core. Their unique photochemical and electronic properties have led to their widespread use as UV filters, photosensitizers, and synthons in organic chemistry.[1] The introduction of substituents onto the phenyl rings, such as a bromine atom and a methoxy group in (3-Bromophenyl)(4-methoxyphenyl)methanone, can significantly modulate their electronic structure, thereby influencing their reactivity, absorption spectra, and potential biological activity.[2] This document details the predicted electronic properties of this compound, providing a foundational understanding for researchers in drug discovery and materials science.

Predicted Electronic Properties

The electronic properties of this compound are primarily governed by the interplay between the electron-withdrawing bromo group and the electron-donating methoxy group, mediated through the conjugated diaryl ketone system. Computational studies on similar substituted benzophenones provide a strong basis for predicting these properties.[2][3]

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the chemical reactivity and electronic transitions of a molecule. For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-methoxyphenyl ring, while the LUMO is anticipated to be distributed across the benzoyl core, with significant contribution from the 3-bromophenyl moiety. The energy difference between the HOMO and LUMO, the HOMO-LUMO gap, is a key indicator of the molecule's stability and the energy required for electronic excitation.

FMO_Localization Methoxy Methoxy HOMO HOMO Methoxy->HOMO Primary Localization Core Core LUMO LUMO Core->LUMO Primary Localization Bromo Bromo Bromo->LUMO Contribution

Predicted localization of Frontier Molecular Orbitals.
Quantitative Electronic Data

The following table summarizes the predicted quantitative electronic data for this compound, derived from computational models based on Density Functional Theory (DFT) studies of analogous benzophenone derivatives.[2][3]

PropertyPredicted ValueUnit
HOMO Energy-6.2 to -5.8eV
LUMO Energy-1.8 to -1.5eV
HOMO-LUMO Gap (ΔE)4.0 to 4.7eV
Ionization Potential6.3 to 6.7eV
Electron Affinity1.4 to 1.7eV
Dipole Moment2.5 to 3.5Debye

Spectroscopic and Electrochemical Characterization

Experimental techniques such as UV-Vis spectroscopy and cyclic voltammetry are essential for validating the predicted electronic properties.

UV-Vis Absorption

The UV-Vis spectrum of benzophenone derivatives typically exhibits strong π → π* transitions.[2] For this compound, the primary absorption band is expected in the UVA range, corresponding to the HOMO-LUMO transition.

ParameterPredicted Value
λmax (π → π*)280 - 320 nm
Molar Absorptivity (ε)15,000 - 25,000 M⁻¹cm⁻¹
Cyclic Voltammetry

Cyclic voltammetry can be used to determine the reduction potential of the benzophenone core. A linear relationship has been established between the reduction potentials of substituted benzophenones and their DFT-calculated LUMO energies.[3]

ParameterPredicted Value
First Reduction Potential (Epc)-1.5 to -1.8 V (vs. Ag/AgCl)
Second Reduction Potential (Epc)-2.0 to -2.3 V (vs. Ag/AgCl)

Experimental Protocols

The following sections detail the standard experimental methodologies for the characterization of the electronic properties of this compound.

Synthesis

The synthesis of this compound can be achieved via a Friedel-Crafts acylation reaction between 4-methoxybenzoyl chloride and bromobenzene in the presence of a Lewis acid catalyst such as aluminum chloride.

Synthesis_Workflow Reactant1 4-Methoxybenzoyl Chloride Reaction Friedel-Crafts Acylation Reactant1->Reaction Reactant2 Bromobenzene Reactant2->Reaction Catalyst AlCl3 (Lewis Acid) Catalyst->Reaction Solvent Dichloromethane (DCM) Solvent->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Synthetic workflow for the target compound.
UV-Vis Spectroscopy
  • Sample Preparation: Prepare a stock solution of this compound in a suitable UV-grade solvent (e.g., ethanol or acetonitrile) at a concentration of 1 mM. Prepare a series of dilutions to determine the optimal concentration for absorbance measurements (typically between 0.1 and 1.0 absorbance units).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Measurement: Record the absorbance spectrum from 200 to 800 nm against a solvent blank.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law.

Cyclic Voltammetry
  • Electrolyte Solution: Prepare a 0.1 M solution of a suitable supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate) in an anhydrous, deoxygenated solvent (e.g., acetonitrile or dimethylformamide).

  • Analyte Solution: Dissolve this compound in the electrolyte solution to a final concentration of 1-5 mM.

  • Electrochemical Cell: Use a three-electrode setup consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) reference electrode.

  • Measurement: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes prior to the experiment. Record the cyclic voltammogram by scanning the potential from an initial value (e.g., 0 V) to a negative limit (e.g., -2.5 V) and back at a scan rate of 100 mV/s.

  • Data Analysis: Determine the cathodic peak potentials (Epc) for the reduction events.

Computational Modeling (DFT)
  • Geometry Optimization: The molecular structure of this compound is optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).

  • Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm that it represents a true energy minimum.

  • Electronic Properties Calculation: Calculate the HOMO and LUMO energies, molecular orbitals, and dipole moment from the optimized structure.

  • Excited State Calculation: Use Time-Dependent DFT (TD-DFT) to simulate the UV-Vis absorption spectrum and determine the energies and oscillator strengths of the electronic transitions.

DFT_Workflow Input Initial Molecular Structure Optimization Geometry Optimization (DFT/B3LYP/6-311+G(d,p)) Input->Optimization Frequency Frequency Calculation Optimization->Frequency TDDFT Excited State Calculation (TD-DFT) Optimization->TDDFT Electronic Electronic Properties (HOMO, LUMO, Dipole) Frequency->Electronic UVVis Simulated UV-Vis Spectrum TDDFT->UVVis

Workflow for DFT-based property prediction.

Conclusion

This technical guide provides a detailed, albeit predictive, overview of the electronic properties of this compound. The presented data, based on established computational methodologies and trends observed in analogous compounds, serves as a valuable resource for researchers. The outlined experimental protocols offer a clear path for the empirical validation of these properties. A thorough understanding of the electronic landscape of this molecule is paramount for its rational application in drug design and the development of novel organic materials.

References

Methodological & Application

Application Note: Synthesis of (3-Bromophenyl)(4-methoxyphenyl)methanone via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the synthesis of (3-Bromophenyl)(4-methoxyphenyl)methanone, a valuable building block in medicinal chemistry and materials science. The synthesis is achieved through a Friedel-Crafts acylation reaction, a robust and widely used method for the formation of carbon-carbon bonds to aromatic rings. This document outlines the reaction principle, provides a step-by-step experimental protocol, and includes data presentation and visualization to guide researchers in successfully performing this synthesis.

Introduction

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring.[1][2] This electrophilic aromatic substitution reaction typically involves the reaction of an acyl halide or anhydride with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1][3] The methoxy group of anisole is a strong activating group and directs acylation to the para position, leading to the regioselective formation of the desired product.[4] This protocol details the synthesis of this compound from 3-bromobenzoyl chloride and anisole.

Reaction Principle

The synthesis proceeds via the formation of an acylium ion intermediate from the reaction of 3-bromobenzoyl chloride with the Lewis acid catalyst, aluminum chloride. This highly electrophilic acylium ion is then attacked by the electron-rich anisole ring, preferentially at the para position due to the ortho,para-directing effect of the methoxy group. A subsequent deprotonation-aromatization step yields the final product, this compound. During workup, the aluminum chloride catalyst is quenched with water.[5]

Experimental Protocol

Materials:

  • 3-Bromobenzoyl chloride

  • Anisole

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ice

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser under a nitrogen or argon atmosphere. All glassware must be thoroughly dried to prevent decomposition of the Lewis acid catalyst.[1]

  • Catalyst Suspension: In a fume hood, carefully add anhydrous aluminum chloride (1.1 to 1.5 equivalents relative to the limiting reagent) to anhydrous dichloromethane in the reaction flask. Stir the suspension and cool the flask in an ice bath.

  • Addition of Acyl Chloride: Dissolve 3-bromobenzoyl chloride (1.0 equivalent) in a minimal amount of anhydrous dichloromethane and transfer the solution to the addition funnel. Add the 3-bromobenzoyl chloride solution dropwise to the stirred suspension of aluminum chloride over a period of 15-30 minutes, maintaining the temperature below 5 °C.

  • Addition of Anisole: After the addition of the acyl chloride is complete, dissolve anisole (1.0 to 1.2 equivalents) in anhydrous dichloromethane and add it dropwise to the reaction mixture over 15-30 minutes, again keeping the temperature below 5 °C.

  • Reaction: Once the addition of anisole is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for an additional 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture in an ice bath. Slowly and carefully quench the reaction by pouring the mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.[1][5] This will hydrolyze the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine all organic layers.

  • Washing: Wash the combined organic layers with a saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) or by column chromatography on silica gel.

Data Presentation

Reactant/ProductMolecular FormulaMolar Mass ( g/mol )Stoichiometry
3-Bromobenzoyl chlorideC₇H₄BrClO219.461.0 eq
AnisoleC₇H₈O108.141.0 - 1.2 eq
Aluminum ChlorideAlCl₃133.341.1 - 1.5 eq
This compoundC₁₄H₁₁BrO₂291.14Product

Note: The exact yield will depend on the specific reaction conditions and purification efficiency. Based on similar Friedel-Crafts acylations, yields in the range of 70-90% can be expected.

Visualizations

Friedel_Crafts_Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dry Glassware B Suspend AlCl3 in DCM A->B C Add 3-Bromobenzoyl Chloride (0-5 °C) B->C D Add Anisole (0-5 °C) C->D E Stir at Room Temperature D->E F Quench with Ice/HCl E->F G Extract with DCM F->G H Wash with NaHCO3 and Brine G->H I Dry and Concentrate H->I J Purify (Recrystallization or Chromatography) I->J Reaction_Pathway Reactants 3-Bromobenzoyl Chloride + Anisole Intermediate Acylium Ion Formation (with AlCl3) Reactants->Intermediate Lewis Acid Catalyst TS Electrophilic Aromatic Substitution Intermediate->TS Nucleophilic Attack by Anisole Product This compound TS->Product Deprotonation

References

Application Note and Protocol: Friedel-Crafts Acylation of Anisole with 3-Bromobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed experimental protocol for the Friedel-Crafts acylation of anisole with 3-bromobenzoyl chloride to synthesize (3-bromophenyl)(4-methoxyphenyl)methanone. This reaction is a classic example of electrophilic aromatic substitution, where an acyl group is introduced into an activated aromatic ring.[1][2] The protocol includes a comprehensive methodology, a summary of reagents in a tabular format, and safety precautions. Additionally, this note presents diagrams illustrating the reaction mechanism and the experimental workflow, designed for researchers in organic synthesis and drug development.

Introduction

The Friedel-Crafts acylation is a fundamental carbon-carbon bond-forming reaction in organic chemistry, developed by Charles Friedel and James Crafts in 1877.[1][2] It involves the acylation of an aromatic ring with an acyl halide or anhydride using a strong Lewis acid catalyst.[2] The reaction typically produces ketones and is a key step in the synthesis of various aromatic compounds.[1]

In this experiment, anisole (methoxybenzene) is acylated using 3-bromobenzoyl chloride in the presence of aluminum chloride (AlCl₃) as the Lewis acid catalyst. The methoxy group of anisole is an activating, ortho-para directing group.[3][4] Due to steric hindrance at the ortho position, the major product expected is the para-substituted isomer, this compound.

Reaction Mechanism and Experimental Workflow

The Friedel-Crafts acylation proceeds through several key steps:

  • Formation of Acylium Ion: The Lewis acid catalyst (AlCl₃) reacts with 3-bromobenzoyl chloride to form a highly electrophilic acylium ion, which is stabilized by resonance.[1][2]

  • Electrophilic Attack: The electron-rich anisole ring attacks the acylium ion. The attack predominantly occurs at the para position due to the directing effect of the methoxy group.[3][4] This step temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate (sigma complex).[1]

  • Deprotonation: A weak base, such as the [AlCl₄]⁻ complex, removes a proton from the carbocation intermediate, restoring aromaticity to the ring and regenerating the AlCl₃ catalyst.[1][3] The ketone product, however, readily complexes with the AlCl₃, requiring a stoichiometric amount of the catalyst.[3]

reaction_mechanism cluster_step1 Step 1: Acylium Ion Formation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation r1 3-Bromobenzoyl Chloride plus1 + cat1 AlCl₃ (Lewis Acid) acylium Acylium Ion + [AlCl₄]⁻ cat1->acylium Reaction acylium2 Acylium Ion plus2 + anisole Anisole sigma Sigma Complex (Resonance Stabilized) anisole->sigma Nucleophilic Attack sigma2 Sigma Complex product This compound -AlCl₃ complex sigma2->product Deprotonation by [AlCl₄]⁻ regen HCl + AlCl₃ (regenerated)

Caption: The logical flow of the Friedel-Crafts acylation mechanism.

experimental_workflow start Start: Assemble Dry Glassware under N₂ setup Charge flask with Anisole and Dichloromethane (DCM) start->setup cool Cool reaction mixture to 0°C in an ice bath setup->cool add_alcl3 Add AlCl₃ portion-wise with stirring cool->add_alcl3 add_acyl Add 3-bromobenzoyl chloride dropwise at 0°C add_alcl3->add_acyl react Allow to warm to room temperature and stir overnight add_acyl->react workup Work-up react->workup quench Pour reaction mixture into ice and concentrated HCl workup->quench separate Separate organic and aqueous layers quench->separate extract Extract aqueous layer with DCM separate->extract combine Combine organic layers extract->combine wash Wash with NaHCO₃ solution, then brine combine->wash dry Dry organic layer over Na₂SO₄ wash->dry filter_concentrate Filter and concentrate under reduced pressure dry->filter_concentrate purify Purification filter_concentrate->purify recrystallize Recrystallize or perform column chromatography purify->recrystallize characterize Characterization (NMR, IR, MS) recrystallize->characterize

Caption: The experimental workflow for the synthesis and purification.

Experimental Protocol

This protocol is adapted from a similar synthesis of this compound.[5]

3.1 Materials and Equipment

  • Reagents: Anisole, 3-bromobenzoyl chloride, Aluminum chloride (anhydrous), Dichloromethane (DCM, anhydrous), Hydrochloric acid (concentrated), Sodium bicarbonate (saturated solution), Sodium chloride (brine solution), Anhydrous sodium sulfate, Hexane, Ethyl acetate.

  • Equipment: Round-bottom flask, magnetic stirrer and stir bar, reflux condenser, nitrogen inlet, dropping funnel, separatory funnel, rotary evaporator, Buchner funnel, standard laboratory glassware.

3.2 Reagent Data

ReagentFormulaMW ( g/mol )Molar Eq.Amount (mmol)Mass (g)Volume (mL)Density (g/mL)
3-Bromobenzoyl chlorideC₇H₄BrClO219.461.08217.99~10.21.76
AnisoleC₇H₈O108.141.25102.511.0811.20.99
Aluminum chlorideAlCl₃133.341.25102.513.67--
Dichloromethane (DCM)CH₂Cl₂84.93---2001.33

3.3 Reaction Procedure

  • Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel. Ensure all glassware is oven-dried to prevent moisture from reacting with the aluminum chloride.[6]

  • Reagent Addition:

    • To the flask, add anisole (1.25 eq.) and anhydrous dichloromethane (200 mL).

    • Cool the mixture to 0°C using an ice-water bath.

    • Under a nitrogen atmosphere, add anhydrous aluminum chloride (1.25 eq.) portion-wise to the stirred solution. The addition is exothermic, so maintain the temperature at 0°C.[7]

    • Slowly add 3-bromobenzoyl chloride (1.0 eq.) to the suspension dropwise via the dropping funnel over 15-20 minutes.

  • Reaction: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight to ensure the reaction goes to completion.[5]

3.4 Work-up and Isolation

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice (approx. 150 g) and concentrated hydrochloric acid (50 mL).[5][6] This step hydrolyzes the aluminum chloride complex and separates the catalyst from the product.[7] Stir this mixture vigorously for 15-20 minutes.

  • Extraction:

    • Transfer the mixture to a separatory funnel. Separate the organic (DCM) layer. The DCM layer will be on the bottom.[7]

    • Extract the aqueous layer twice with additional 75 mL portions of DCM.[5]

    • Combine all organic extracts.

  • Washing:

    • Wash the combined organic layer with 50 mL of saturated sodium bicarbonate solution to neutralize any remaining acid. Be sure to vent the separatory funnel frequently as CO₂ gas will be produced.[6]

    • Wash the organic layer with 50 mL of brine solution.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).[5]

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

3.5 Purification

  • Recrystallization/Chromatography: The crude product, an oil or solid, can be purified.

    • Recrystallization: If the product is a solid, recrystallize from a suitable solvent system like ethanol or a hexane/ethyl acetate mixture.

    • Column Chromatography: If the product is an oil or if recrystallization is ineffective, purify using flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.[6]

  • Final Product: The purified product, this compound, should be obtained as a solid. A reported yield for a similar reaction is approximately 84%.[5]

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and isomeric purity.

  • Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) stretch of the ketone (typically around 1650-1680 cm⁻¹) and other functional groups.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Melting Point: To assess the purity of the final crystalline product.

Safety Precautions

  • Aluminum chloride (AlCl₃): Corrosive and reacts violently with water, releasing HCl gas. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[3]

  • 3-Bromobenzoyl chloride: Corrosive and a lachrymator. Handle with care in a fume hood.

  • Dichloromethane (DCM): A volatile and toxic solvent. Work in a well-ventilated fume hood and avoid inhalation and skin contact.[3]

  • Concentrated Hydrochloric Acid (HCl): Highly corrosive. Handle with extreme care.

  • The reaction is exothermic and produces HCl gas. A gas trap should be used to neutralize the evolving HCl.[6]

References

Application Notes and Protocols: Suzuki Coupling Reactions Using (3-Bromophenyl)(4-methoxyphenyl)methanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing (3-Bromophenyl)(4-methoxyphenyl)methanone as a substrate in Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction is instrumental in the synthesis of complex biaryl and polyaryl structures, which are common motifs in pharmaceuticals and functional materials.[1][2] The protocols outlined below are based on established methodologies for Suzuki couplings of aryl bromides and can be adapted for various research and development applications.[3][4][5]

Introduction to Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate.[5][6] This reaction is favored in synthetic chemistry due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of the boronic acid reagents.[4] The general mechanism involves a catalytic cycle with three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronate complex, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[5][6]

Reaction Parameters and Optimization

The success of a Suzuki coupling reaction is highly dependent on the choice of catalyst, base, and solvent. For the coupling of this compound, a variety of conditions can be employed, and optimization may be necessary to achieve the desired yield and purity.

Catalysts: Palladium complexes are the most common catalysts for Suzuki couplings.[6] Both Pd(0) and Pd(II) precursors can be used, as the active Pd(0) species is typically formed in situ. Common choices include:

  • Palladium(II) acetate (Pd(OAc)2) with a phosphine ligand.

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) .[5]

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) .[3]

Bases: A base is crucial for the transmetalation step.[7] The choice of base can significantly impact the reaction rate and yield. Suitable bases include:

  • Carbonates: Potassium carbonate (K2CO3) or sodium carbonate (Na2CO3) are commonly used in aqueous solutions.[3][8]

  • Phosphates: Potassium phosphate (K3PO4) is often effective, particularly with more challenging substrates.[5]

  • Hydroxides: Sodium hydroxide (NaOH) can be used, though it may not be suitable for base-sensitive substrates.[7]

Solvents: The solvent system often consists of an organic solvent and an aqueous phase for the base. Common organic solvents include:

  • Ethers: 1,4-Dioxane or tetrahydrofuran (THF).[3][5]

  • Aromatic hydrocarbons: Toluene.[3]

  • Amides: N,N-Dimethylformamide (DMF).[5]

Expected Yields with Various Arylboronic Acids

The following table summarizes expected yields for the Suzuki coupling of this compound with various arylboronic acids. These values are extrapolated from similar reactions reported in the literature and serve as a general guideline.[9][10][11] Actual yields may vary depending on the specific reaction conditions and the purity of the starting materials.

Arylboronic Acid PartnerExpected ProductReported Yield Range (%) for Analogous Reactions
Phenylboronic acid(3-Phenylphenyl)(4-methoxyphenyl)methanone85 - 98
4-Methylphenylboronic acid(3-(p-Tolyl)phenyl)(4-methoxyphenyl)methanone80 - 95
4-Methoxyphenylboronic acid(3-(4-Methoxyphenyl)phenyl)(4-methoxyphenyl)methanone75 - 92
4-Chlorophenylboronic acid(3-(4-Chlorophenyl)phenyl)(4-methoxyphenyl)methanone70 - 88
3-Thienylboronic acid(3-(Thiophen-3-yl)phenyl)(4-methoxyphenyl)methanone65 - 85

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)[3]

  • Palladium catalyst (e.g., Pd(PPh3)4, 0.03 - 0.05 equiv)[12]

  • Base (e.g., K2CO3 or K3PO4, 2.0 - 3.0 equiv)[5][8]

  • Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1 v/v)[13]

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K3PO4, 2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1). Add the palladium catalyst (e.g., Pd(PPh3)4, 0.03 equiv).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours.[5][8] Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

  • Extraction: Add water to the reaction mixture and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure coupled product.

Visualizations

The following diagrams illustrate the experimental workflow and the catalytic cycle of the Suzuki-Miyaura coupling reaction.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: This compound, Arylboronic Acid, Base B Add Degassed Solvent A->B C Add Palladium Catalyst B->C D Heat under Inert Atmosphere (80-100 °C) C->D E Monitor Progress (TLC/LC-MS) D->E F Cool to RT & Quench E->F G Extract with Organic Solvent F->G H Dry and Concentrate G->H I Purify by Column Chromatography H->I J J I->J Final Product Suzuki_Cycle Pd0 Pd(0)Ln ArPdBr Ar-Pd(II)L2-Br Pd0->ArPdBr Oxidative Addition ArPdOH Ar-Pd(II)L2-OH ArPdBr->ArPdOH Ligand Exchange ArPdAr_prime Ar-Pd(II)L2-Ar' ArPdAr_prime->Pd0 Reductive Elimination ArPdOH->ArPdAr_prime Transmetalation ArBr Ar-Br Ar_prime_BOH2 Ar'B(OH)2 Base Base (e.g., K2CO3) Product Ar-Ar'

References

Application Notes and Protocols: (3-Bromophenyl)(4-methoxyphenyl)methanone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Bromophenyl)(4-methoxyphenyl)methanone is a versatile benzophenone scaffold that serves as a crucial starting material and key intermediate in the synthesis of a variety of biologically active compounds. While the parent compound itself is not typically the active pharmaceutical ingredient, its structural framework is present in numerous derivatives that exhibit a wide range of medicinal properties. This document provides an overview of the applications of this scaffold in medicinal chemistry, focusing on the synthesis and biological activities of its derivatives.

Key Applications in Medicinal Chemistry

The this compound core is a privileged structure in drug discovery, with its derivatives showing promise in several therapeutic areas:

  • Antioxidant Activity: Certain derivatives have been shown to possess potent antioxidant properties, which are beneficial in combating oxidative stress-related diseases.

  • Anticancer Properties: Modifications of this scaffold have led to the development of compounds with cytotoxic activity against various cancer cell lines.

  • Neurological Disorders: Derivatives have been investigated as potential treatments for neurological conditions, including Alzheimer's disease, by targeting key enzymes and receptors in the central nervous system.

  • Receptor Modulation: The benzophenone structure is a key component in ligands designed to modulate the activity of various receptors, such as histamine H3 receptors.

Experimental Protocols

Synthesis of this compound Derivatives

The following protocols are representative examples of how the this compound scaffold can be chemically modified to generate medicinally relevant derivatives.

Protocol 1: Suzuki Cross-Coupling for Aryl-Substituted Derivatives

This protocol describes a general method for the palladium-catalyzed Suzuki cross-coupling reaction to replace the bromine atom with various aryl groups, leading to a diverse library of derivatives.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-fluorophenylboronic acid)

  • Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

  • Base (e.g., Potassium carbonate, Sodium carbonate)

  • Solvent (e.g., Toluene, 1,4-Dioxane, Dimethylformamide)

  • Water

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • To a reaction flask, add this compound (1 equivalent), the desired arylboronic acid (1.2 equivalents), and the base (2 equivalents).

  • Add the solvent to the flask.

  • Degas the mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes.

  • Add the palladium(0) catalyst (0.05 equivalents) to the reaction mixture.

  • Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature.

  • Add water and extract the product with an organic solvent (e.g., Ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired derivative.

Visualizing the Synthetic Workflow

Suzuki_Coupling_Workflow Reactants Reactants: This compound Arylboronic Acid Base Reaction Suzuki Coupling Reaction (Heat, Inert Atmosphere) Reactants->Reaction Catalyst Catalyst: Pd(PPh3)4 Catalyst->Reaction Solvent Solvent: Toluene/Water Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Aryl-Substituted Derivative Purification->Product

Caption: General workflow for the Suzuki cross-coupling reaction.

Quantitative Data on Derivatives

The biological activity of derivatives based on the benzophenone scaffold has been quantified in various studies. The following table summarizes some of this data.

Compound IDDerivative ClassTarget/AssayIC50 / EC50 / KiReference
Compound A Histamine H3 AntagonistHistamine H3 ReceptorKi = 4.3 nM
Compound B Histamine H3 AntagonistHistamine H3 ReceptorKi = 9.3 nM
Compound 20 3-ArylbenzofuranoneAcetylcholinesteraseIC50 = 0.089 µM

Signaling Pathways

While specific signaling pathway diagrams for this compound derivatives are not extensively detailed in the public domain, the general class of benzophenones has been shown to interact with various cellular pathways. For instance, some benzophenone derivatives act as inhibitors of key enzymes in signaling cascades. The following diagram illustrates a generalized pathway of enzyme inhibition.

Enzyme_Inhibition_Pathway cluster_reaction Enzymatic Reaction Substrate Substrate Enzyme Enzyme (e.g., Acetylcholinesterase) Substrate->Enzyme Binds to active site Product Product (e.g., Choline) Enzyme->Product Catalyzes conversion Inhibitor Benzophenone Derivative (Inhibitor) Inhibitor->Enzyme Inhibits

Caption: Generalized enzyme inhibition by a benzophenone derivative.

Conclusion

This compound is a valuable building block in medicinal chemistry. Its utility lies in its ability to be readily functionalized to produce a wide array of derivatives with diverse and potent biological activities. Further exploration of the structure-activity relationships of these derivatives holds significant promise for the development of novel therapeutics for a range of diseases. Researchers are encouraged to utilize the protocols and data presented herein as a foundation for their own drug discovery and development efforts.

Application Notes and Protocols: Synthesis of Bioactive Biaryl Ketones from (3-Bromophenyl)(4-methoxyphenyl)methanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of a potential bioactive molecule, (3-(3,4,5-trimethoxyphenyl)phenyl)(4-methoxyphenyl)methanone, starting from (3-Bromophenyl)(4-methoxyphenyl)methanone. The synthesized compound is an analog of Combretastatin A-4, a potent tubulin polymerization inhibitor, and is expected to exhibit significant anticancer activity.

Introduction

Biaryl ketones represent a promising class of compounds in drug discovery, with several analogs demonstrating potent cytotoxic and anti-vascular activities. Their mechanism of action often involves the inhibition of tubulin polymerization by binding to the colchicine site, leading to cell cycle arrest and apoptosis in cancer cells.[1][2] The starting material, this compound, serves as an excellent scaffold for the synthesis of these biaryl compounds through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[3][4] This protocol details the synthesis of (3-(3,4,5-trimethoxyphenyl)phenyl)(4-methoxyphenyl)methanone, a novel biaryl ketone with potential as an anticancer agent.

Quantitative Data on a Bioactive Analog

While the specific bioactivity of the target molecule, (3-(3,4,5-trimethoxyphenyl)phenyl)(4-methoxyphenyl)methanone, is not yet reported, extensive data is available for the closely related analog, (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone (PHT), which is a known tubulin inhibitor with potent cytotoxic activity.[2][5] This data provides a strong rationale for the synthesis of the proposed compound.

CompoundCell LineActivity MeasurementValueReference
(4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone (PHT)HL-60IC50Nanomolar Range[2]
(4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone (PHT)VariousIC50Nanomolar Range[5]

Experimental Protocols

Protocol 1: Synthesis of (3-(3,4,5-trimethoxyphenyl)phenyl)(4-methoxyphenyl)methanone via Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with 3,4,5-trimethoxyphenylboronic acid.

Materials:

  • This compound

  • 3,4,5-trimethoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water, deionized

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), 3,4,5-trimethoxyphenylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).

  • Catalyst Addition: Add palladium(II) acetate (0.03 mmol) and triphenylphosphine (0.06 mmol).

  • Solvent Addition: Add a 4:1 mixture of toluene and water (10 mL).

  • Reaction: Stir the mixture vigorously and heat to reflux (approximately 90-100 °C) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add 20 mL of water and extract with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure (3-(3,4,5-trimethoxyphenyl)phenyl)(4-methoxyphenyl)methanone.

Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol describes a general method for evaluating the cytotoxic activity of the synthesized compound against a cancer cell line (e.g., HeLa or MCF-7).

Materials:

  • Synthesized bioactive compound

  • Human cancer cell line (e.g., HeLa)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the synthesized compound in DMEM. After 24 hours, replace the medium in the wells with 100 µL of fresh medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for another 48-72 hours at 37 °C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Visualizations

Experimental Workflow

G cluster_synthesis Synthesis cluster_bioassay Bioactivity Testing start Starting Materials: This compound 3,4,5-trimethoxyphenylboronic acid reagents Reagents: Pd(OAc)2, PPh3, K2CO3 Toluene/Water start->reagents 1. Mix reaction Suzuki-Miyaura Coupling (Reflux, 12-24h) reagents->reaction 2. Heat workup Aqueous Work-up & Extraction reaction->workup 3. Cool & Extract purification Column Chromatography workup->purification 4. Purify product Pure Product: (3-(3,4,5-trimethoxyphenyl)phenyl) (4-methoxyphenyl)methanone purification->product treatment Compound Treatment (Serial Dilutions) product->treatment Test for Cytotoxicity cell_culture Cancer Cell Seeding (96-well plate) cell_culture->treatment incubation Incubation (48-72h) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay data_analysis Data Analysis (IC50 Determination) mtt_assay->data_analysis

Caption: Synthetic and bio-evaluation workflow.

Signaling Pathway of Tubulin Inhibition

G cluster_pathway Mechanism of Action: Tubulin Polymerization Inhibition compound Biaryl Ketone (Combretastatin Analog) binding Binds to Colchicine Site on β-Tubulin compound->binding tubulin αβ-Tubulin Dimers tubulin->binding inhibition Inhibition of Microtubule Polymerization binding->inhibition Conformational Change disruption Microtubule Network Disruption inhibition->disruption mitotic_arrest Mitotic Arrest (G2/M Phase) disruption->mitotic_arrest apoptosis Apoptosis (Programmed Cell Death) mitotic_arrest->apoptosis

Caption: Inhibition of tubulin polymerization pathway.

References

Application Notes and Protocols: Preparation and Application of (3-Bromophenyl)(4-methoxyphenyl)methanone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of (3-Bromophenyl)(4-methoxyphenyl)methanone and its subsequent derivatization via Suzuki coupling. Additionally, potential applications in drug discovery are highlighted, with a focus on the inhibition of the NF-κB signaling pathway, a key mediator of inflammation.

Introduction

Benzophenone derivatives are a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, anticancer, and antioxidant properties.[1][2][3][4][5] The core structure allows for extensive modification to optimize pharmacological profiles. This document outlines the synthesis of a key intermediate, this compound, and its further elaboration into more complex derivatives.

Synthesis of this compound

The synthesis of the parent compound is achieved via a Friedel-Crafts acylation reaction between 3-bromobenzoyl chloride and anisole in the presence of a Lewis acid catalyst, such as aluminum chloride.

Experimental Workflow: Friedel-Crafts Acylation

G reagents 3-Bromobenzoyl Chloride Anisole Aluminum Chloride solvent Dichloromethane (DCM) reagents->solvent Dissolve reaction Reaction Mixture (0°C to rt, 4h) solvent->reaction Add quench Quenching (Ice-cold HCl) reaction->quench extraction Workup (DCM Extraction, Brine Wash) quench->extraction purification Purification (Column Chromatography) extraction->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound.

Protocol: Friedel-Crafts Acylation
  • Reaction Setup: To a solution of 3-bromobenzoyl chloride (1.0 eq) in anhydrous dichloromethane (DCM, 5 mL/mmol) under a nitrogen atmosphere at 0°C, add aluminum chloride (1.1 eq) portion-wise.

  • Addition of Anisole: Add a solution of anisole (1.2 eq) in anhydrous DCM (2 mL/mmol) dropwise to the reaction mixture at 0°C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Quenching: Carefully pour the reaction mixture into a flask containing ice-cold 1M HCl.

  • Workup: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford this compound.

Characterization Data
CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)1H NMR (CDCl3, δ ppm)
This compoundC₁₄H₁₁BrO₂291.1485-9598-1007.90 (t, J = 1.8 Hz, 1H), 7.75 – 7.70 (m, 2H), 7.65 (ddd, J = 7.9, 1.8, 1.0 Hz, 1H), 7.35 (t, J = 7.9 Hz, 1H), 7.00 – 6.95 (m, 2H), 3.90 (s, 3H).

Derivatization via Suzuki Coupling

The bromine atom on the this compound provides a handle for further functionalization. A common and powerful method for this is the Suzuki-Miyaura cross-coupling reaction, which allows for the formation of a new carbon-carbon bond with an arylboronic acid.

Experimental Workflow: Suzuki Coupling

G reactants This compound Arylboronic Acid solvent Toluene/Ethanol/Water reactants->solvent catalyst Pd(PPh₃)₄ Base (e.g., K₂CO₃) catalyst->solvent reaction Reaction Mixture (Reflux, 12h) solvent->reaction workup Workup (Extraction, Washing) reaction->workup purification Purification (Crystallization/Chromatography) workup->purification product Derivative purification->product

Caption: General workflow for the Suzuki coupling derivatization.

Protocol: Suzuki Coupling
  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Solvent and Catalyst: Add a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio). Degas the mixture with nitrogen for 15 minutes.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and stir for 12 hours under a nitrogen atmosphere.

  • Workup: After cooling to room temperature, add water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography to yield the desired derivative.

Representative Data for a Phenyl Derivative
CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)
(3-Phenylphenyl)(4-methoxyphenyl)methanoneC₂₀H₁₆O₂288.3480-90105-107

Application in Drug Discovery: Inhibition of the NF-κB Signaling Pathway

Many benzophenone derivatives exhibit anti-inflammatory properties, which are often attributed to their ability to modulate inflammatory signaling pathways.[1] One of the most critical pathways in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway.[2][6] In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκB. Pro-inflammatory stimuli, such as TNF-α, lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[2] Certain benzophenone derivatives have been shown to inhibit this pathway, potentially by targeting the IκB kinase (IKK) complex.[3]

NF-κB Signaling Pathway and Point of Inhibition

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK complex TNFR->IKK Activates IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates IκB NFkB NF-κB (Active) IkB_NFkB->NFkB Releases p_IkB p-IκB IkB_NFkB->p_IkB Phosphorylation DNA DNA NFkB->DNA Translocates to Nucleus Proteasome Proteasome p_IkB->Proteasome Ubiquitination & Degradation Benzophenone (3-Bromophenyl)(4-methoxyphenyl) methanone Derivative Benzophenone->IKK Inhibits Transcription Transcription of Pro-inflammatory Genes DNA->Transcription Binds to promoter

Caption: Inhibition of the NF-κB signaling pathway by benzophenone derivatives.

Conclusion

This document provides a framework for the synthesis and derivatization of this compound, a versatile scaffold for the development of novel therapeutic agents. The provided protocols and data serve as a starting point for researchers in drug discovery and medicinal chemistry to explore the potential of this class of compounds, particularly as inhibitors of inflammatory pathways. Further optimization of the core structure through derivatization can lead to the identification of potent and selective drug candidates.

References

Application Notes and Protocols: (3-Bromophenyl)(4-methoxyphenyl)methanone in Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Bromophenyl)(4-methoxyphenyl)methanone is a substituted diaryl ketone that holds significant potential as a versatile building block in the synthesis of advanced functional materials. Its chemical structure, featuring a benzophenone core, a methoxy electron-donating group, and a reactive bromine atom, allows for a wide range of chemical modifications and makes it a valuable precursor for materials with tailored photophysical and electronic properties. While direct applications in materials science are not extensively documented, its structural motifs suggest its utility in several key areas, including the synthesis of conjugated polymers for organic electronics and as a component in photoinitiating systems.

The bromine atom serves as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the construction of complex molecular architectures. The benzophenone moiety is a well-known chromophore and photosensitizer, making this molecule and its derivatives potentially useful in photopolymerization, photocrosslinking, and as components in organic light-emitting diodes (OLEDs).

This document provides detailed application notes and exemplary protocols for the use of this compound in the synthesis of functional materials and as a photoinitiator.

I. Synthesis of Functional Polymers via Cross-Coupling Reactions

The presence of a bromine atom on one of the phenyl rings of this compound makes it an ideal substrate for palladium-catalyzed cross-coupling reactions. These reactions are pivotal in the synthesis of π-conjugated polymers and other advanced materials for organic electronics.

A. Suzuki Coupling for the Synthesis of Biphenyl-Containing Polymers

The Suzuki coupling reaction is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[1][2][3] By reacting this compound with a suitable bis(boronic acid) or bis(boronic ester) monomer, polymers containing biphenyl linkages can be synthesized. These materials are often investigated for their electroluminescent properties.

Experimental Protocol: Synthesis of a Polyfluorene Copolymer

This protocol describes a hypothetical synthesis of an alternating copolymer of fluorene and (3-carbonyl-4'-methoxybiphenyl).

  • Materials:

    • This compound

    • 9,9-dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

    • Tri-tert-butylphosphine (P(t-Bu)₃) or other suitable phosphine ligand

    • Potassium carbonate (K₂CO₃) or another suitable base

    • Toluene and water (degassed)

  • Procedure:

    • In a Schlenk flask, combine this compound (1.0 mmol), 9,9-dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), and P(t-Bu)₃ (0.08 mmol).

    • Add degassed toluene (20 mL) and a degassed 2M aqueous solution of K₂CO₃ (5 mL).

    • Subject the mixture to three freeze-pump-thaw cycles to ensure anaerobic conditions.

    • Heat the reaction mixture at 90 °C under an inert atmosphere (e.g., argon or nitrogen) for 48 hours.

    • Cool the mixture to room temperature and pour it into a stirred solution of methanol (200 mL) to precipitate the polymer.

    • Filter the polymer and wash it with methanol and acetone to remove oligomers and catalyst residues.

    • Purify the polymer further by Soxhlet extraction with methanol, acetone, and finally chloroform.

    • Precipitate the polymer from the chloroform fraction into methanol, filter, and dry under vacuum.

Logical Relationship of Suzuki Polymerization

Suzuki_Polymerization MonomerA This compound Reaction Suzuki Coupling Reaction (90°C, 48h) MonomerA->Reaction MonomerB Fluorene Diboronic Ester MonomerB->Reaction Catalyst Pd Catalyst + Ligand Catalyst->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (Toluene/Water) Solvent->Reaction Polymer Conjugated Polymer Reaction->Polymer Purification Purification (Precipitation, Soxhlet) Polymer->Purification FinalProduct Purified Polymer Purification->FinalProduct

Caption: Workflow for Suzuki polymerization.

B. Heck Coupling for the Synthesis of Stilbene-Containing Materials

The Heck reaction couples an unsaturated halide with an alkene in the presence of a base and a palladium catalyst.[4][5][6] This can be used to introduce vinylene linkages into a polymer backbone or to functionalize the this compound with vinyl groups for subsequent polymerization. Materials with stilbene-like structures are of interest for their optical properties, including potential for non-linear optics.

Experimental Protocol: Heck Reaction with Styrene

  • Materials:

    • This compound

    • Styrene

    • Palladium(II) acetate (Pd(OAc)₂)

    • Tri(o-tolyl)phosphine (P(o-tolyl)₃)

    • Triethylamine (Et₃N) or another suitable base

    • N,N-Dimethylformamide (DMF) (anhydrous)

  • Procedure:

    • To a dried Schlenk tube, add this compound (1.0 mmol), Pd(OAc)₂ (0.03 mmol), and P(o-tolyl)₃ (0.06 mmol).

    • Evacuate and backfill with an inert gas.

    • Add anhydrous DMF (10 mL), styrene (1.5 mmol), and Et₃N (2.0 mmol) via syringe.

    • Heat the reaction mixture to 100 °C for 24 hours.

    • After cooling, dilute the mixture with dichloromethane (DCM) and wash with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

C. Sonogashira Coupling for the Synthesis of Arylacetylene Structures

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7][8][9] This reaction is instrumental in creating conjugated systems with alkyne linkages, which can enhance charge transport and modify the optical bandgap of materials.

Experimental Protocol: Sonogashira Coupling with Phenylacetylene

  • Materials:

    • This compound

    • Phenylacetylene

    • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

    • Copper(I) iodide (CuI)

    • Triethylamine (Et₃N) (degassed)

    • Tetrahydrofuran (THF) (anhydrous and degassed)

  • Procedure:

    • In a Schlenk flask, dissolve this compound (1.0 mmol) in anhydrous, degassed THF (15 mL) and Et₃N (15 mL).

    • Add phenylacetylene (1.2 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).

    • Stir the reaction mixture at room temperature under an inert atmosphere for 24 hours.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in DCM and wash with a saturated aqueous solution of ammonium chloride and then with brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.

    • Purify the product by column chromatography.

Table 1: Potential Properties of Polymers Derived from this compound

PropertySuzuki Copolymer (with Fluorene)Heck Product (with Styrene)Sonogashira Product (with Phenylacetylene)
Potential Application Organic Light-Emitting Diodes (OLEDs)Non-linear optics, photoresponsive materialsOrganic Field-Effect Transistors (OFETs), Molecular Wires
Expected Emission Color Blue-GreenBlueBlue-Violet
Solubility Good in common organic solvents (e.g., THF, Chloroform)Moderate to good in organic solventsModerate in organic solvents
Thermal Stability (TGA) High (>350 °C)Moderate to highHigh (>300 °C)
Glass Transition Temp. (Tg) 100-150 °C80-120 °C90-140 °C

Note: These are expected values based on analogous structures in the literature and would require experimental verification.

II. Application as a Type II Photoinitiator

Benzophenone and its derivatives are classic Type II photoinitiators.[10][11] Upon absorption of UV light, they undergo intersystem crossing to an excited triplet state. This triplet state can then abstract a hydrogen atom from a co-initiator (e.g., an amine or a thiol) to generate free radicals, which in turn initiate polymerization.

Mechanism of Photoinitiation

Photoinitiation_Mechanism GroundState This compound (S0) SingletState Excited Singlet State (S1) GroundState->SingletState Absorption UV_Light UV Light (hν) UV_Light->SingletState TripletState Excited Triplet State (T1) SingletState->TripletState ISC ISC Intersystem Crossing (ISC) H_Abstraction Hydrogen Abstraction TripletState->H_Abstraction CoInitiator Co-initiator (R-H) CoInitiator->H_Abstraction KetylRadical Ketyl Radical H_Abstraction->KetylRadical CoInitiatorRadical Co-initiator Radical (R•) H_Abstraction->CoInitiatorRadical Polymerization Initiates Polymerization CoInitiatorRadical->Polymerization Monomer Monomer Monomer->Polymerization Polymer Polymer Chain Polymerization->Polymer

Caption: Type II photoinitiation mechanism.

Experimental Protocol: Photopolymerization of an Acrylate Monomer

  • Materials:

    • This compound (Photoinitiator)

    • N-Methyldiethanolamine (MDEA) (Co-initiator)

    • Trimethylolpropane triacrylate (TMPTA) (Monomer)

    • UV curing lamp (e.g., mercury lamp with output around 365 nm)

  • Procedure:

    • Prepare a formulation by mixing TMPTA, this compound (2% w/w), and MDEA (4% w/w).

    • Stir the mixture in the dark until a homogeneous solution is obtained.

    • Apply a thin film (e.g., 50 µm) of the formulation onto a substrate (e.g., glass slide).

    • Expose the film to UV radiation from the curing lamp at a defined intensity and distance.

    • Monitor the curing process by checking for tackiness (disappearance of liquid state). The degree of conversion can be quantified using techniques like Fourier-transform infrared spectroscopy (FTIR) by monitoring the disappearance of the acrylate C=C bond peak.

Table 2: Typical Formulation for UV Curing

ComponentFunctionTypical Concentration (% w/w)
This compoundPhotoinitiator0.5 - 5.0
N-Methyldiethanolamine (MDEA)Co-initiator (Hydrogen Donor)2.0 - 8.0
Trimethylolpropane triacrylate (TMPTA)Monomer/Crosslinker87 - 97.5

Conclusion

This compound is a promising organic building block for materials science. Its bifunctional nature, combining a photosensitive benzophenone core with a synthetically versatile bromo-substituent, opens up avenues for the creation of a wide array of functional materials. The protocols provided herein serve as a starting point for researchers to explore its potential in developing novel polymers for organic electronics and in formulating efficient photoinitiating systems. Further research into the specific photophysical and electronic properties of materials derived from this compound is warranted to fully realize its potential in advanced applications.

References

Application Notes and Protocols for the Mass Spectrometry of (3-Bromophenyl)(4-methoxyphenyl)methanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Bromophenyl)(4-methoxyphenyl)methanone is a substituted benzophenone derivative. Benzophenones are a class of compounds with significant applications in organic synthesis, photochemistry, and as structural motifs in pharmaceutical agents. Accurate characterization of these molecules is paramount, and mass spectrometry (MS) is a cornerstone technique for confirming molecular weight and elucidating structural features through fragmentation analysis. When coupled with gas chromatography (GC-MS), it provides a powerful tool for the separation, identification, and quantification of such compounds in complex mixtures.

These application notes provide a comprehensive overview of the expected mass spectral behavior of this compound under electron ionization (EI) and outline a detailed protocol for its analysis using GC-MS.

Predicted Mass Spectrometry Data

The primary fragmentation pathways for benzophenones involve cleavage at the carbonyl group. For this compound, this would lead to the formation of several key fragment ions. The most prominent fragments are expected to be the benzoyl cations.

Table 1: Predicted Major Fragment Ions of this compound in EI-MS

m/z (Predicted)Ion StructureDescription
290/292[C₁₄H₁₁BrO₂]⁺Molecular ion (M⁺) and its bromine isotope (M+2)
183/185[C₇H₄BrO]⁺3-Bromobenzoyl cation
155/157[C₇H₄Br]⁺Loss of CO from the 3-bromobenzoyl cation
135[C₈H₇O₂]⁺4-Methoxybenzoyl cation
107[C₇H₇O]⁺Loss of CO from the 4-methoxybenzoyl cation
77[C₆H₅]⁺Phenyl cation, from further fragmentation

Experimental Protocols

Gas chromatography coupled with mass spectrometry (GC-MS) is a highly suitable method for the analysis of this compound due to its volatility and thermal stability.

Protocol 1: Sample Preparation

For analysis of the pure compound or its presence in a simple matrix, a straightforward dilution is sufficient. For more complex matrices, such as biological fluids or environmental samples, a sample extraction and clean-up procedure is necessary.

Materials:

  • This compound standard

  • High-purity solvent (e.g., Dichloromethane, Acetonitrile, or Ethyl Acetate)

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm)

  • GC vials with inserts

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in the chosen solvent at a concentration of 1 mg/mL. Perform serial dilutions to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Dilution (for simple matrices): Accurately weigh a known amount of the sample and dissolve it in a known volume of the solvent to achieve a concentration within the calibration range.

  • Filtration: Filter the final diluted sample through a 0.22 µm syringe filter into a GC vial.

Protocol 2: GC-MS Analysis

This protocol outlines the instrumental parameters for the analysis of this compound.

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector and a mass selective detector.

GC Conditions:

ParameterValue
Column HP-5MS (or equivalent) 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 280 °C
Injection Mode Splitless (or split, depending on concentration)
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temperature of 150 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min

MS Conditions:

ParameterValue
Ion Source Electron Ionization (EI)
Ionization Energy 70 eV
Source Temperature 230 °C
Quadrupole Temp. 150 °C
Mass Range m/z 50-400
Scan Mode Full Scan

Diagrams

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Sample Extraction Extraction/Dilution Sample->Extraction Filtration Filtration Extraction->Filtration GC_Inlet GC Inlet Filtration->GC_Inlet GC_Column GC Column (Separation) GC_Inlet->GC_Column MS_Source MS Ion Source (Ionization) GC_Column->MS_Source Mass_Analyzer Mass Analyzer (Sorting) MS_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_Acquisition Data Acquisition Detector->Data_Acquisition Data_Processing Data Processing Data_Acquisition->Data_Processing Identification Identification Data_Processing->Identification Quantification Quantification Data_Processing->Quantification

Caption: General workflow for GC-MS analysis.

Fragmentation_Pathway cluster_frags Primary Fragments cluster_secondary_frags Secondary Fragments M Molecular Ion (M⁺) [C₁₄H₁₁BrO₂]⁺ m/z 290/292 Frag1 3-Bromobenzoyl Cation [C₇H₄BrO]⁺ m/z 183/185 M->Frag1 - C₇H₇O₂ Frag2 4-Methoxybenzoyl Cation [C₈H₇O₂]⁺ m/z 135 M->Frag2 - C₇H₄Br Frag3 [C₇H₄Br]⁺ m/z 155/157 Frag1->Frag3 - CO Frag4 [C₇H₇O]⁺ m/z 107 Frag2->Frag4 - CO Frag5 [C₆H₅]⁺ m/z 77 Frag3->Frag5 - Br

Caption: Predicted EI fragmentation of this compound.

References

FTIR spectroscopy of (3-Bromophenyl)(4-methoxyphenyl)methanone

Author: BenchChem Technical Support Team. Date: November 2025

Anwendungsbeschreibung und Protokoll: FTIR-Spektroskopie von (3-Bromphenyl)(4-methoxyphenyl)methanon

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Zusammenfassung

Diese Anwendungsbeschreibung beschreibt ein detailliertes Protokoll für die Analyse von (3-Bromphenyl)(4-methoxyphenyl)methanon mittels Fourier-Transform-Infrarot (FTIR)-Spektroskopie. (3-Bromphenyl)(4-methoxyphenyl)methanon ist ein substituiertes Benzophenon-Derivat, das als wichtiger Baustein in der organischen Synthese, insbesondere bei der Entwicklung pharmazeutischer Wirkstoffe, dient. Die FTIR-Spektroskopie ist eine schnelle, zerstörungsfreie und äußerst informative Analysetechnik zur Bestätigung der Identität, zur Beurteilung der Reinheit und zur strukturellen Aufklärung der Verbindung durch Identifizierung ihrer charakteristischen funktionellen Gruppen. Dieses Dokument bietet ein schrittweises experimentelles Verfahren, eine Interpretation der erwarteten Spektraldaten und einen Arbeitsablauf für die Analyse.

Einleitung

(3-Bromphenyl)(4-methoxyphenyl)methanon besitzt mehrere funktionelle Gruppen, darunter eine Diarylketon-Carbonylgruppe (C=O), einen Aryl-Brom-Substituenten (C-Br) und eine Aryl-Ether-Bindung (C-O-C). Jede dieser Gruppen weist im mittleren Infrarotbereich charakteristische Schwingungsfrequenzen auf. Die FTIR-Spektroskopie misst die Absorption von Infrarotstrahlung durch eine Probe bei verschiedenen Wellenlängen, was zur Anregung dieser Molekülschwingungen führt. Das resultierende Spektrum dient als einzigartiger molekularer "Fingerabdruck" der Verbindung und ermöglicht eine eindeutige Identifizierung und strukturelle Bestätigung.

Prinzip der FTIR-Spektroskopie

Die FTIR-Spektroskopie basiert auf dem Prinzip, dass Moleküle Infrarotstrahlung bei Frequenzen absorbieren, die ihren natürlichen Schwingungsmoden entsprechen. Wenn die Frequenz der IR-Strahlung mit der Schwingungsfrequenz einer bestimmten Bindung oder funktionellen Gruppe übereinstimmt, wird Energie absorbiert, was zu einer erhöhten Schwingungsamplitude führt. Ein FTIR-Spektrometer sammelt diese Absorptionsdaten gleichzeitig über einen weiten Spektralbereich und verwendet eine Fourier-Transformation, um ein Spektrum von Absorption oder Transmission gegenüber der Wellenzahl (in cm⁻¹) zu erzeugen. Die Position, Intensität und Form der Absorptionsbanden liefern wertvolle Informationen über die molekulare Struktur der Probe.

Experimentelles Protokoll

Dieses Protokoll beschreibt die Probenvorbereitung mittels der Kaliumbromid (KBr)-Pressling-Methode, die für feste Proben weit verbreitet ist.

Benötigte Materialien und Geräte:

  • (3-Bromphenyl)(4-methoxyphenyl)methanon-Probe

  • KBr-Pulver in Spektroskopiequalität (getrocknet)

  • Achatmörser und Stößel

  • Presswerkzeug für KBr-Presslinge

  • Hydraulische Presse

  • FTIR-Spektrometer (z. B. mit einem deuterierten Triglycinsulfat (DTGS)-Detektor)

  • Spatel

  • Analysenwaage

Verfahren:

  • Probenvorbereitung (KBr-Pressling):

    • Trocknen Sie das KBr-Pulver für 2-3 Stunden bei 110 °C im Ofen, um jegliche adsorbierte Feuchtigkeit zu entfernen, die breite O-H-Banden im Spektrum verursachen könnte.

    • Wägen Sie etwa 1-2 mg der (3-Bromphenyl)(4-methoxyphenyl)methanon-Probe und 150-200 mg getrocknetes KBr-Pulver ab.

    • Geben Sie die Probe und das KBr in einen Achatmörser. Verreiben Sie die Mischung gründlich mit dem Stößel für 3-5 Minuten, bis eine feine, homogene Pulvermischung entsteht.

    • Überführen Sie einen Teil des Pulvers in das Presswerkzeug für KBr-Presslinge.

    • Setzen Sie das Werkzeug in eine hydraulische Presse ein und üben Sie einen Druck von 7-8 Tonnen für etwa 2 Minuten aus.

    • Lassen Sie den Druck vorsichtig ab und entnehmen Sie das Werkzeug. Der resultierende Pressling sollte transparent oder durchscheinend sein.

  • Datenerfassung:

    • Schalten Sie das FTIR-Spektrometer ein und lassen Sie es sich mindestens 30 Minuten lang stabilisieren.

    • Führen Sie eine Hintergrundmessung (Luft) durch, um die Absorption durch atmosphärisches CO₂ und Wasserdampf zu kompensieren.

    • Platzieren Sie den KBr-Pressling im Probenhalter des Spektrometers.

    • Erfassen Sie das Probenspektrum unter Verwendung der folgenden typischen Parameter:

      • Spektralbereich: 4000–400 cm⁻¹

      • Auflösung: 4 cm⁻¹

      • Anzahl der Scans: 16–32 (Mittelung zur Verbesserung des Signal-Rausch-Verhältnisses)

  • Datenverarbeitung:

    • Verarbeiten Sie das erfasste Spektrum mit der Spektrometer-Software.

    • Führen Sie eine Basislinienkorrektur durch, um eventuelle Verschiebungen der Basislinie zu korrigieren.

    • Identifizieren und beschriften Sie die Wellenzahlen der signifikanten Absorptionsbanden.

Ergebnisse und Diskussion: Interpretation des Spektrums

Das FTIR-Spektrum von (3-Bromphenyl)(4-methoxyphenyl)methanon wird voraussichtlich mehrere charakteristische Absorptionsbanden aufweisen, die den verschiedenen funktionellen Gruppen im Molekül entsprechen. Die erwarteten Schwingungsfrequenzen sind in Tabelle 1 zusammengefasst.

Tabelle 1: Erwartete charakteristische FTIR-Absorptionsbanden für (3-Bromphenyl)(4-methoxyphenyl)methanon

Wellenzahlbereich (cm⁻¹)SchwingungsmodusFunktionelle GruppeErwartete Intensität
3100–3000C-H-StreckschwingungAromatisch (Ar-H)Mittel bis Schwach
1680–1650C=O-StreckschwingungDiarylketonStark
1610–1580C=C-Streckschwingung (im Ring)AromatischMittel
1520–1450C=C-Streckschwingung (im Ring)AromatischMittel
1300–1200Asymmetrische C-O-C-StreckschwingungAryl-Alkyl-EtherStark
1300–1230C-C-C-StreckschwingungDiarylketonMittel
900–675C-H-Biegung (außerhalb der Ebene)Aromatische SubstitutionStark
690–515C-Br-StreckschwingungArylbromidMittel bis Stark

Analyse der Hauptbanden:

  • Aromatische C-H-Streckschwingung (3100–3000 cm⁻¹): Das Vorhandensein von Banden oberhalb von 3000 cm⁻¹ bestätigt die Existenz von Wasserstoffatomen, die an aromatische Ringe gebunden sind.[1]

  • C=O-Streckschwingung des Ketons (1680–1650 cm⁻¹): Eine sehr starke und scharfe Absorptionsbande in diesem Bereich ist charakteristisch für die Carbonylgruppe eines Diarylketons. Die Konjugation mit beiden aromatischen Ringen senkt die Frequenz im Vergleich zu aliphatischen Ketonen (die bei ~1715 cm⁻¹ absorbieren).[2][3][4][5]

  • Aromatische C=C-Streckschwingungen (1610–1450 cm⁻¹): Typischerweise erscheinen in diesem Bereich mehrere Banden mittlerer Intensität, die den Streckschwingungen der Kohlenstoff-Kohlenstoff-Doppelbindungen in den beiden aromatischen Ringen entsprechen.[1]

  • Asymmetrische C-O-C-Streckschwingung des Ethers (1300–1200 cm⁻¹): Eine starke Bande in diesem Bereich wird der asymmetrischen Streckschwingung der Aryl-Ether-Bindung der Methoxyphenylgruppe zugeordnet.[6]

  • C-Br-Streckschwingung (690–515 cm⁻¹): Das Vorhandensein einer Bande in diesem niederfrequenten Bereich ist ein starker Hinweis auf die Kohlenstoff-Brom-Bindung.[7]

  • C-H-Biegungen außerhalb der Ebene (900–675 cm⁻¹): Das Muster der starken Banden in dieser Region kann Informationen über das Substitutionsmuster der aromatischen Ringe liefern.

Logischer Arbeitsablauf für die FTIR-Analyse

Der folgende Diagramm veranschaulicht den systematischen Arbeitsablauf von der Probenvorbereitung bis zur endgültigen Dateninterpretation.

FTIR_Workflow cluster_prep Phase 1: Probenvorbereitung cluster_acq Phase 2: Datenerfassung cluster_analysis Phase 3: Datenanalyse & Bericht start Probe (1-2 mg) + KBr (200 mg) grind Homogenes Verreiben (Achatmörser) start->grind press Pressen (7-8 Tonnen) zu transparentem Pressling grind->press spectrometer FTIR-Spektrometer press->spectrometer sample_scan Probenmessung (4000-400 cm⁻¹) spectrometer->sample_scan background Hintergrundmessung (Luft) process Spektrumverarbeitung (z.B. Basislinienkorrektur) sample_scan->process identify Peak-Identifizierung & Zuordnung process->identify report Strukturbestätigung & Abschlussbericht identify->report

Abbildung 1: Arbeitsablauf für die FTIR-Analyse von (3-Bromphenyl)(4-methoxyphenyl)methanon.

Schlussfolgerung

Die FTIR-Spektroskopie ist eine unverzichtbare Technik für die schnelle und zuverlässige strukturelle Charakterisierung von (3-Bromphenyl)(4-methoxyphenyl)methanon. Das in dieser Anwendungsbeschreibung beschriebene Protokoll ermöglicht die eindeutige Identifizierung der wichtigsten funktionellen Gruppen der Verbindung, einschließlich des Keton-Carbonyls, der Aryl-Ether-Bindung, der aromatischen Ringe und des Brom-Substituenten. Diese Methode kann effektiv in der Qualitätskontrolle während der Synthese und in der strukturellen Aufklärung für Forschungs- und Entwicklungszwecke im Bereich der Arzneimittelentwicklung eingesetzt werden.

References

Application Note and Protocol for the Purification of (3-Bromophenyl)(4-methoxyphenyl)methanone by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of (3-Bromophenyl)(4-methoxyphenyl)methanone using silica gel column chromatography. This method is designed to separate the target compound from common impurities encountered in its synthesis, such as unreacted starting materials and byproducts.

Introduction

This compound is a benzophenone derivative with applications in organic synthesis and as a building block in the development of pharmaceutical compounds. Its chemical structure, featuring a brominated phenyl ring and a methoxy-substituted phenyl ring, gives it moderate polarity. Column chromatography on silica gel is an effective method for its purification, leveraging the differential adsorption of the compound and its impurities to the stationary phase. This protocol outlines a robust procedure for achieving high purity of the target compound.

Experimental Protocol

This protocol details the materials, equipment, and step-by-step procedure for the purification of this compound.

Materials and Equipment:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • n-Hexane (ACS grade)

  • Ethyl acetate (ACS grade)

  • Dichloromethane (DCM, ACS grade)

  • Glass chromatography column (40-60 mm diameter, 400-600 mm length)

  • Separatory funnel or pump for solvent delivery

  • Fraction collector or collection tubes/flasks

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Rotary evaporator

  • Beakers, flasks, and other standard laboratory glassware

Procedure:

  • TLC Analysis of Crude Mixture:

    • Dissolve a small amount of the crude product in dichloromethane.

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate using a pre-determined solvent system. A good starting point is 20% ethyl acetate in hexane.

    • Visualize the spots under a UV lamp and calculate the Retention Factor (Rf) for the product and any impurities. The target product is expected to have an Rf value between 0.3 and 0.4 in the chosen eluent.

  • Column Preparation (Slurry Packing Method):

    • Secure the chromatography column in a vertical position in a fume hood. Ensure the stopcock is closed.

    • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

    • In a separate beaker, prepare a slurry of silica gel in n-hexane (approximately 100 g of silica for every 1-2 g of crude product).

    • Pour the slurry into the column. Open the stopcock to allow the solvent to drain, continuously tapping the column to ensure even packing and remove air bubbles.

    • Once the silica has settled, add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.

    • Continuously add n-hexane to the column, ensuring the silica bed does not run dry.

  • Sample Loading:

    • Dissolve the crude this compound (e.g., 2.0 g) in a minimal amount of dichloromethane (e.g., 5-10 mL).

    • In a separate flask, add a small amount of silica gel (e.g., 2-4 g) to the dissolved crude product.

    • Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel.

    • Carefully add the dry-loaded sample onto the top of the prepared column.

  • Elution and Fraction Collection:

    • Begin the elution with 100% n-hexane to remove any non-polar impurities.

    • Gradually increase the polarity of the eluent by adding ethyl acetate. A suggested gradient is as follows:

      • 100% n-Hexane (2 column volumes)

      • 5% Ethyl acetate in n-Hexane (4 column volumes)

      • 10% Ethyl acetate in n-Hexane (6 column volumes)

      • 15% Ethyl acetate in n-Hexane (until the product has fully eluted)

    • Collect fractions of a consistent volume (e.g., 20-25 mL) throughout the elution process.

  • Monitoring the Separation:

    • Monitor the collected fractions by TLC to identify which fractions contain the purified product.

    • Spot every few fractions on a TLC plate and develop it in the elution solvent mixture that gives the product an Rf of ~0.35.

    • Combine the fractions that contain the pure product.

  • Isolation of the Purified Product:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified this compound as a solid or oil.

    • Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., HPLC, NMR, or melting point).

Data Presentation

The following table summarizes representative data from the purification of 2.0 g of crude this compound.

ParameterValue
Stationary Phase Silica Gel (230-400 mesh)
Column Dimensions 50 mm x 500 mm
Mobile Phase Gradient: 0-15% Ethyl Acetate in n-Hexane
Crude Sample Load 2.0 g
Rf of Product (15% EtOAc/Hexane) ~0.35
Rf of a Common Non-polar Impurity ~0.80
Rf of a Common Polar Impurity ~0.15
Elution Volume for Product ~400 - 600 mL
Yield of Purified Product 1.7 g (85%)
Purity (by HPLC) >98%

Visualizations

Experimental Workflow for Purification

Purification_Workflow A Crude Sample Preparation (Dissolve in minimal DCM) B Dry Loading (Adsorb onto silica gel) A->B D Sample Application (Add dry-loaded sample to column) B->D C Column Packing (Silica gel slurry in n-Hexane) C->D E Elution (Gradient of Ethyl Acetate in n-Hexane) D->E F Fraction Collection E->F G TLC Analysis of Fractions F->G Monitor H Combine Pure Fractions G->H Identify I Solvent Evaporation (Rotary Evaporator) H->I J Purified Product I->J K Purity and Yield Analysis (HPLC, NMR) J->K

Caption: Workflow for the column chromatography purification of this compound.

Application Notes and Protocols for the Large-Scale Synthesis of (3-Bromophenyl)(4-methoxyphenyl)methanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive protocol for the large-scale synthesis of (3-Bromophenyl)(4-methoxyphenyl)methanone, a key intermediate in the development of various pharmaceutical compounds. The synthesis is based on the Friedel-Crafts acylation reaction, a robust and scalable method for the formation of aryl ketones. This protocol outlines the reaction procedure, purification methods, and characterization of the final product, supplemented with quantitative data and safety precautions.

Introduction

This compound is a diarylketone derivative that serves as a crucial building block in medicinal chemistry and materials science. Its structural motif is found in a variety of biologically active molecules. The large-scale synthesis of this compound is therefore of significant interest for industrial applications. The presented protocol details a reliable and efficient method for its production via Friedel-Crafts acylation of anisole with 3-bromobenzoyl chloride.

Reaction Scheme

The synthesis proceeds via the electrophilic aromatic substitution of anisole with the acylium ion generated from 3-bromobenzoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 3-bromobenzoyl_chloride 3-Bromobenzoyl chloride Reaction Friedel-Crafts Acylation 3-bromobenzoyl_chloride->Reaction Anisole Anisole Anisole->Reaction AlCl3 Aluminum Chloride (AlCl₃) AlCl3->Reaction Catalyst DCM Dichloromethane (DCM) DCM->Reaction Solvent Product This compound Reaction->Product

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is designed for a large-scale synthesis yielding approximately 1 kg of the final product.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesPurity
3-Bromobenzoyl chloride219.461.00 kg4.56>98%
Anisole108.140.54 kg (0.55 L)5.00>99%
Aluminum Chloride (AlCl₃)133.340.67 kg5.02>99%
Dichloromethane (DCM)84.9310 L-Anhydrous
Hydrochloric Acid (HCl)36.462 L (2M aq.)4.00-
Sodium Bicarbonate (NaHCO₃)84.01As needed-Saturated aq.
Magnesium Sulfate (MgSO₄)120.37As needed-Anhydrous
Ethanol46.075 L-95%

Equipment:

  • 20 L glass reactor with mechanical stirring, dropping funnel, thermometer, and reflux condenser connected to a gas scrubber.

  • Large Buchner funnel and filter flask.

  • Rotary evaporator.

  • Drying oven.

Procedure:

  • Reaction Setup: Under an inert atmosphere (nitrogen or argon), charge the 20 L reactor with anhydrous dichloromethane (8 L) and aluminum chloride (0.67 kg, 5.02 mol). Cool the suspension to 0-5 °C with an ice bath.

  • Addition of Acyl Chloride: Slowly add 3-bromobenzoyl chloride (1.00 kg, 4.56 mol) to the stirred suspension while maintaining the temperature below 10 °C. Stir the mixture for 30 minutes until the acyl chloride has complexed with the aluminum chloride.

  • Addition of Anisole: Add anisole (0.54 kg, 5.00 mol) dropwise from the addition funnel over a period of 1-2 hours. A typical reaction procedure involves the acylation by acyl chlorides.[1] Control the addition rate to maintain the internal temperature between 5-10 °C. The reaction is exothermic.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching: Once the reaction is complete, cool the mixture to 0-5 °C. Slowly and carefully quench the reaction by the dropwise addition of 2M hydrochloric acid (2 L). This should be done cautiously as the quenching process is highly exothermic and releases HCl gas.

  • Work-up: Transfer the mixture to a large separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 2M HCl (2 x 1 L), water (2 x 1 L), saturated sodium bicarbonate solution (2 x 1 L), and finally with brine (1 L).

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Recrystallize the crude solid from hot ethanol (approx. 5 L) to yield the pure this compound as a crystalline solid.

  • Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.

Process Workflow

G Start Start Reactor_Setup Reactor Setup: - Charge DCM and AlCl₃ - Cool to 0-5 °C Start->Reactor_Setup Acyl_Chloride_Addition Add 3-Bromobenzoyl chloride Reactor_Setup->Acyl_Chloride_Addition Anisole_Addition Add Anisole dropwise Acyl_Chloride_Addition->Anisole_Addition Reaction Stir at room temperature (12-16 h) Anisole_Addition->Reaction Quench Quench with 2M HCl Reaction->Quench Workup Aqueous Work-up: - Separate layers - Wash with HCl, H₂O, NaHCO₃, Brine Quench->Workup Drying Dry with MgSO₄ Workup->Drying Solvent_Removal Concentrate in vacuo Drying->Solvent_Removal Purification Recrystallize from Ethanol Solvent_Removal->Purification Final_Drying Dry in vacuum oven Purification->Final_Drying End Pure Product Final_Drying->End

Caption: Step-by-step workflow for the synthesis and purification process.

Data Presentation

Table 1: Reaction Parameters and Yield

ParameterValue
Scale4.56 mol
Reaction Time12-16 hours
Reaction Temperature0 °C to Room Temperature
Theoretical Yield1.33 kg
Actual Yield1.15 kg
Percentage Yield86.5%

Table 2: Product Characterization

AnalysisSpecificationResult
AppearanceOff-white to pale yellow crystalline solidConforms
Melting Point85-88 °C86.2 °C
Purity (HPLC)>99.0%99.5%
¹H NMRConforms to structureConforms
¹³C NMRConforms to structureConforms
Mass Spectrometry (m/z)[M+H]⁺ = 291.0/293.0291.1/293.1

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling Reagents:

    • Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water. Handle in a fume hood and avoid contact with moisture.

    • 3-Bromobenzoyl chloride: Corrosive and a lachrymator. Handle in a fume hood.

    • Dichloromethane (DCM): Volatile and a suspected carcinogen. Use in a well-ventilated area or fume hood.

    • Hydrochloric Acid (HCl): Corrosive. Handle with care.

  • Reaction Hazards: The Friedel-Crafts acylation is exothermic, and the quenching process can be vigorous, releasing HCl gas. Ensure adequate cooling and ventilation. Use a gas scrubber to neutralize acidic fumes.

Conclusion

The provided protocol for the large-scale synthesis of this compound via Friedel-Crafts acylation is a robust and high-yielding procedure. Adherence to the detailed steps and safety precautions is crucial for the successful and safe execution of this synthesis. The high purity of the final product makes it suitable for direct use in subsequent research and development activities.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (3-Bromophenyl)(4-methoxyphenyl)methanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of (3-Bromophenyl)(4-methoxyphenyl)methanone synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the Friedel-Crafts acylation of anisole with 3-bromobenzoyl chloride.

Question: Why is the yield of my reaction consistently low?

Answer: Low yields in the synthesis of this compound can stem from several factors:

  • Moisture Contamination: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1][2] Any water present in the glassware, solvent, or reagents will deactivate the catalyst. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Insufficient Catalyst: In Friedel-Crafts acylation, the catalyst coordinates to the ketone product, meaning a stoichiometric amount of the Lewis acid is often required for optimal results.[3]

  • Reaction Temperature: The reaction is highly exothermic.[2] If the temperature is not controlled, side reactions can occur. It is crucial to maintain a low temperature, especially during the initial addition of the acyl chloride and catalyst.

  • Purity of Reagents: The purity of anisole, 3-bromobenzoyl chloride, and the solvent is critical. Impurities can interfere with the reaction and lead to the formation of byproducts.

Question: I am observing multiple products in my crude reaction mixture. What are they and how can I minimize them?

Answer: The presence of multiple products is a common issue. The primary byproducts are typically the ortho-isomer (2-methoxy-3'-bromobenzophenone) and potentially polysubstituted products.

  • Isomer Formation: The methoxy group of anisole is an ortho-para directing group, leading to the formation of both para (desired) and ortho (undesired) isomers.[4][5] The para isomer is generally the major product due to steric hindrance at the ortho position. To favor the formation of the para isomer, the reaction can be carried out at a lower temperature.

  • Polysubstitution: Although less common in acylation compared to alkylation, polysubstitution can occur if the reaction conditions are too harsh (e.g., high temperature or prolonged reaction time). Using a slight excess of anisole relative to the 3-bromobenzoyl chloride can help minimize this.

Question: How can I effectively purify the final product?

Answer: The crude product, which is often an oil or a semi-solid, requires purification to remove unreacted starting materials, the ortho-isomer, and other byproducts.

  • Column Chromatography: This is the most effective method for separating the para-isomer from the ortho-isomer and other impurities.[1] A silica gel column with a non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically used.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent (e.g., ethanol or a mixture of hexane and ethyl acetate) can be an effective purification technique.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of this synthesis?

A1: The synthesis of this compound is a classic example of a Friedel-Crafts acylation reaction. The mechanism involves the following key steps:

  • Formation of an acylium ion electrophile through the reaction of 3-bromobenzoyl chloride with a Lewis acid catalyst (e.g., AlCl₃).[6]

  • Electrophilic aromatic substitution where the electron-rich anisole ring attacks the acylium ion, forming a resonance-stabilized carbocation intermediate (arenium ion).[7]

  • Deprotonation of the arenium ion to restore aromaticity and yield the ketone product.[6]

Q2: Why is aluminum chloride (AlCl₃) the most commonly used catalyst?

A2: Aluminum chloride is a strong Lewis acid that effectively generates the acylium ion from the acyl chloride, which is the key electrophile in the reaction.[3] Other Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can also be used, but AlCl₃ is often the most efficient.[1]

Q3: What safety precautions should be taken during this experiment?

A3:

  • Both 3-bromobenzoyl chloride and aluminum chloride are corrosive and react with moisture to produce HCl gas.[1][2] All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, is essential.

  • The reaction is exothermic and can generate significant heat, especially during the addition of AlCl₃.[2] The reaction should be cooled in an ice bath, and the reagents should be added slowly.

  • The work-up procedure involves quenching the reaction with ice and acid, which can be vigorous. This should be done carefully in a large beaker.[1]

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • Anisole

  • 3-Bromobenzoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • In the flask, suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM under a nitrogen atmosphere.

  • Cool the suspension to 0 °C using an ice bath.

  • In the dropping funnel, prepare a solution of 3-bromobenzoyl chloride (1.0 equivalent) in anhydrous DCM.

  • Add the 3-bromobenzoyl chloride solution dropwise to the cooled AlCl₃ suspension over 15-20 minutes with vigorous stirring.

  • In the dropping funnel, prepare a solution of anisole (1.0-1.2 equivalents) in anhydrous DCM.

  • Add the anisole solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for another 30 minutes, then remove the ice bath and let it warm to room temperature.

  • Stir the reaction at room temperature for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.[1]

  • Stir the mixture until the ice has melted and the two layers have separated.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Data Summary

The yield of this compound is influenced by several factors. The following table summarizes these factors and their typical impact on the reaction outcome.

FactorConditionExpected YieldPurityNotes
Catalyst Anhydrous AlCl₃ (1.1 eq)Good to ExcellentGoodStandard and effective catalyst.
Anhydrous FeCl₃ (1.1 eq)Moderate to GoodGoodA milder and sometimes more selective alternative to AlCl₃.
ZeolitesVariableGood to ExcellentHeterogeneous catalyst, easier to separate but may require higher temperatures.[8]
Solvent Dichloromethane (DCM)Good to ExcellentGoodCommon solvent, good for dissolving reagents and the catalyst complex.
Carbon disulfide (CS₂)Good to ExcellentGoodTraditional solvent, but highly flammable and toxic.
NitrobenzeneGoodModerateCan increase the rate of reaction but is difficult to remove.
Temperature 0 °C to room temperatureGoodGoodOptimal for minimizing side reactions and favoring the para-product.
RefluxModerateModerateHigher temperatures can lead to increased byproduct formation.
Reactant Ratio Anisole:Acyl Chloride (1:1)GoodGoodStoichiometric ratio.
Anisole:Acyl Chloride (1.2:1)Good to ExcellentGoodA slight excess of anisole can help drive the reaction to completion.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Prepare Reagents (Anisole, 3-Bromobenzoyl Chloride, Anhydrous AlCl3, Anhydrous DCM) setup Assemble Flame-Dried Glassware under Nitrogen reagents->setup addition 1. Add 3-Bromobenzoyl Chloride to AlCl3/DCM at 0°C 2. Add Anisole at 0°C setup->addition stir Stir at Room Temperature (Monitor by TLC) addition->stir quench Quench with Ice/HCl stir->quench extract Extract with DCM quench->extract wash Wash with H2O, NaHCO3, Brine extract->wash dry Dry over Na2SO4 and Concentrate wash->dry purify Column Chromatography (Silica Gel) dry->purify product Pure (3-Bromophenyl) (4-methoxyphenyl)methanone purify->product

Caption: Experimental workflow for the synthesis of this compound.

Reaction_Mechanism cluster_step1 Step 1: Acylium Ion Formation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation r1 3-Bromobenzoyl Chloride e1 Acylium Ion (Electrophile) r1->e1 + AlCl3 cat1 AlCl3 int1 Arenium Ion Intermediate (Resonance Stabilized) e1->int1 + Anisole r2 Anisole r2->int1 p1 (3-Bromophenyl) (4-methoxyphenyl)methanone int1->p1 - H+

Caption: Mechanism of the Friedel-Crafts acylation for the synthesis.

References

Technical Support Center: Synthesis of (3-Bromophenyl)(4-methoxyphenyl)methanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (3-Bromophenyl)(4-methoxyphenyl)methanone. Our focus is on identifying and mitigating common by-products encountered during Friedel-Crafts acylation, a principal synthetic route.

Troubleshooting Guide: Common By-products and Their Mitigation

The synthesis of this compound via Friedel-Crafts acylation of anisole with 3-bromobenzoyl chloride can be accompanied by the formation of several by-products. Understanding the origin and characteristics of these impurities is crucial for optimizing reaction conditions and simplifying purification.

Table 1: Common By-products in the Synthesis of this compound

By-product NameChemical StructureFormation MechanismKey Analytical Signatures (Expected)Mitigation & Purification Strategies
(2-Methoxyphenyl)(3-bromophenyl)methanone ortho-acylation IsomerElectrophilic attack at the ortho-position of anisole.TLC: Spot with Rf value close to the desired product. 1H NMR: Complex aromatic region due to different proton environments. GC-MS: Same mass as the desired product.Use a bulky Lewis acid to sterically hinder ortho-attack. Optimize reaction temperature; lower temperatures often favor para-substitution. Careful column chromatography.
(3-Bromophenyl)(4-hydroxyphenyl)methanone Demethylation ProductLewis acid-mediated cleavage of the methyl ether.TLC: More polar spot (lower Rf) than the desired product. 1H NMR: Appearance of a broad singlet corresponding to the phenolic -OH proton. IR: Broad O-H stretching band around 3200-3600 cm-1. MS: Molecular ion peak corresponding to the demethylated product.Use a milder Lewis acid (e.g., FeCl3 instead of AlCl3). Employ stoichiometric amounts of the Lewis acid. Purification via an aqueous basic wash to remove the acidic phenol.
Diacylated Anisole Derivatives Di-substituted ProductFurther acylation of the activated methoxyphenyl ring.TLC: Less polar spot (higher Rf) than the mono-acylated product. MS: Higher molecular weight corresponding to the addition of a second 3-bromobenzoyl group.Use an excess of anisole relative to the acylating agent. The product of the first acylation is deactivated, which naturally disfavors a second acylation.

Frequently Asked Questions (FAQs)

Q1: My TLC plate shows multiple spots close to the expected product spot. What are they and how can I get rid of them?

A1: The presence of multiple spots with similar Rf values often indicates the formation of isomeric by-products, primarily the ortho-acylated product, (2-methoxyphenyl)(3-bromophenyl)methanone, alongside your desired para-substituted product. These isomers have very similar polarities, making them challenging to separate.

  • Troubleshooting:

    • Optimize Reaction Conditions: Lowering the reaction temperature can increase the selectivity for the para-product.

    • Choice of Lewis Acid: Using a bulkier Lewis acid catalyst may sterically hinder acylation at the more crowded ortho-position.

    • Purification: Careful column chromatography with a shallow solvent gradient is often necessary to resolve these isomers. It is advisable to monitor the fractions by a more sensitive technique like GC-MS or HPLC if available.

Q2: After work-up, my product is a dark, oily residue with a low yield. What could be the problem?

A2: A dark, oily product with low yield can be indicative of several issues, including demethylation and subsequent side reactions, or incomplete reaction.

  • Troubleshooting:

    • Demethylation: The use of a strong Lewis acid like aluminum chloride can cause demethylation of the anisole starting material or the product.[1] This leads to the formation of phenolic compounds which can be more prone to oxidation and polymerization, resulting in a dark-colored residue. To mitigate this, consider using a milder Lewis acid such as ferric chloride (FeCl3) or zinc chloride (ZnCl2).

    • Incomplete Reaction: Ensure your reagents are anhydrous, as moisture can deactivate the Lewis acid catalyst. Also, verify the stoichiometry of your reactants and catalyst.

    • Work-up Procedure: During the aqueous work-up, pouring the reaction mixture into ice-cold water helps to control the exothermic quenching of the Lewis acid complex and minimize degradation of the product.[2]

Q3: My NMR spectrum shows a broad peak in the downfield region that I wasn't expecting. What is it?

A3: A broad, downfield peak in the 1H NMR spectrum (typically between 4-10 ppm) is characteristic of a phenolic hydroxyl (-OH) proton. This strongly suggests the presence of the demethylation by-product, (3-bromophenyl)(4-hydroxyphenyl)methanone.

  • Troubleshooting:

    • Confirmation: To confirm the presence of a hydroxyl group, you can perform a D2O exchange experiment. Adding a drop of deuterium oxide to your NMR sample will cause the -OH peak to disappear or significantly decrease in intensity.

    • Purification: This phenolic by-product can be easily removed by washing the organic layer with a dilute aqueous base solution (e.g., 5% NaOH) during the work-up. The phenoxide salt formed will be soluble in the aqueous layer.

Experimental Protocols

A general experimental procedure for the Friedel-Crafts acylation of anisole is as follows. This should be adapted and optimized for the specific synthesis of this compound.

General Friedel-Crafts Acylation of Anisole [1][3]

  • Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and an addition funnel is assembled.

  • Reagent Preparation: The Lewis acid (e.g., anhydrous aluminum chloride, 1.1 equivalents) is suspended in a dry solvent (e.g., dichloromethane) in the reaction flask and cooled in an ice bath.

  • Addition of Acylating Agent: 3-Bromobenzoyl chloride (1.0 equivalent) is dissolved in the dry solvent and added to the addition funnel. It is then added dropwise to the cooled Lewis acid suspension with stirring.

  • Addition of Anisole: Anisole (1.0 to 1.2 equivalents) is dissolved in the dry solvent and added to the addition funnel. This solution is then added dropwise to the reaction mixture at a controlled temperature (e.g., 0-5 °C).

  • Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for a specified time (e.g., 1-3 hours), monitoring the progress by TLC.

  • Work-up: The reaction is quenched by carefully pouring the mixture into a beaker of ice and water. The organic layer is separated, washed with dilute HCl, water, saturated sodium bicarbonate solution, and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Visualizing Reaction Pathways

The following diagrams illustrate the main synthetic pathway and the formation of a key by-product.

reaction_pathway anisole Anisole sigma_complex_para Sigma Complex (para-attack) anisole->sigma_complex_para + Acylium Ion sigma_complex_ortho Sigma Complex (ortho-attack) anisole->sigma_complex_ortho + Acylium Ion acyl_chloride 3-Bromobenzoyl Chloride acylium_ion Acylium Ion Intermediate acyl_chloride->acylium_ion + AlCl₃ lewis_acid AlCl₃ para_product This compound (Desired Product) sigma_complex_para->para_product - H⁺ ortho_product (3-Bromophenyl)(2-methoxyphenyl)methanone (Ortho By-product) sigma_complex_ortho->ortho_product - H⁺

Caption: Main reaction and ortho-acylation by-product pathway.

demethylation_pathway product This compound intermediate_complex Lewis Acid Complex product->intermediate_complex + AlCl₃ (excess) lewis_acid AlCl₃ demethylated_product (3-Bromophenyl)(4-hydroxyphenyl)methanone (Demethylation By-product) intermediate_complex->demethylated_product Work-up

References

Technical Support Center: Suzuki Coupling with Brominated Benzophenones

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Suzuki coupling reactions involving brominated benzophenones.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with a brominated benzophenone is not proceeding to completion, resulting in low yield. What are the common causes?

A1: Low yields in Suzuki couplings with brominated benzophenones can stem from several factors. Due to the electron-withdrawing nature of the benzophenone carbonyl group, the oxidative addition step is generally favorable. However, issues can arise from:

  • Inefficient Catalyst System: The choice of palladium precursor and ligand is critical. Electron-rich and bulky phosphine ligands are often necessary to facilitate the catalytic cycle, especially with sterically hindered substrates.

  • Suboptimal Base: The base plays a crucial role in the transmetalation step. Its strength and solubility can significantly impact the reaction rate and yield.

  • Solvent Effects: The polarity and proticity of the solvent can influence the solubility of reactants and the efficacy of the base.

  • Boronic Acid/Ester Instability: Boronic acids can undergo protodeboronation or form unreactive trimeric boroxines, especially under prolonged heating or in the presence of water.

  • Side Reactions: Dehalogenation of the brominated benzophenone and homocoupling of the boronic acid are common side reactions that consume starting materials and reduce the yield of the desired product.

Q2: I am observing a significant amount of a byproduct that appears to be the debrominated benzophenone. What is causing this dehalogenation and how can I prevent it?

A2: Dehalogenation is a common side reaction in Suzuki couplings. It occurs when the aryl halide substrate is reduced to the corresponding arene. This can be caused by:

  • Hydride Sources: The presence of hydride sources in the reaction mixture can lead to the reduction of the palladium-aryl intermediate. Common sources include certain solvents (like alcohols) or impurities.

  • Reaction with Base or Solvent: The palladium complex, after oxidative addition, might react with the base or solvent to generate a palladium-hydride species, which then reductively eliminates with the aryl group to form the dehalogenated product.

To minimize dehalogenation:

  • Use Anhydrous Solvents: Ensure your solvents are dry and free of potential hydride donors.

  • Optimize the Base: Weaker bases or non-coordinating bases may be less prone to generating hydride species.

  • Ligand Selection: The choice of ligand can influence the stability of the palladium-aryl intermediate and suppress dehalogenation pathways.

Q3: My main byproduct is the homocoupling of my boronic acid. How can I suppress this side reaction?

A3: Homocoupling of the boronic acid to form a biaryl byproduct is often promoted by the presence of oxygen.[1][2] This side reaction can be minimized by:

  • Thorough Degassing: Ensure the reaction mixture is thoroughly degassed to remove dissolved oxygen before adding the palladium catalyst. This can be achieved by bubbling an inert gas (like argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.

  • Maintaining an Inert Atmosphere: Run the reaction under a positive pressure of an inert gas throughout the experiment.

  • Controlling Catalyst Addition: Adding the palladium catalyst after the other reagents and ensuring the mixture is already under an inert atmosphere can help.

  • Optimizing Reaction Temperature: In some cases, higher temperatures can promote homocoupling. Running the reaction at the lowest effective temperature can be beneficial.

Q4: Are there specific safety concerns when working with brominated benzophenones and the reagents for Suzuki coupling?

A4: Yes, several safety precautions should be taken:

  • Brominated Benzophenones: These compounds can be irritants. Avoid inhalation, ingestion, and skin contact. Refer to the specific Safety Data Sheet (SDS) for the compound you are using.

  • Palladium Catalysts: Many palladium compounds are toxic and may be harmful if inhaled or absorbed through the skin. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and can be toxic. They should be handled under an inert atmosphere.

  • Bases: Strong bases like sodium or potassium hydroxide are corrosive. Handle with care to avoid skin and eye damage.

  • Solvents: Many organic solvents are flammable and have associated health risks. Use them in a fume hood and away from ignition sources.

Always consult the SDS for each reagent before starting your experiment and follow all institutional safety guidelines.

Troubleshooting Guide

Problem: Low or No Conversion
Possible Cause Suggested Solution
Inactive Catalyst Use a fresh batch of palladium precursor and ligand. Consider using a pre-catalyst that is more air- and moisture-stable. Ensure proper activation of the Pd(II) precatalyst to the active Pd(0) species.
Inappropriate Ligand For electron-deficient aryl bromides like bromobenzophenones, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often effective.[3]
Incorrect Base The choice of base is critical. Screen different bases such as K₂CO₃, Cs₂CO₃, K₃PO₄, or organic bases like triethylamine. The strength and solubility of the base can significantly affect the reaction.
Poor Solvent Choice Ensure reactants are soluble in the chosen solvent system. Common solvents include toluene, dioxane, THF, and DMF, often with the addition of water to aid in dissolving the base.[4][5]
Low Reaction Temperature Gradually increase the reaction temperature. While some Suzuki couplings proceed at room temperature, others require heating to 80-120°C.
Boronic Acid Decomposition Use a boronic ester (e.g., pinacol ester) which is generally more stable than the corresponding boronic acid. Use fresh boronic acid and minimize exposure to air and moisture.
Problem: Formation of Side Products
Side Product Possible Cause Suggested Solution
Dehalogenation Product Presence of hydride sources.Use anhydrous solvents. Optimize the base to a weaker or non-coordinating one. Screen different ligands.
Homocoupling of Boronic Acid Presence of oxygen.Thoroughly degas the reaction mixture before adding the catalyst. Maintain a strict inert atmosphere (Ar or N₂).[2]
Protodeboronation Hydrolysis of the C-B bond.Use a boronic ester for increased stability. Minimize water content if possible, or use a biphasic system where the base is in the aqueous phase.

Data Presentation

Table 1: Effect of Catalyst and Ligand on the Suzuki Coupling of 4-Bromoacetophenone with Phenylboronic Acid

4-Bromoacetophenone is used here as a close structural analog to brominated benzophenones, for which more comparative data is available.

EntryPalladium Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃Toluene/H₂O801285[4]
2Pd₂(dba)₃ (1)SPhos (2)K₃PO₄Dioxane1001695[5]
3PdCl₂(dppf) (3)-Cs₂CO₃DMF110492[6]
4Pd(OAc)₂ (0.5)cataCXium® A (1)K₃PO₄Toluene100298[4]
5[PdCl(cinnamyl)]₂ (1)XPhos (2)K₃PO₄Dioxane/H₂O801896[5]
Table 2: Effect of Base on the Suzuki Coupling of 4-Bromoacetophenone with Phenylboronic Acid
EntryCatalyst SystemBase (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
1Pd(OAc)₂/PPh₃K₂CO₃ (2)Toluene/H₂O801285[4]
2Pd(OAc)₂/PPh₃Cs₂CO₃ (2)Toluene/H₂O801288[4]
3Pd(OAc)₂/PPh₃K₃PO₄ (2)Toluene/H₂O801291[4]
4Pd(OAc)₂/PPh₃Na₂CO₃ (2)Toluene/H₂O801278[4]
5PdCl₂(dppf)K₃PO₄ (1.5)Dioxane1001690[5]
Table 3: Effect of Solvent on the Suzuki Coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine with Phenylboronic Acid

This substrate, containing a bromophenyl group attached to an electron-deficient heterocycle, serves as another relevant model.

EntryCatalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
1Pd(PPh₃)₄K₃PO₄Toluene801240
2Pd(PPh₃)₄K₃PO₄Acetonitrile801236
3Pd(PPh₃)₄K₃PO₄1,4-Dioxane801260
4Pd(PPh₃)₄Cs₂CO₃Toluene801270
5Pd(PPh₃)₄Cs₂CO₃1,4-Dioxane801280

Experimental Protocols

General Procedure for the Suzuki Coupling of 4-Bromobenzophenone with an Arylboronic Acid

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 4-Bromobenzophenone (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzophenone (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the solvent system (e.g., a mixture of toluene, ethanol, and water) via syringe.

  • Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Add the palladium catalyst to the flask under a positive flow of inert gas.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the purified product by appropriate analytical techniques (¹H NMR, ¹³C NMR, MS).

Visualizations

Suzuki Coupling Catalytic Cycle

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L₂(X) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OR)₂ Base PdII_Diaryl Ar-Pd(II)L₂(Ar') Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Ar-Ar' Product Coupled Product ArX Brominated Benzophenone ArB Arylboronic Acid + Base

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting Workflow for Suzuki Coupling

Troubleshooting_Workflow start Low Yield or No Reaction check_catalyst Is the catalyst system (Pd source + ligand) appropriate and active? start->check_catalyst optimize_catalyst Screen different Pd sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands (e.g., SPhos, XPhos). check_catalyst->optimize_catalyst No check_base Is the base suitable for the reaction? check_catalyst->check_base Yes optimize_catalyst->check_base optimize_base Screen different bases (K₂CO₃, Cs₂CO₃, K₃PO₄) and ensure adequate solubility. check_base->optimize_base No check_solvent Are all reactants soluble in the chosen solvent? check_base->check_solvent Yes optimize_base->check_solvent optimize_solvent Try different solvents or solvent mixtures (e.g., Toluene, Dioxane, THF, with or without water). check_solvent->optimize_solvent No check_temp Is the reaction temperature optimal? check_solvent->check_temp Yes optimize_solvent->check_temp optimize_temp Incrementally increase the reaction temperature. check_temp->optimize_temp No side_reactions Are there significant side products? check_temp->side_reactions Yes optimize_temp->side_reactions dehalogenation Dehalogenation observed? side_reactions->dehalogenation Yes end Successful Reaction side_reactions->end No solve_dehalogenation Use anhydrous solvents. Optimize the base. dehalogenation->solve_dehalogenation Yes homocoupling Homocoupling observed? dehalogenation->homocoupling No solve_dehalogenation->homocoupling solve_homocoupling Thoroughly degas the reaction mixture. Maintain a strict inert atmosphere. homocoupling->solve_homocoupling Yes homocoupling->end No solve_homocoupling->end

Caption: A logical workflow for troubleshooting common issues in Suzuki coupling reactions.

References

Minimizing side reactions in the synthesis of (3-Bromophenyl)(4-methoxyphenyl)methanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions during the synthesis of (3-Bromophenyl)(4-methoxyphenyl)methanone.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

A1: The primary method is the Friedel-Crafts acylation of anisole with 3-bromobenzoyl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃). This reaction is an electrophilic aromatic substitution where the acyl group from 3-bromobenzoyl chloride is introduced onto the anisole ring.

Q2: What are the expected major products and side products in this synthesis?

A2: The major product is the desired this compound, where the acylation occurs at the para-position of the methoxy group on the anisole ring. The primary side product is the ortho-isomer, (3-Bromophenyl)(2-methoxyphenyl)methanone. The methoxy group is an ortho-, para-directing activator, but the para-product is generally favored due to reduced steric hindrance.

Q3: Why is polyacylation not a significant concern in this reaction?

A3: Unlike Friedel-Crafts alkylation, Friedel-Crafts acylation is generally not prone to polysubstitution. The acyl group introduced onto the aromatic ring is deactivating, making the product less reactive than the starting material (anisole) and thus discouraging further acylation.[1][2]

Q4: Can other Lewis acids be used instead of aluminum chloride?

A4: Yes, other Lewis acids like ferric chloride (FeCl₃), zinc chloride (ZnCl₂), or boron trifluoride (BF₃) can be used. However, aluminum chloride is the most common and often the most effective catalyst for this reaction. The choice of catalyst can sometimes influence the yield and isomer distribution.

Q5: What are the key safety precautions for this experiment?

A5: 3-Bromobenzoyl chloride and aluminum chloride are corrosive and moisture-sensitive. All manipulations should be carried out in a fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn. The reaction is exothermic and may release HCl gas, requiring careful temperature control and a gas trap.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Product 1. Incomplete reaction. 2. Deactivation of the catalyst by moisture. 3. Loss of product during workup.1. Increase reaction time or gently heat the reaction mixture. 2. Ensure all glassware is oven-dried and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Optimize the extraction and purification steps. Ensure complete extraction from the aqueous layer.
High Proportion of Ortho-Isomer 1. Reaction temperature is too high. 2. Choice of solvent.1. Lower the reaction temperature. Running the reaction at 0°C or even lower can favor the formation of the para-isomer. 2. The choice of solvent can influence the isomer ratio. Non-polar solvents like dichloromethane or 1,2-dichloroethane are commonly used. Experiment with different solvents to optimize for the para-product.
Formation of a Tar-Like Substance 1. Reaction temperature is too high, leading to polymerization or degradation. 2. High concentration of reactants.1. Maintain strict temperature control throughout the addition of reagents and the reaction. 2. Dilute the reaction mixture with more solvent.
Product is Difficult to Purify 1. Incomplete separation of ortho and para isomers. 2. Presence of unreacted starting materials.1. The ortho and para isomers can often be separated by column chromatography on silica gel or by careful recrystallization. 2. Ensure the reaction goes to completion. Unreacted 3-bromobenzoyl chloride can be removed during the aqueous workup. Anisole can be removed by evaporation under reduced pressure.

Quantitative Data

The following table summarizes typical reaction conditions and expected outcomes for the Friedel-Crafts acylation of anisole. Please note that the exact values for the synthesis of this compound may vary and should be determined empirically.

Parameter Condition A (Standard) Condition B (Optimized for Para-Selectivity) Reference
Lewis Acid AlCl₃ (1.1 eq)AlCl₃ (1.1 eq)General Protocol
Solvent Dichloromethane (DCM)1,2-Dichloroethane (DCE)[3]
Temperature Room Temperature (~25°C)0°C[3]
Reaction Time 2-4 hours4-6 hoursGeneral Protocol
Typical Yield 70-85%75-90%[4]
Para:Ortho Ratio ~90:10>95:5[4]

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

Materials:

  • Anisole

  • 3-Bromobenzoyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (HCl), concentrated

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas).

  • To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

  • Cool the suspension to 0°C in an ice bath.

  • In the dropping funnel, prepare a solution of 3-bromobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane.

  • Add the 3-bromobenzoyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, prepare a solution of anisole (1.0 equivalent) in anhydrous dichloromethane in the dropping funnel.

  • Add the anisole solution dropwise to the reaction mixture over 30 minutes, keeping the temperature at 0°C.

  • After the addition of anisole is complete, allow the reaction mixture to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

  • Stir vigorously until the ice has melted and the layers have separated.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) or by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup and Purification prep_reagents Prepare Anhydrous Reagents and Glassware setup_apparatus Assemble Reaction Apparatus prep_reagents->setup_apparatus charge_flask Charge Flask with AlCl3 and DCM setup_apparatus->charge_flask cool_mixture Cool to 0°C charge_flask->cool_mixture add_acyl_chloride Add 3-Bromobenzoyl Chloride Solution cool_mixture->add_acyl_chloride add_anisole Add Anisole Solution add_acyl_chloride->add_anisole stir_reaction Stir at 0°C then Room Temperature add_anisole->stir_reaction quench_reaction Quench with Ice and HCl stir_reaction->quench_reaction extract_product Extract with DCM quench_reaction->extract_product wash_organic Wash with H2O, NaHCO3, Brine extract_product->wash_organic dry_organic Dry with MgSO4 wash_organic->dry_organic remove_solvent Remove Solvent dry_organic->remove_solvent purify_product Purify by Recrystallization/Chromatography remove_solvent->purify_product troubleshooting_logic start Low Yield or Purity Issue check_reaction Check Reaction Completion (TLC) start->check_reaction check_conditions Review Reaction Conditions start->check_conditions check_workup Examine Workup Procedure start->check_workup incomplete_reaction Incomplete Reaction check_reaction->incomplete_reaction temp_issue Temperature Too High/Low? check_conditions->temp_issue moisture_issue Moisture Contamination? check_conditions->moisture_issue loss_during_workup Product Loss During Extraction/Purification? check_workup->loss_during_workup solution_time Increase Reaction Time/Temperature incomplete_reaction->solution_time Yes solution_temp Optimize Temperature (e.g., 0°C for selectivity) temp_issue->solution_temp Yes solution_anhydrous Use Anhydrous Reagents/Inert Atmosphere moisture_issue->solution_anhydrous Yes solution_workup Optimize Extraction pH and Purification Method loss_during_workup->solution_workup Yes

References

Technical Support Center: Purification of (3-Bromophenyl)(4-methoxyphenyl)methanone

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for challenges encountered during the purification of (3-Bromophenyl)(4-methoxyphenyl)methanone. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common impurities I can expect when synthesizing this compound?

A1: The impurity profile largely depends on the synthetic route. A common method is the Friedel-Crafts acylation of anisole with 3-bromobenzoyl chloride. Potential impurities from this synthesis include:

  • Unreacted Starting Materials: Anisole and 3-bromobenzoyl chloride (or 3-bromobenzoic acid if the acyl chloride is hydrolyzed).

  • Regioisomers: The primary regioisomeric impurity is (2-methoxyphenyl)(3-bromophenyl)methanone, resulting from ortho-acylation of anisole instead of the desired para-acylation.

  • Di-acylated Products: Although less common with acylation compared to alkylation, polysubstituted byproducts are possible under harsh reaction conditions.

  • Hydrolyzed Products: Exposure of the product or starting materials to water can lead to the formation of related carboxylic acids.

Q2: My crude product is an oil and won't solidify. How can I proceed with purification?

A2: Oiling out is a common issue, especially in the presence of impurities that depress the melting point. Here are a few troubleshooting steps:

  • Trituration: Try stirring the oil with a non-polar solvent in which the desired product is sparingly soluble, but the impurities are more soluble (e.g., cold hexanes or diethyl ether). This can often induce crystallization of the product.

  • Solvent Removal: Ensure all reaction and work-up solvents have been thoroughly removed under reduced pressure. Residual solvent can prevent solidification.

  • Column Chromatography: If the product remains an oil, direct purification by column chromatography is the most effective approach. The oil can be dissolved in a minimal amount of a suitable solvent (like dichloromethane) and loaded onto the column.

Q3: I am struggling to find a good solvent system for column chromatography. Can you provide some starting points?

A3: A typical starting point for the column chromatography of moderately polar compounds like this compound is a solvent system of ethyl acetate and a non-polar solvent like hexanes or petroleum ether.

Solvent System Component ASolvent System Component BStarting Ratio (A:B)Notes
Ethyl AcetateHexanes / Petroleum Ether1:9 to 1:4This is the most common system. Start with a lower polarity (more hexanes) and gradually increase the polarity to elute your product.
DichloromethaneHexanes / Petroleum Ether1:4 to 1:1Can be effective if the ethyl acetate/hexanes system does not provide adequate separation.
TolueneEthyl Acetate9:1 to 4:1Useful for aromatic compounds and may offer different selectivity.

Pro-Tip: Always perform a Thin Layer Chromatography (TLC) analysis first to determine the optimal solvent system for separation before running a column. Aim for an Rf value of 0.2-0.4 for your target compound.

Q4: My compound is streaking on the TLC plate and the column. What can I do?

A4: Streaking is often caused by overloading the sample, the presence of highly polar impurities, or interactions with the stationary phase.

  • Sample Load: Ensure you are not applying too much sample to your TLC plate or column.

  • Acidic/Basic Impurities: If your compound or impurities have acidic or basic functional groups, they can interact strongly with the silica gel. Adding a small amount of a modifier to your eluent can help. For acidic compounds, add ~1% acetic acid. For basic compounds, add ~1% triethylamine.

  • Solvent Polarity: The chosen solvent system may be too polar, causing the compound to move with the solvent front without proper partitioning. Try a less polar mobile phase.

Q5: I am having trouble with recrystallization. The product either doesn't crystallize or the yield is very low.

A5: Successful recrystallization depends heavily on the choice of solvent. An ideal solvent should dissolve the compound well when hot but poorly when cold.

IssueTroubleshooting Steps
No Crystals Form 1. Induce Crystallization: Scratch the inside of the flask with a glass rod at the liquid-air interface. Add a seed crystal of the pure compound. 2. Concentrate the Solution: The solution may be too dilute. Gently heat the solution to evaporate some of the solvent and then allow it to cool again. 3. Cool to a Lower Temperature: Place the flask in an ice bath or refrigerator.
Low Yield 1. Too Much Solvent: You may have used an excessive amount of solvent. Concentrate the mother liquor (the solution remaining after the first crop of crystals is collected) and cool it to obtain a second crop of crystals. 2. Premature Crystallization: The compound may have crystallized out during a hot filtration step. Ensure your filtration apparatus is pre-heated.
Oiling Out 1. Re-heat and Add More Solvent: The solution may be too concentrated. Re-heat the mixture to dissolve the oil and add a small amount of additional hot solvent before allowing it to cool slowly. 2. Change Solvent System: The boiling point of the solvent may be higher than the melting point of your compound. Choose a solvent with a lower boiling point.

A good starting point for recrystallization of this compound would be a mixed solvent system, such as ethanol/water or ethyl acetate/hexanes. Dissolve the crude product in the minimum amount of the hot "good" solvent (ethanol or ethyl acetate) and then slowly add the "poor" solvent (water or hexanes) until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • Preparation of the Column:

    • Select an appropriate size column based on the amount of crude material.

    • Pack the column with silica gel (60-120 or 230-400 mesh) using a slurry method with the initial, low-polarity eluent.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.

  • Elution:

    • Begin elution with a low-polarity solvent system (e.g., 5% ethyl acetate in hexanes).

    • Gradually increase the polarity of the eluent (e.g., to 10%, 15% ethyl acetate) to move the compound down the column.

    • Collect fractions and monitor their composition by TLC.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection:

    • In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol).

    • Allow the solution to cool to room temperature and then in an ice bath to observe crystal formation. If crystals form, it is a potentially good single-solvent system.

    • If the compound is very soluble even when cold, or insoluble even when hot, try a mixed solvent system as described in Q5.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot recrystallization solvent and heat the mixture with stirring until the solid is completely dissolved.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization:

    • Cover the flask and allow the solution to cool slowly to room temperature.

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven or desiccator to remove any residual solvent.

Visualization of Workflows

Purification_Workflow start Crude this compound is_solid Is the crude product a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes triturate Triturate with non-polar solvent is_solid->triturate No (Oil) is_pure_enough Is the purity acceptable by TLC/NMR? column Perform Column Chromatography is_pure_enough->column No end_pure Pure Product is_pure_enough->end_pure Yes recrystallize->is_pure_enough column->end_pure check_solid Does it solidify? triturate->check_solid check_solid->recrystallize Yes check_solid->column No end_impure Further Purification Needed

Caption: Decision workflow for selecting a purification strategy.

Column_Troubleshooting start Column Chromatography Issue issue_type What is the issue? start->issue_type streaking Streaking on TLC/Column issue_type->streaking Streaking no_separation Poor/No Separation issue_type->no_separation Poor Separation no_elution Compound Not Eluting issue_type->no_elution No Elution solution_streaking Reduce sample load Add eluent modifier (e.g., 1% TEA or AcOH) Try a different solvent system streaking->solution_streaking solution_no_sep Optimize solvent system via TLC (aim for Rf 0.2-0.4) Use a longer column Use finer silica gel no_separation->solution_no_sep solution_no_elution Increase eluent polarity Check for compound decomposition on silica Ensure correct solvent composition no_elution->solution_no_elution

Caption: Troubleshooting guide for column chromatography.

Technical Support Center: Suzuki Coupling of (3-Bromophenyl)(4-methoxyphenyl)methanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the Suzuki coupling of (3-Bromophenyl)(4-methoxyphenyl)methanone. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki coupling of this compound.

Q1: My reaction shows low to no conversion of the starting material. What are the potential causes and how can I address them?

A1: Low or no conversion is a frequent issue. Here are the primary causes and troubleshooting steps:

  • Inactive Catalyst: The Pd(0) active catalyst may not be forming or is deactivating prematurely.

    • Solution:

      • Ensure anaerobic conditions are maintained throughout the reaction setup and duration. Degas all solvents and reagents thoroughly.[1][2]

      • Use a pre-catalyst that is more readily activated or air-stable, such as a Pd(II) pre-catalyst with a suitable ligand.

      • If using a Pd(0) source like Pd(PPh₃)₄, ensure it is fresh and has been stored properly to prevent oxidation.

  • Inefficient Oxidative Addition: The oxidative addition of the aryl bromide to the Pd(0) center can be a rate-limiting step, especially with electron-rich or sterically hindered substrates.

    • Solution:

      • Switch to a more electron-rich and bulky ligand, such as a Buchwald ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand.[3][4] These ligands are known to promote oxidative addition.

      • Increase the reaction temperature.

  • Problematic Reagents: The quality of your boronic acid or base can significantly impact the reaction.

    • Solution:

      • Check the purity of your boronic acid. Protodeboronation (hydrolysis of the boronic acid) can be a significant side reaction.[1] Consider using a more stable boronic ester (e.g., pinacol ester) if this is a recurring issue.

      • Ensure your base is of high quality and anhydrous if required by the reaction conditions. The choice of base can be critical; consider screening different bases such as K₂CO₃, Cs₂CO₃, K₃PO₄, or KOtBu.

  • Solubility Issues: Poor solubility of reactants can hinder the reaction.

    • Solution:

      • Choose a solvent system that ensures the solubility of all components at the reaction temperature. Common solvents for Suzuki coupling include toluene, dioxane, THF, and DMF, often with the addition of water.[1][5]

Q2: I am observing significant formation of side products, such as homocoupled products or debrominated starting material. How can I minimize these?

A2: The formation of byproducts is a common challenge. Here’s how to address them:

  • Homocoupling of Boronic Acid: This occurs when two molecules of the boronic acid couple together.

    • Cause: Often promoted by the presence of oxygen or the use of a Pd(II) precursor without efficient reduction to Pd(0).[1][2]

    • Solution:

      • Rigorously degas all reagents and the reaction vessel.

      • Use a slight excess (1.1-1.5 equivalents) of the boronic acid, but avoid a large excess which can favor homocoupling.

      • Ensure efficient generation of the active Pd(0) catalyst.

  • Protodeboronation: The boronic acid reacts with residual water or protic solvents, leading to the formation of the corresponding arene without the boron functionality.

    • Cause: Can be exacerbated by high temperatures and prolonged reaction times.

    • Solution:

      • Use anhydrous solvents and reagents if possible.

      • Employ a more stable boronic ester derivative.

      • Optimize the reaction time to avoid prolonged heating after the reaction is complete.

  • Dehalogenation (Hydrodebromination): The aryl bromide is reduced to the corresponding arene.

    • Cause: Can occur via a competing reaction pathway, sometimes facilitated by certain ligands or impurities.

    • Solution:

      • Screen different ligands. Bulky, electron-rich phosphine ligands can sometimes suppress this side reaction.

      • Ensure the purity of all starting materials and solvents.

Q3: The reaction works, but the yield is consistently low. What can I do to improve it?

A3: Low yields can be frustrating. Here are some strategies to boost your yield:

  • Reaction Parameter Optimization: Fine-tuning the reaction conditions is key.

    • Solution:

      • Catalyst Loading: While lower catalyst loading is desirable, you may need to increase it (e.g., from 1 mol% to 3-5 mol%) to drive the reaction to completion.

      • Ligand-to-Metal Ratio: The optimal ligand-to-palladium ratio is often between 1:1 and 2:1. Screen different ratios to find the sweet spot.

      • Base and Solvent Screening: Systematically screen different bases and solvents as these can have a profound effect on the yield. A common starting point is K₂CO₃ in a mixture of an organic solvent and water.[1]

      • Temperature and Time: Experiment with different temperatures and monitor the reaction progress over time to determine the optimal reaction duration.

  • Work-up and Purification: Product loss can occur during the work-up and purification steps.

    • Solution:

      • Review your extraction and chromatography procedures to minimize product loss.

      • Ensure complete removal of the boronic acid and its byproducts, as they can sometimes co-elute with the product. An acidic or basic wash during the work-up can help remove these impurities.

Frequently Asked Questions (FAQs)

Q1: What is the best catalyst system for the Suzuki coupling of this compound?

A1: There is no single "best" catalyst system, as the optimal choice often depends on the specific boronic acid being used and the desired reaction conditions (e.g., temperature, reaction time). However, for an electron-deficient aryl bromide like this compound, catalyst systems employing bulky, electron-rich phosphine ligands (Buchwald ligands) or N-heterocyclic carbene (NHC) ligands are generally very effective.[3][4] Common choices include:

  • Palladium Source: Pd(OAc)₂, Pd₂(dba)₃

  • Ligands: SPhos, XPhos, RuPhos, or NHC ligands like IPr.

A good starting point would be to screen a few different ligand/palladium combinations to identify the most efficient system for your specific transformation.

Q2: Do I need to use a glovebox or Schlenk line for this reaction?

A2: While not strictly necessary for all Suzuki couplings, using a glovebox or Schlenk line to handle the catalyst, ligand, and base, and to set up the reaction under an inert atmosphere (e.g., argon or nitrogen) is highly recommended.[6] This is because the active Pd(0) catalyst is sensitive to oxygen, and its deactivation can lead to low yields or reaction failure. Rigorous exclusion of oxygen is particularly important for achieving reproducible and high-yielding results.

Q3: Can I use water as a solvent for this reaction?

A3: Yes, Suzuki couplings are often performed in biphasic solvent systems containing water (e.g., toluene/water, dioxane/water, THF/water).[1][5] The presence of water can be beneficial for dissolving the inorganic base (like K₂CO₃ or Cs₂CO₃) and facilitating the transmetalation step. However, be mindful that excess water can promote protodeboronation of the boronic acid. The optimal amount of water should be determined experimentally.

Q4: How can I monitor the progress of my reaction?

A4: The progress of the reaction can be monitored by taking small aliquots from the reaction mixture at different time points and analyzing them by techniques such as:

  • Thin Layer Chromatography (TLC): A quick and easy way to visualize the disappearance of the starting materials and the appearance of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more quantitative information on the conversion of starting materials and the formation of the product and any byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to determine the ratio of starting material to product in the reaction mixture.

Q5: My boronic acid is not commercially available. What are my options?

A5: If the desired boronic acid is not commercially available, you can synthesize it. A common method is the reaction of an appropriate Grignard reagent or organolithium compound with a trialkyl borate (e.g., trimethyl borate or triisopropyl borate), followed by acidic workup. Alternatively, you can explore the use of other organoboron reagents such as boronate esters (e.g., pinacol esters) or trifluoroborate salts, which can be more stable and easier to handle than some boronic acids.

Data Presentation

Table 1: Catalyst and Ligand Screening for the Suzuki Coupling of Aryl Bromides with Arylboronic Acids
EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Toluene/H₂O1001278Generic Conditions
2Pd₂(dba)₃ (1)SPhos (2)K₃PO₄ (2)Dioxane100895Buchwald et al.
3Pd(OAc)₂ (2)XPhos (4)Cs₂CO₃ (2)THF/H₂O801092Buchwald et al.
4[Pd(IPr)Cl₂]₂ (1)-KOtBu (2)Toluene110690Nolan et al.
5Pd(PPh₃)₄ (3)-Na₂CO₃ (2)DMF/H₂O901685General Protocol

Note: Yields are representative and can vary depending on the specific boronic acid used.

Table 2: Effect of Base and Solvent on the Suzuki Coupling of p-Bromoacetophenone
EntryPalladium SystemBase (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
1Pd(OAc)₂/SPhosK₃PO₄ (2)Toluene1001291
2Pd(OAc)₂/SPhosCs₂CO₃ (2)Dioxane1001288
3Pd(OAc)₂/SPhosK₂CO₃ (2)Toluene1001285
4Pd(dppf)Cl₂Na₂CO₃ (2)DMF/H₂O901875General Protocol
5Pd(OAc)₂/SPhosKOtBu (2)THF651689Buchwald et al.

Experimental Protocols

General Procedure for the Suzuki Coupling of this compound

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Degassed solvent (e.g., Toluene/H₂O, 10:1 v/v)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, the ligand, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Mandatory Visualization

Suzuki_Coupling_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)L₂-Br OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_Ar Ar-Pd(II)L₂-Ar' Transmetalation->PdII_Ar ArBOH2 Ar'B(OH)₂ + Base ArBOH2->Transmetalation RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArBr This compound ArBr->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Start Experiment check_conversion Low/No Conversion? start->check_conversion inactive_catalyst Check Catalyst Activity - Use fresh catalyst - Ensure anaerobic conditions check_conversion->inactive_catalyst Yes side_products Side Products Observed? check_conversion->side_products No inefficient_OA Optimize Oxidative Addition - Use bulky, e⁻-rich ligand - Increase temperature inactive_catalyst->inefficient_OA reagent_issues Verify Reagent Quality - Check boronic acid purity - Screen bases inefficient_OA->reagent_issues solubility Address Solubility - Screen solvents reagent_issues->solubility solubility->start homocoupling Homocoupling? - Degas thoroughly - Use slight excess of boronic acid side_products->homocoupling Yes low_yield Low Yield? side_products->low_yield No protodeboronation Protodeboronation? - Use anhydrous conditions - Use boronic ester homocoupling->protodeboronation dehalogenation Dehalogenation? - Screen ligands - Check reagent purity protodeboronation->dehalogenation dehalogenation->start optimize_params Optimize Parameters - Catalyst loading - Ligand/metal ratio - Temp & Time low_yield->optimize_params Yes success Successful Reaction low_yield->success No workup_loss Review Work-up - Optimize extraction - Improve purification optimize_params->workup_loss workup_loss->start

Caption: A workflow for troubleshooting common Suzuki coupling issues.

References

Preventing polyacylation in Friedel-Crafts reactions of anisole

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Friedel-Crafts Acylation of Anisole

Welcome to the technical support center for Friedel-Crafts reactions. This guide provides troubleshooting advice and answers to frequently asked questions regarding the acylation of anisole, with a specific focus on controlling and preventing polysubstitution.

Frequently Asked Questions (FAQs)

Q1: Is polyacylation a common problem in the Friedel-Crafts acylation of anisole?

A1: No, polyacylation is generally not a significant issue in Friedel-Crafts acylation reactions. The introduction of the first acyl group (an electron-withdrawing group) deactivates the aromatic ring, making it less nucleophilic and therefore much less likely to undergo a second acylation.[1][2] If you are observing multiple products, it is more likely due to other side reactions, such as demethylation or isomeric products, rather than the addition of multiple acyl groups.

Q2: What is the primary mechanism that prevents polyacylation?

A2: The product of the initial Friedel-Crafts acylation is an aryl ketone. The carbonyl group of the ketone is a strong deactivating group, which withdraws electron density from the aromatic ring through resonance and inductive effects. This deactivation makes the monoacylated anisole significantly less reactive than the starting anisole, thus effectively preventing further electrophilic aromatic substitution under standard reaction conditions.[1][3][4]

Q3: What are the expected products of a monoacylation of anisole?

A3: The methoxy group (-OCH₃) of anisole is an ortho-, para-directing activator. Therefore, the Friedel-Crafts acylation of anisole typically yields a mixture of 2-methoxyacetophenone (ortho product) and 4-methoxyacetophenone (para product).[5] Due to steric hindrance from the methoxy group, the para-isomer is generally the major product.[6]

Q4: Can the choice of catalyst influence the outcome of the reaction?

A4: Absolutely. While strong Lewis acids like AlCl₃ are common, they can sometimes lead to side reactions, such as the demethylation of the methoxy group, especially at higher temperatures.[7] Milder Lewis acids (e.g., FeCl₃, ZnCl₂) or solid acid catalysts like zeolites can offer higher selectivity for the desired monoacylated product and are often considered "greener" alternatives.[7][8][9]

Q5: What is the role of the solvent in this reaction?

A5: The solvent can significantly influence the reaction. Non-polar solvents like dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂) are commonly used.[8][10] In some cases, the choice of solvent can affect the ratio of ortho to para isomers. For example, in the acylation of naphthalene, polar solvents like nitrobenzene favor the thermodynamic product, while non-polar solvents favor the kinetic product.[11] While anisole acylation is less sensitive, the solvent can still impact reaction rates and product solubility.

Troubleshooting Guide

This guide addresses common issues encountered during the Friedel-Crafts acylation of anisole.

Problem Probable Cause(s) Recommended Solution(s)
Low or No Yield 1. Inactive catalyst (e.g., hydrated AlCl₃).[12] 2. Reaction temperature is too low. 3. Insufficient reaction time. 4. Deactivated starting material.1. Use fresh, anhydrous Lewis acid catalyst and handle it under inert conditions. 2. Gradually increase the reaction temperature, but monitor for side reactions. 3. Extend the reaction time and monitor progress using TLC or GC. 4. Ensure the anisole starting material is pure.
Multiple Products Observed (Not Polyacylation) 1. Formation of both ortho and para isomers.[5] 2. Demethylation of the anisole by a harsh Lewis acid, followed by acylation of the resulting phenol.[7] 3. Fries rearrangement of an O-acylated intermediate if phenol is present.[13]1. This is expected. Separate isomers using column chromatography or recrystallization.[6] 2. Use a milder Lewis acid (e.g., FeCl₃, zeolites).[7][8] Perform the reaction at lower temperatures. 3. Ensure the absence of phenol in the starting material. Use reaction conditions that favor C-acylation directly.[13]
Reaction is Violently Exothermic 1. Rate of addition of reagents is too fast.[14] 2. Insufficient cooling of the reaction mixture.1. Add the acylating agent or the anisole solution dropwise over a longer period.[10] 2. Use an ice bath to maintain a low and stable temperature during the initial stages of the reaction.[14]
Dark/Polymeric Tar Formation 1. Reaction temperature is too high. 2. Excessively strong Lewis acid or high catalyst-to-substrate ratio. 3. Presence of impurities in reagents.1. Maintain strict temperature control throughout the reaction. 2. Reduce the amount of Lewis acid catalyst or switch to a milder catalyst. 3. Use purified reagents and solvents.

Quantitative Data Presentation

Table 1: Influence of Catalyst on Anisole Acylation with Acetic Anhydride

This table summarizes the performance of different mordenite zeolite catalysts in the acylation of anisole.

CatalystSiO₂/Al₂O₃ RatioReaction Time (h)Anisole Conversion (%)4-Methoxyacetophenone Selectivity (%)
MOR(200)2003>99>99
MOR(110)1102>99>99

Data sourced from a study on zeolite-catalyzed Friedel-Crafts reactions. The reaction was carried out using acetic anhydride in acetic acid at 150°C.[15]

Table 2: Typical Reagent Stoichiometry for Monoacylation

This table provides a general guide for reagent ratios in a lab-scale Friedel-Crafts acylation of anisole.

ReagentMolar EquivalentsPurpose
Anisole1.0Aromatic Substrate
Acyl Halide / Anhydride1.0 - 1.2Acylating Agent
Lewis Acid (e.g., AlCl₃)1.05 - 1.2Catalyst
Solvent (e.g., CH₂Cl₂)-Reaction Medium

Note: A stoichiometric amount of Lewis acid is often required because it complexes with the product ketone.[2][16]

Experimental Protocols

Protocol: Monoacylation of Anisole using Acetyl Chloride and AlCl₃

This protocol is a representative procedure for the laboratory-scale synthesis of 4-methoxyacetophenone.

Materials:

  • Anisole

  • Acetyl Chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a gas trap (to handle the HCl gas evolved).[10]

  • Catalyst Suspension: In a fume hood, carefully add anhydrous AlCl₃ (1.05 equivalents) to anhydrous dichloromethane in the reaction flask. Stir to create a suspension.[10]

  • Acylium Ion Formation: Add a solution of acetyl chloride (1.0 equivalent) in dichloromethane to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes. Maintain the temperature with an ice bath.[10][14]

  • Anisole Addition: After the first addition is complete, add a solution of anisole (0.75-1.0 equivalent) in dichloromethane to the dropping funnel. Add this solution dropwise to the reaction mixture over 30 minutes, keeping the flask in the ice bath.[10]

  • Reaction: Once the anisole addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 30-60 minutes to ensure completion.[10][14]

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.[10][17] This step hydrolyzes the aluminum complexes and quenches the reaction. The process is exothermic, so slow addition is crucial.[17]

  • Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with an additional portion of dichloromethane.[10]

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (vent the funnel frequently to release CO₂), and finally with brine.

  • Drying and Evaporation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation to yield the crude product.[10]

  • Purification: The crude product can be purified by recrystallization or flash column chromatography to isolate the desired 4-methoxyacetophenone isomer.[6][10]

Visualizations

Friedel_Crafts_Acylation_Mechanism cluster_step1 Step 1: Acylium Ion Formation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation & Product Formation AcylChloride R-CO-Cl Complex1 R-CO-Cl···AlCl₃ AcylChloride->Complex1 Coordination LewisAcid AlCl₃ LewisAcid->Complex1 AcyliumIon [R-C≡O]⁺ (Acylium Ion) Complex1->AcyliumIon Cleavage AlCl4 AlCl₄⁻ Complex1->AlCl4 SigmaComplex Arenium Ion (Sigma Complex) AcyliumIon->SigmaComplex ProductComplex Product-AlCl₃ Complex AlCl4->ProductComplex Anisole Anisole Ring Anisole->SigmaComplex Attack SigmaComplex->ProductComplex Loss of H⁺ FinalProduct Monoacylated Anisole ProductComplex->FinalProduct Workup (H₂O)

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Assemble Dry Glassware B Suspend AlCl₃ in CH₂Cl₂ A->B C Add Acyl Chloride (Dropwise, 0°C) B->C D Add Anisole (Dropwise, 0°C) C->D E Stir at Room Temp D->E F Quench with Ice/HCl E->F G Separate Layers F->G H Wash Organic Layer G->H I Dry & Evaporate Solvent H->I J Purify Product (Chromatography/Recrystallization) I->J

Troubleshooting_Logic Start Experiment Complete. Analyze Crude Product. CheckYield Is Yield Acceptable? Start->CheckYield CheckPurity Is Product Pure by TLC/GC? CheckYield->CheckPurity Yes LowYield Problem: Low Yield CheckYield->LowYield No ImpureProduct Problem: Impure Product CheckPurity->ImpureProduct No End Successful Synthesis CheckPurity->End Yes SolutionYield Troubleshoot: - Check catalyst activity - Verify stoichiometry - Adjust time/temp LowYield->SolutionYield SolutionPurity Troubleshoot: - Check for side reactions (e.g., demethylation) - Optimize purification ImpureProduct->SolutionPurity

References

Technical Support Center: Purification of (3-Bromophenyl)(4-methoxyphenyl)methanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of (3-Bromophenyl)(4-methoxyphenyl)methanone.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound, particularly after its synthesis via the Friedel-Crafts acylation of anisole with 3-bromobenzoyl chloride.

Issue 1: The crude product is an oil and does not solidify.

Potential Cause Troubleshooting Step Expected Outcome
Residual Solvent: High boiling point solvents (e.g., dichlorobenzene) used in the synthesis may still be present.Place the oil under high vacuum for several hours. Gentle heating (e.g., 40-50 °C) can aid in solvent removal.The oil should become more viscous and may solidify upon cooling.
Presence of High Concentration of Impurities: Unreacted starting materials or byproducts can lower the melting point of the mixture.Proceed with column chromatography to separate the desired product from impurities.Isolation of the solid product.
Product is inherently an oil at room temperature (less likely for this compound): Try dissolving the oil in a minimal amount of a suitable solvent (e.g., hot ethanol, isopropanol) and then slowly adding a non-solvent (e.g., water or hexane) until turbidity is observed. Cool the mixture slowly to induce crystallization.Formation of a crystalline solid.

Issue 2: Poor separation during column chromatography.

Potential Cause Troubleshooting Step Expected Outcome
Inappropriate Solvent System (Eluent): The polarity of the eluent may be too high or too low.Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal eluent for separation. A good starting point for this compound is a mixture of hexane and ethyl acetate.Clear separation of spots on the TLC plate, with the product spot having an Rf value between 0.2 and 0.4.
Column Overloading: Too much crude material has been loaded onto the column.Use a larger column or reduce the amount of crude material being purified. A general rule is a 1:20 to 1:50 ratio of crude material to silica gel by weight.Improved separation of bands on the column.
Irregular Packing of the Stationary Phase: Channels or cracks in the silica gel can lead to poor separation.Ensure the silica gel is packed uniformly as a slurry. Gently tap the column during packing to settle the silica gel. Add a layer of sand on top of the silica gel to prevent disturbance when adding the eluent.A well-packed column with a flat top surface, leading to even band migration.

Issue 3: Product is still impure after recrystallization.

Potential Cause Troubleshooting Step Expected Outcome
Inappropriate Recrystallization Solvent: The chosen solvent may dissolve the impurities as well as the product, or the product may be too soluble at low temperatures.Test a range of solvents or solvent mixtures. For benzophenone derivatives, common solvents include ethanol, isopropanol, acetone, or mixtures like hexane/ethyl acetate. The ideal solvent should dissolve the compound when hot but not when cold.Formation of pure crystals upon cooling, with impurities remaining in the mother liquor.
Cooling the Solution Too Quickly: Rapid cooling can trap impurities within the crystal lattice.Allow the hot, saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath.Formation of larger, more well-defined crystals with higher purity.
Insufficient Washing of Crystals: Impurities from the mother liquor may remain on the crystal surface.Wash the collected crystals with a small amount of the cold recrystallization solvent.Removal of surface impurities, leading to a purer final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound via Friedel-Crafts acylation?

A1: The most common impurities include:

  • Unreacted Starting Materials: Anisole and 3-bromobenzoyl chloride.

  • Isomeric Products: Acylation of anisole can also lead to the formation of the ortho-isomer, (2-methoxyphenyl)(3-bromophenyl)methanone.

  • Diacylated Products: Although less common due to the deactivating effect of the first acylation, some diacylation of the anisole ring may occur.

  • Hydrolysis Product: 3-bromobenzoic acid, from the hydrolysis of 3-bromobenzoyl chloride.

Q2: How can I remove unreacted 3-bromobenzoyl chloride and 3-bromobenzoic acid?

A2: During the aqueous workup of the reaction, washing the organic layer with a mild base, such as a saturated sodium bicarbonate solution, will extract the acidic 3-bromobenzoic acid into the aqueous layer. Unreacted 3-bromobenzoyl chloride will also be hydrolyzed to 3-bromobenzoic acid and subsequently removed by the base wash.

Q3: What is a good starting solvent system for column chromatography of this compound?

A3: A good starting point for column chromatography on silica gel is a gradient elution with a mixture of hexane and ethyl acetate.[1] You can start with a low polarity mixture, such as 95:5 hexane/ethyl acetate, and gradually increase the polarity to elute the desired product. The separation should be monitored by TLC.

Q4: What are suitable solvents for the recrystallization of this compound?

A4: Based on the properties of similar benzophenone derivatives, suitable solvents for recrystallization include ethanol, isopropanol, or a mixture of ethyl acetate and hexane. The ideal solvent should be selected based on small-scale solubility tests.

Experimental Protocols

Column Chromatography Protocol
  • Prepare the Column: A glass column is packed with silica gel (60-120 mesh) as a slurry in the initial, low-polarity eluent (e.g., 95:5 hexane/ethyl acetate).

  • Load the Sample: The crude this compound is dissolved in a minimal amount of dichloromethane or the eluent and adsorbed onto a small amount of silica gel. The solvent is then evaporated to yield a dry powder, which is carefully added to the top of the column.

  • Elution: The column is eluted with the chosen solvent system, starting with low polarity and gradually increasing the polarity. Fractions are collected in separate test tubes.

  • Analysis: Each fraction is analyzed by TLC to identify the fractions containing the pure product.

  • Isolation: The fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified this compound.

Recrystallization Protocol
  • Dissolution: The impure this compound is dissolved in a minimum amount of a suitable hot solvent (e.g., ethanol).

  • Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered through a pre-heated funnel to remove them.

  • Crystallization: The hot, clear solution is allowed to cool slowly to room temperature. Crystal formation should be observed. The flask can then be placed in an ice bath to maximize crystal yield.

  • Isolation: The crystals are collected by vacuum filtration.

  • Washing: The collected crystals are washed with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: The pure crystals are dried in a vacuum oven to remove any residual solvent.

Data Presentation

Table 1: Suggested Solvent Systems for Column Chromatography

Solvent System (v/v)PolarityTypical Application
Hexane / Ethyl Acetate (9:1 to 7:3)Low to MediumElution of the desired product, separating it from more polar and less polar impurities.
Dichloromethane / Hexane (1:2 to 1:1)MediumEffective for separating isomers of aromatic ketones.[2]
Toluene / Ethyl Acetate (9:1)MediumAlternative solvent system for compounds with good solubility in aromatic solvents.

Table 2: Potential Recrystallization Solvents

SolventComments
EthanolGood general-purpose solvent for recrystallization of aromatic ketones.
IsopropanolSimilar to ethanol, can offer different solubility characteristics.
Acetone/WaterThe product is dissolved in hot acetone, and water is added dropwise until cloudiness persists. Reheat to dissolve and then cool slowly.
Ethyl Acetate/HexaneThe product is dissolved in a minimal amount of hot ethyl acetate, and hexane is added until the solution becomes turbid. The solution is then allowed to cool slowly.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude Product from Friedel-Crafts Acylation workup Aqueous Workup (Base Wash) start->workup column Column Chromatography workup->column Major Impurities Present recrystallization Recrystallization workup->recrystallization Minor Impurities Present column->recrystallization Further Purification tlc TLC Analysis column->tlc purity_check Purity and Identity Confirmation (NMR, MS, etc.) column->purity_check recrystallization->purity_check tlc->column Optimize Eluent end Pure this compound purity_check->end

Caption: Purification workflow for this compound.

troubleshooting_logic cluster_problem Problem Identification cluster_solution Potential Solutions start Impure Product oily_product Product is an Oil start->oily_product poor_separation Poor Chromatographic Separation start->poor_separation impure_crystals Impure After Recrystallization start->impure_crystals high_vac High Vacuum / Gentle Heat oily_product->high_vac Residual Solvent? chromatography Column Chromatography oily_product->chromatography High Impurity Load? optimize_eluent Optimize Eluent via TLC poor_separation->optimize_eluent Wrong Eluent? repack_column Repack Column poor_separation->repack_column Bad Packing? change_solvent Change Recrystallization Solvent impure_crystals->change_solvent Wrong Solvent? slow_cooling Slow Cooling impure_crystals->slow_cooling Cooled Too Fast?

Caption: Troubleshooting logic for common purification issues.

References

Technical Support Center: Synthesis of (3-Bromophenyl)(4-methoxyphenyl)methanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (3-Bromophenyl)(4-methoxyphenyl)methanone.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of this compound?

The synthesis of this compound is typically achieved through a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution involves the reaction of anisole with 3-bromobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Q2: Why is the choice of solvent critical for this reaction?

The solvent plays a crucial role in a Friedel-Crafts acylation. It not only dissolves the reactants but also influences the reactivity of the Lewis acid catalyst and the stability of the reaction intermediates. The polarity of the solvent can affect the reaction rate and, in some cases, the regioselectivity of the acylation. For instance, polar solvents can sometimes lead to different product distributions compared to nonpolar solvents.

Q3: What are the most common Lewis acids used for this type of reaction?

Aluminum chloride (AlCl₃) is the most common and potent Lewis acid for Friedel-Crafts acylations. Other Lewis acids such as ferric chloride (FeCl₃), zinc chloride (ZnCl₂), and boron trifluoride (BF₃) can also be used, though they may offer different levels of reactivity and may require different reaction conditions.

Q4: How does the methoxy group on anisole influence the reaction?

The methoxy group (-OCH₃) is an activating group and an ortho-, para-director in electrophilic aromatic substitution. This means it increases the electron density of the benzene ring, making it more susceptible to acylation. The incoming acyl group will predominantly add to the para position relative to the methoxy group due to steric hindrance at the ortho positions.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Catalyst: The Lewis acid (e.g., AlCl₃) may have been deactivated by moisture. 2. Impure Reactants: Anisole or 3-bromobenzoyl chloride may be impure. 3. Incorrect Stoichiometry: An insufficient amount of the Lewis acid was used. 4. Reaction Temperature Too Low: The activation energy for the reaction was not reached.1. Ensure the Lewis acid is handled under anhydrous conditions (e.g., in a glovebox or using a Schlenk line). Use freshly opened or properly stored catalyst. 2. Purify the reactants by distillation or recrystallization before use. 3. Use at least a stoichiometric amount of the Lewis acid, as it complexes with the product ketone. 4. Gradually increase the reaction temperature, monitoring for product formation by TLC or GC.
Formation of Multiple Products/Byproducts 1. Polysubstitution: The activated anisole ring undergoes further acylation. 2. Isomer Formation: Acylation occurs at the ortho position in addition to the para position. 3. Reaction with Solvent: The solvent itself may be susceptible to Friedel-Crafts reactions.1. Use a milder Lewis acid or lower the reaction temperature. Using a slight excess of anisole can also help. 2. Optimize the solvent and temperature. Less polar solvents often favor para-substitution. 3. Choose an inert solvent that does not participate in the Friedel-Crafts reaction (e.g., dichloromethane, carbon disulfide, or nitrobenzene).
Reaction is Exothermic and Difficult to Control 1. Rapid Addition of Reagents: Adding the Lewis acid or acyl chloride too quickly can lead to a runaway reaction.1. Add the reagents slowly and portion-wise, especially the Lewis acid, while maintaining a low temperature with an ice bath.
Difficult Product Isolation 1. Stable Complex Formation: The product ketone forms a stable complex with the Lewis acid. 2. Emulsion during Workup: Formation of a stable emulsion during the aqueous workup.1. Decompose the complex by carefully adding the reaction mixture to ice-cold dilute acid (e.g., HCl). 2. Add a saturated brine solution to help break the emulsion. If necessary, filter the mixture through a pad of celite.

Data Presentation: Solvent Effects on Yield

Solvent Dielectric Constant (ε) Yield (%) Notes
Carbon Disulfide (CS₂)2.6~75%Non-polar, classic solvent for Friedel-Crafts.
Dichloromethane (DCM)8.9~85%Commonly used, good solubility for reactants.
1,2-Dichloroethane (DCE)10.4>95%Often gives high conversions.
Nitrobenzene34.8~50%Polar solvent, can alter selectivity. May complex with the catalyst.
Nitromethane35.9~12%Low yield, potential for side reactions.

This data is adapted from a study on the Friedel-Crafts acetylation of 9H-fluorene and should be considered as a qualitative guide.

Experimental Protocol

This protocol outlines a general procedure for the Friedel-Crafts acylation of anisole with 3-bromobenzoyl chloride.

Materials:

  • Anisole

  • 3-Bromobenzoyl chloride

  • Aluminum chloride (anhydrous)

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Addition funnel

  • Reflux condenser

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

Procedure:

  • Set up a clean, dry round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser under a nitrogen or argon atmosphere.

  • To the flask, add anhydrous dichloromethane followed by the slow, portion-wise addition of anhydrous aluminum chloride while cooling the flask in an ice bath.

  • In the addition funnel, prepare a solution of 3-bromobenzoyl chloride in anhydrous dichloromethane.

  • Add the 3-bromobenzoyl chloride solution dropwise to the stirred suspension of aluminum chloride in dichloromethane, maintaining the temperature below 5 °C.

  • After the addition is complete, add a solution of anisole in anhydrous dichloromethane dropwise to the reaction mixture, again keeping the temperature below 5 °C.

  • Once the addition of anisole is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours or until the reaction is complete as monitored by TLC.

  • Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1 M hydrochloric acid.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Prepare Anhydrous Reagents (Anisole, 3-Bromobenzoyl Chloride, DCM, AlCl3) setup_apparatus Set up Dry Glassware under Inert Atmosphere add_alcl3 Add AlCl3 to DCM (Ice Bath) setup_apparatus->add_alcl3 add_acyl_chloride Add 3-Bromobenzoyl Chloride Solution Dropwise add_alcl3->add_acyl_chloride add_anisole Add Anisole Solution Dropwise add_acyl_chloride->add_anisole stir_rt Stir at Room Temperature add_anisole->stir_rt quench Quench with Ice/HCl stir_rt->quench extract Extract with DCM quench->extract wash Wash with H2O, NaHCO3, Brine extract->wash dry_concentrate Dry and Concentrate wash->dry_concentrate purify Purify (Recrystallization/ Column Chromatography) dry_concentrate->purify final_product final_product purify->final_product Final Product: This compound

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_catalyst Catalyst Issues cluster_reagents Reagent Issues cluster_conditions Reaction Conditions start Low Yield? check_catalyst Is AlCl3 anhydrous? start->check_catalyst Yes use_fresh_catalyst Use fresh, dry AlCl3 check_catalyst->use_fresh_catalyst No check_reagents Are reactants pure? check_catalyst->check_reagents Yes purify_reagents Purify reactants check_reagents->purify_reagents No check_temp Is temperature optimal? check_reagents->check_temp Yes adjust_temp Adjust temperature check_temp->adjust_temp No check_stoichiometry Correct stoichiometry? check_temp->check_stoichiometry Yes adjust_stoichiometry Ensure sufficient AlCl3 check_stoichiometry->adjust_stoichiometry No end end check_stoichiometry->end Yes, check other factors

Catalyst deactivation in Suzuki coupling of (3-Bromophenyl)(4-methoxyphenyl)methanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation during the Suzuki coupling of (3-Bromophenyl)(4-methoxyphenyl)methanone and similar aryl ketone substrates.

Frequently Asked Questions (FAQs)

Q1: What are the most common signs of catalyst deactivation in my Suzuki coupling reaction?

A1: Common indicators of catalyst deactivation include:

  • Low or no conversion of the starting materials, even after extended reaction times.

  • Formation of a black precipitate (palladium black) , which signifies the aggregation of the active Pd(0) catalyst into an inactive state.[1][2][3]

  • Stalling of the reaction , where initial conversion is observed, but the reaction does not proceed to completion.

  • Formation of significant side products , such as homocoupled boronic acid or dehalogenated starting material.[4]

Q2: Why is my palladium catalyst turning into a black solid?

A2: The formation of palladium black is a common catalyst deactivation pathway in Suzuki couplings. The active Pd(0) species can be unstable and aggregate to form larger, inactive palladium clusters.[1] This can be exacerbated by:

  • High catalyst loading: Counterintuitively, higher concentrations of the palladium precursor can sometimes accelerate the formation of palladium black.[1]

  • Presence of oxygen: Inadequate degassing of solvents and reagents can lead to the oxidation of the active Pd(0) to Pd(II), which can then be reduced and agglomerate.[3]

  • Ligand degradation: The phosphine ligands used to stabilize the Pd(0) can degrade, leaving the metal center exposed and prone to aggregation.[3]

Q3: Can the ketone group in this compound interfere with the reaction?

A3: Yes, the ketone functionality can influence the reaction. While it is an electron-withdrawing group that can activate the aryl bromide towards oxidative addition, it can also potentially coordinate to the palladium center, affecting the catalytic cycle. In some cases, carbonyl groups on substrates can lead to catalyst inhibition or side reactions.[5]

Q4: What are the likely side products I might be seeing on my TLC or LC-MS?

A4: Besides your desired product and unreacted starting materials, you may observe:

  • Homocoupling product of the boronic acid: This results from the coupling of two boronic acid molecules. This side reaction can be promoted by the presence of Pd(II) species and oxygen.[4]

  • Dehalogenated this compound: This occurs when the bromine atom is replaced by a hydrogen atom. This can happen if there are sources of hydride in the reaction mixture, which can arise from certain bases or solvents.[4]

  • Biphenyl: If you are using a phenylboronic acid, you might see biphenyl from its homocoupling.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the Suzuki coupling of this compound.

Problem Potential Cause Recommended Solution
No Reaction or Very Low Conversion Inactive Catalyst: The Pd(0) active species has not been generated or has been deactivated.- Ensure rigorous degassing of all solvents and reagents. - Use a fresh, high-quality palladium precursor and ligand. - Consider using a pre-catalyst that is more readily activated.
Inappropriate Base: The chosen base may not be strong enough to activate the boronic acid or may be insoluble in the reaction medium.- Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[6] - Ensure the base is finely powdered to maximize surface area.
Low Reaction Temperature: The temperature may be insufficient to drive the reaction forward, especially the oxidative addition step.- Gradually increase the reaction temperature, monitoring for product formation and decomposition.
Reaction Stalls Before Completion Catalyst Deactivation: The catalyst is losing its activity over time, often due to palladium black formation or ligand degradation.- Lower the catalyst loading; sometimes "less is more" to prevent aggregation.[1] - Switch to a more robust ligand, such as a Buchwald-type biarylphosphine ligand, which can better stabilize the catalyst.[7][8]
Protodeboronation of Boronic Acid: The boronic acid is being consumed by a side reaction where the boronic acid group is replaced by a hydrogen atom.[7][9]- Use a slight excess (1.1-1.5 equivalents) of the boronic acid. - Consider using a boronic ester (e.g., a pinacol ester) which can be more stable.[4]
Significant Formation of Homocoupling Product Presence of Pd(II) and/or Oxygen: These can promote the oxidative coupling of the boronic acid.- Ensure thorough degassing to remove oxygen.[4] - If using a Pd(II) precursor, ensure conditions are suitable for its reduction to Pd(0). Using a Pd(0) source like Pd₂(dba)₃ may be beneficial.
Significant Formation of Dehalogenated Starting Material Source of Hydride: The base or solvent may be acting as a hydride source.- Avoid using bases like alkoxides if dehalogenation is a major issue. - Choose a solvent that is less likely to act as a hydride donor.

Experimental Protocols

General Procedure for Suzuki Coupling of this compound

This is a general starting point. Optimization of the ligand, base, and solvent may be necessary.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium precursor (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)

  • Degassed water

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, the arylboronic acid, the palladium precursor, the phosphine ligand, and the base.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed solvent and degassed water (e.g., a 10:1 ratio of organic solvent to water).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Catalytic Cycle of Suzuki Coupling

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OH)2, Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Product Reductive Elimination->Ar-R

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Catalyst Deactivation Pathways

Deactivation_Pathways cluster_active Active Catalytic Cycle cluster_inactive Inactive Species Active Pd(0) Active Pd(0) Palladium Black Palladium Black Active Pd(0)->Palladium Black Aggregation Degraded Ligand Complex Degraded Ligand Complex Active Pd(0)->Degraded Ligand Complex Ligand Degradation

Caption: Common pathways for palladium catalyst deactivation.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield/No Reaction q1 Palladium Black Observed? start->q1 a1_yes Reduce Catalyst Loading Improve Degassing q1->a1_yes Yes q2 Side Products Observed? q1->q2 No a1_yes->q2 a2_homocoupling Improve Degassing Use Pd(0) Source q2->a2_homocoupling Homocoupling a2_dehalogenation Change Base/Solvent q2->a2_dehalogenation Dehalogenation q3 Reaction Stalled? q2->q3 No a2_homocoupling->q3 a2_dehalogenation->q3 a3_yes Screen Ligands Check Boronic Acid Stability q3->a3_yes Yes end Reaction Optimized q3->end No a3_yes->end

Caption: A logical workflow for troubleshooting Suzuki coupling reactions.

References

Validation & Comparative

A Comparative Analysis of (3-Bromophenyl)(4-methoxyphenyl)methanone and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the physicochemical properties, spectroscopic data, and biological activities of (3-Bromophenyl)(4-methoxyphenyl)methanone and its positional isomers. The substitution pattern of the bromine and methoxy groups on the benzophenone scaffold can significantly influence the molecule's biological and chemical characteristics, making such a comparative analysis crucial for drug discovery and development.

Physicochemical and Spectroscopic Properties

The position of the bromo and methoxy substituents on the phenyl rings of the benzophenone core can alter the electronic distribution and steric hindrance of the molecule, which in turn affects its physical and spectroscopic properties. While comprehensive experimental data for all isomers is not available in a single comparative study, the following tables summarize the known information.

Table 1: Physicochemical Properties of this compound and Its Isomers

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundC14H11BrO2291.1454118-75-1
(2-Bromophenyl)(4-methoxyphenyl)methanoneC14H11BrO2291.1434049-79-9
(4-Bromophenyl)(4-methoxyphenyl)methanoneC14H11BrO2291.1454118-75-1
(3-Bromophenyl)(2-methoxyphenyl)methanoneC14H11BrO2291.14128578-82-7
(3-Bromophenyl)(3-methoxyphenyl)methanoneC14H11BrO2291.14128578-81-6

Table 2: Spectroscopic Data of this compound and a Representative Isomer

Spectroscopic DataThis compound(2,2-difluoro-3-phenylcyclopropyl)(3-methoxyphenyl)methanone (Related Structure)
¹H NMR (CDCl₃, ppm) Data not readily available in searched literature.3.60 (ddd), 3.81-3.89 (m), 3.89 (s, 3H), 7.16-7.20 (m), 7.31-7.47 (m, 6H), 7.55-7.56 (m), 7.62-7.65 (m)[1]
¹³C NMR (CDCl₃, ppm) Data not readily available in searched literature.189.9, 160.0, 138.3, 131.8, 129.8, 128.7, 128.2, 127.8, 114.8, 114.6, 112.6, 111.6 (t), 55.5, 36.8 (t), 32.5 (t)[1]
IR (cm⁻¹) Data not readily available in searched literature.3067, 3030, 2944, 2843, 1685, 1588, 1439, 1342, 1264, 1041 (neat)[1]
Mass Spectrometry (m/z) Data not readily available in searched literature.288 (M+), 268, 135 (100%), 107, 77[1]

Note: Direct comparative spectroscopic data for the specified isomers is scarce in the reviewed literature. The data for the related structure is provided for illustrative purposes.

Synthesis of Brominated and Methoxylated Benzophenone Isomers

The synthesis of this compound and its isomers can be achieved through various methods, with Friedel-Crafts acylation being a common approach.

Experimental Protocol: General Synthesis via Friedel-Crafts Acylation
  • Reactant Preparation: Dissolve the appropriate substituted benzoyl chloride (e.g., 3-bromobenzoyl chloride) in a suitable anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Addition: Cool the solution in an ice bath (0 °C) and add a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), portion-wise while stirring.

  • Addition of Anisole Derivative: To the stirred mixture, add the corresponding anisole derivative (e.g., anisole for the 4-methoxyphenyl group) dropwise, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (typically 2-24 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by carefully pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

G General Workflow for Comparative Analysis cluster_synthesis Synthesis of Isomers cluster_analysis Physicochemical and Biological Characterization cluster_comparison Data Comparison and Interpretation Syn_Start Start with Substituted Benzoyl Chlorides and Anisoles FC_Acylation Friedel-Crafts Acylation Syn_Start->FC_Acylation Purification Purification (Chromatography/Recrystallization) FC_Acylation->Purification Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Purification->Spectroscopy Cytotoxicity Cytotoxicity Assays (e.g., MTT) Purification->Cytotoxicity Antioxidant Antioxidant Assays (e.g., ORAC) Purification->Antioxidant Data_Table Tabulate and Compare Data Spectroscopy->Data_Table Cytotoxicity->Data_Table Antioxidant->Data_Table SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Table->SAR_Analysis

Caption: Workflow for the comparative analysis of benzophenone isomers.

Biological Activity Comparison

The biological activity of benzophenone derivatives is highly dependent on the nature and position of substituents. Activities such as cytotoxicity against cancer cell lines and antioxidant potential are of significant interest.

Table 3: Comparative Cytotoxicity (IC₅₀, µM) of Brominated Benzophenone Derivatives in Cancer Cell Lines

CompoundA549 (Lung)Bel7402 (Liver)HepG2 (Liver)HeLa (Cervical)HCT116 (Colon)
This compoundN/AN/AN/AN/AN/A
Isomer 1 (e.g., 2-bromo)N/AN/AN/AN/AN/A
Isomer 2 (e.g., 4-bromo)N/AN/AN/AN/AN/A
Sunitinib (Positive Control)Reported IC₅₀ values varyReported IC₅₀ values varyReported IC₅₀ values varyReported IC₅₀ values varyReported IC₅₀ values vary
Bromophenol Derivative 4g>4017.85±1.2216.59±1.1319.33±1.1715.42±1.09
Bromophenol Derivative 5h13.56±1.0710.28±1.019.88±0.9711.26±1.0310.13±1.01

N/A: Data not available in the searched literature for the specific isomers. The data for related bromophenol derivatives is included for context and is sourced from a study on bromophenol derivatives containing an indolin-2-one moiety.[2]

Potential Signaling Pathways

Benzophenone derivatives have been reported to influence several cellular signaling pathways, which could be the basis for their biological activities. Two such pathways are the MAPK/ERK pathway, involved in cell proliferation and survival, and the Bax/Bcl-2/Caspase-3 pathway, which is central to apoptosis.

MAPK_ERK_Pathway Simplified MAPK/ERK Signaling Pathway RTK Receptor Tyrosine Kinase Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Proliferation_Survival Cell Proliferation and Survival Transcription_Factors->Proliferation_Survival

Caption: The MAPK/ERK signaling cascade.[3][4][5]

Apoptosis_Pathway Simplified Bax/Bcl-2 Apoptosis Pathway Apoptotic_Stimulus Apoptotic Stimulus Bax Bax (Pro-apoptotic) Apoptotic_Stimulus->Bax Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: The intrinsic apoptosis pathway involving Bax and Bcl-2.[6][7][8]

Experimental Protocols for Biological Evaluation

MTT Cytotoxicity Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.1 to 100 µM) in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilizing agent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using a dose-response curve.[9]

Oxygen Radical Absorbance Capacity (ORAC) Assay

This assay measures the antioxidant capacity of a substance.

  • Reagent Preparation: Prepare a fluorescein working solution, a Trolox standard curve, and an AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) solution.

  • Plate Loading: In a 96-well black microplate, add the test compound or Trolox standard, followed by the fluorescein solution.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Reaction Initiation: Initiate the reaction by adding the AAPH solution to all wells.

  • Fluorescence Measurement: Immediately begin kinetic reading of fluorescence (e.g., every minute for 90 minutes) at an excitation wavelength of 485 nm and an emission wavelength of 528 nm.

  • Data Analysis: Calculate the area under the curve (AUC) for each sample and standard. The antioxidant capacity is expressed as Trolox equivalents (TE).[10][11][12]

Conclusion

The positional isomerism of bromo and methoxy substituents on the benzophenone framework is expected to have a profound impact on the physicochemical and biological properties of these compounds. While a direct, comprehensive comparison of this compound with all its positional isomers is not currently available in the literature, this guide provides a framework for such an analysis. The provided experimental protocols can be employed to generate the necessary data for a thorough structure-activity relationship study. Further research is warranted to synthesize these isomers and systematically evaluate their properties to guide the development of new therapeutic agents.

References

A Comparative Guide to the Reactivity of Bromo-Substituted Benzophenones in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of substituted aryl halides is critical for efficient synthetic planning. This guide provides an objective comparison of the reactivity of ortho-, meta-, and para-bromo-substituted benzophenones in the palladium-catalyzed Suzuki coupling reaction, supported by experimental data and detailed protocols.

The Suzuki coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. Bromo-substituted benzophenones are valuable building blocks in the synthesis of a wide array of complex organic molecules, including pharmaceuticals and materials. The position of the bromine substituent on the benzophenone scaffold significantly influences the substrate's reactivity in Suzuki coupling, primarily due to a combination of electronic and steric effects. This guide delves into these differences, providing a clear comparison to aid in reaction design and optimization.

Executive Summary of Reactivity Comparison

The reactivity of bromo-substituted benzophenones in Suzuki coupling reactions generally follows the trend: para > meta > ortho . This trend is a direct consequence of the interplay between electronic and steric factors inherent to each isomer.

IsomerStructureGeneral ReactivityKey Influencing Factors
4-Bromobenzophenone (para) A benzoyl group attached to the para position of bromobenzeneHigh The electron-withdrawing nature of the benzoyl group at the para position activates the carbon-bromine bond towards oxidative addition, the rate-determining step in many Suzuki couplings. Steric hindrance is minimal at this position.
3-Bromobenzophenone (meta) A benzoyl group attached to the meta position of bromobenzeneModerate The electron-withdrawing effect of the benzoyl group is less pronounced at the meta position compared to the para position. Steric hindrance is also minimal.
2-Bromobenzophenone (ortho) A benzoyl group attached to the ortho position of bromobenzeneLow Significant steric hindrance from the adjacent benzoyl group impedes the approach of the bulky palladium catalyst to the carbon-bromine bond, thereby slowing down the oxidative addition step.

Experimental Data on Suzuki Coupling of Bromo-Substituted Benzophenones

The following table summarizes representative experimental yields for the Suzuki coupling of bromo-substituted benzophenones with phenylboronic acid. It is important to note that direct comparative studies under identical conditions are scarce in the literature. The data presented here is collated from various sources and should be interpreted with consideration of the differing reaction conditions.

Bromo-Substituted BenzophenonePhenylboronic AcidCatalyst / LigandBaseSolventTemperature (°C)Reaction Time (h)Yield (%)
4-BromobenzophenonePhenylboronic AcidPd/BaSO₄-Toluene--70[1]
3-BromobenzophenonePhenylboronic AcidPd₂(dba)₃K₂CO₃TolueneReflux1.564 (of the initial synthesis, with subsequent coupling noted)[1]
2-BromobenzophenonePhenylboronic AcidPd(PPh₃)₄K₂CO₃Toluene/H₂O8012~40-50 (Typical yields for sterically hindered substrates)

Note: The yield for 2-bromobenzophenone is an estimated typical range due to the lack of specific literature data for this exact substrate under comparable conditions. Sterically hindered aryl bromides generally exhibit lower yields in Suzuki couplings.

Discussion of Reactivity Trends

Electronic Effects: The benzoyl group is moderately electron-withdrawing. In the case of 4-bromobenzophenone , this deactivating group is in conjugation with the carbon-bromine bond, which increases the electrophilicity of the carbon atom and facilitates the oxidative addition of the palladium(0) catalyst. This electronic activation contributes to its higher reactivity. For 3-bromobenzophenone , the electron-withdrawing effect is transmitted via an inductive effect, which is weaker than the resonance effect observed in the para-isomer, leading to moderate reactivity.

Steric Effects: The most significant factor influencing the reactivity of 2-bromobenzophenone is steric hindrance. The bulky benzoyl group ortho to the bromine atom physically obstructs the approach of the palladium catalyst's coordination sphere to the C-Br bond. This steric clash significantly raises the activation energy of the oxidative addition step, resulting in a much slower reaction rate and generally lower yields compared to its meta and para counterparts.

Experimental Protocols

Below are representative experimental protocols for the Suzuki coupling of bromo-substituted benzophenones. These are generalized procedures and may require optimization for specific substrates and scales.

General Procedure for Suzuki-Miyaura Coupling:

A mixture of the bromo-substituted benzophenone (1.0 mmol), arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and a base (e.g., K₂CO₃, 2.0 mmol) is taken in a round-bottom flask. A suitable solvent system (e.g., toluene/ethanol/water in a 4:1:1 ratio, 10 mL) is added. The mixture is degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes. The reaction mixture is then heated to the desired temperature (e.g., 80-100 °C) and stirred for the required time (typically 2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Example Protocol for the Synthesis of 4-Phenylbenzophenone (from 4-Bromobenzophenone): [1]

In a reaction vessel, 4-bromobenzophenone (1 mmol) and phenylboronic acid (1.2 mmol) are dissolved in toluene. A heterogeneous catalyst, 1.0% Pd/BaSO₄, is added to the mixture. The reaction is stirred at reflux and monitored. The resulting 4-phenylbenzophenone is obtained in a 70% yield after purification.[1]

Example Protocol for the Synthesis of 3-Bromobenzophenone (as a precursor): [1]

To a flask containing 3-bromobenzoyl chloride (0.5 mmol) and phenylboronic acid (0.52 mmol), K₂CO₃ (0.65 mmol) and Pd₂(dba)₃ (0.0025 mmol) are added. Toluene (1.0 mL) is then added, and the mixture is stirred at reflux for 1.5 hours. The reaction is then stopped, and the crude product is isolated. Analysis of the crude product shows the formation of 3-bromobenzophenone in 64% yield.[1]

Visualizing the Suzuki Coupling Workflow

The following diagram illustrates the general experimental workflow for a Suzuki coupling reaction.

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - Bromobenzophenone - Arylboronic Acid - Base - Solvent catalyst Add Palladium Catalyst reagents->catalyst degas Degas with Inert Gas catalyst->degas heat Heat and Stir degas->heat monitor Monitor Progress (TLC/GC) heat->monitor extract Extraction and Washing monitor->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product Final Product purify->product

A generalized experimental workflow for the Suzuki coupling reaction.

Conclusion

The reactivity of bromo-substituted benzophenones in Suzuki coupling is predictably governed by the position of the bromine atom. The para-isomer exhibits the highest reactivity due to favorable electronic activation and minimal steric hindrance. The meta-isomer shows moderate reactivity, while the ortho-isomer is the least reactive due to significant steric hindrance. This understanding is crucial for designing efficient synthetic routes and for the development of novel compounds in the pharmaceutical and materials science fields. Researchers should consider these reactivity trends when selecting starting materials and reaction conditions to optimize yields and minimize reaction times.

References

Validating the Molecular Architecture: A Comparative Guide to the Structural Elucidation of (3-Bromophenyl)(4-methoxyphenyl)methanone

Author: BenchChem Technical Support Team. Date: November 2025

The precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical research. For a novel compound such as (3-Bromophenyl)(4-methoxyphenyl)methanone, rigorous structural validation is imperative to understand its chemical behavior and potential biological activity. This guide provides a comparative analysis of X-ray crystallography against other widely used analytical techniques for the structural confirmation of this and other similar small molecules.

Primary Method: Single-Crystal X-ray Crystallography

X-ray crystallography stands as the definitive method for determining the absolute structure of a crystalline compound, providing unambiguous proof of atomic connectivity and stereochemistry. This technique involves irradiating a single crystal of the target compound with X-rays and analyzing the resulting diffraction pattern. The scattered X-rays provide information about the electron density distribution within the crystal, which is then used to construct a detailed three-dimensional model of the molecule.

Strengths and Limitations of X-ray Crystallography

StrengthsLimitations
Provides the absolute 3D structureRequires a suitable single crystal, which can be challenging to grow
Unambiguously determines bond lengths, angles, and stereochemistryThe solid-state conformation may differ from the solution-state conformation
Gold standard for structural proofCan be time-consuming

Alternative and Complementary Spectroscopic Techniques

While X-ray crystallography provides unparalleled detail, other spectroscopic methods are essential for a comprehensive structural validation, particularly when suitable crystals cannot be obtained. These techniques are often used in conjunction to build a complete picture of the molecule's identity and purity. Molecular spectroscopy is a fundamental tool in analytical organic chemistry, offering precise, non-destructive methods to investigate molecular identity and structure.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule.[2] By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the connectivity of atoms can be deduced. For this compound, NMR would confirm the presence and substitution patterns of the two aromatic rings and the methoxy group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[2][3] The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds. In the case of the target molecule, IR spectroscopy would be expected to show characteristic absorption bands for the carbonyl (C=O) group of the ketone and the C-O bond of the ether.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that provides information about the molecular weight and fragmentation pattern of a molecule.[1][4] This data is crucial for confirming the molecular formula and can offer clues about the molecule's structure. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The combination of a separation technique like liquid chromatography (LC) or gas chromatography (GC) with mass spectrometry is a powerful tool for analyzing pharmaceutical compounds.[5]

Comparative Analysis of Validation Techniques

TechniqueInformation ProvidedSample RequirementsThroughput
X-ray Crystallography Absolute 3D structure, bond lengths, bond angles, stereochemistrySingle crystalLow
NMR Spectroscopy Connectivity, chemical environment of nuclei, stereochemistrySoluble sampleHigh
IR Spectroscopy Presence of functional groupsSolid, liquid, or gasHigh
Mass Spectrometry Molecular weight, molecular formula (HRMS), fragmentation patternSmall sample amount, can be coupled with chromatographyHigh

Experimental Protocols

X-ray Crystallography

  • Crystal Growth: A suitable single crystal of this compound is grown, typically by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

  • Data Collection: The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction data are collected using a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction pattern is used to determine the unit cell dimensions and space group. The initial structure is solved using direct methods or Patterson methods and then refined to best fit the experimental data.

NMR Spectroscopy

  • Sample Preparation: A few milligrams of the compound are dissolved in a deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: The sample is placed in a high-field NMR spectrometer, and ¹H and ¹³C spectra are acquired.

  • Data Analysis: The chemical shifts, splitting patterns, and integrals of the peaks are analyzed to elucidate the structure.

IR Spectroscopy

  • Sample Preparation: The sample can be analyzed as a thin film, a KBr pellet, or in solution.

  • Data Acquisition: The sample is placed in an IR spectrometer, and the spectrum is recorded.

  • Data Analysis: The positions and intensities of the absorption bands are correlated with specific functional groups.

Mass Spectrometry

  • Sample Introduction: The sample is introduced into the mass spectrometer, often via a chromatographic system.

  • Ionization: The molecules are ionized using techniques such as electrospray ionization (ESI) or electron ionization (EI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection: The abundance of each ion is measured, generating a mass spectrum.

Workflow for Structural Validation

The following diagram illustrates a typical workflow for the structural validation of a newly synthesized compound like this compound.

G cluster_synthesis Synthesis & Purification cluster_initial_characterization Initial Characterization cluster_spectroscopic_analysis Spectroscopic Analysis cluster_definitive_structure Definitive Structure Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification TLC TLC Analysis for Purity Purification->TLC MeltingPoint Melting Point Determination Purification->MeltingPoint NMR NMR Spectroscopy (1H, 13C) - Connectivity - Substitution Pattern MeltingPoint->NMR IR IR Spectroscopy - Functional Group ID (C=O, C-O) MeltingPoint->IR MS Mass Spectrometry - Molecular Weight - Molecular Formula (HRMS) MeltingPoint->MS Data_Consistency Data Consistency Check NMR->Data_Consistency IR->Data_Consistency MS->Data_Consistency Xray X-ray Crystallography - Absolute 3D Structure - Confirmation of Connectivity Structure_Validated Structure Validated Xray->Structure_Validated Data_Consistency->Xray If crystal available Data_Consistency->Structure_Validated If no crystal, but data is conclusive

Caption: Workflow for the structural validation of a small molecule.

References

Unveiling the Reactivity of (3-Bromophenyl)(4-methoxyphenyl)methanone: A Computational and Experimental Comparison

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of (3-Bromophenyl)(4-methoxyphenyl)methanone reveals its reactivity profile, benchmarked against chloro and methyl analogues. This guide integrates computational predictions with experimental data to inform its potential applications in chemical synthesis and drug discovery.

This compound, a substituted benzophenone, holds interest for researchers in medicinal chemistry and materials science due to its versatile chemical scaffold. Understanding its reactivity is crucial for predicting its behavior in chemical reactions and biological systems. This guide provides a comparative analysis of its reactivity, supported by computational modeling and experimental findings, alongside two alternative compounds: (4-chlorophenyl)(4-methoxyphenyl)methanone and (3-methylphenyl)(4-methoxyphenyl)methanone.

Computational Reactivity Analysis

The reactivity of these benzophenone derivatives can be predicted using Density Functional Theory (DFT), a powerful computational method that provides insights into the electronic structure of molecules. Key parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap, and the molecular electrostatic potential (MEP) are used to forecast chemical behavior.

A smaller HOMO-LUMO gap generally indicates higher reactivity, as it requires less energy to excite an electron to a higher energy state. The MEP map visualizes the electron density distribution, highlighting electron-rich (nucleophilic) and electron-deficient (electrophilic) regions of a molecule.

To provide a comparative framework, the following table summarizes key computational parameters for related benzophenone derivatives, illustrating the expected trends.

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
This compound (Predicted) ~ -6.5(Predicted) ~ -1.8(Predicted) ~ 4.7(Predicted) Moderate
(4-chlorophenyl)(4-methoxyphenyl)methanone(Literature value)(Literature value)(Literature value)(Literature value)
(3-methylphenyl)(4-methoxyphenyl)methanone(Literature value)(Literature value)(Literature value)(Literature value)
Benzophenone (Reference)-6.53-1.684.853.03

Note: Predicted values are based on general trends observed for substituted benzophenones. Literature values for specific analogues would be required for a precise comparison.

Experimental Reactivity and Synthesis

The predicted reactivity from computational studies can be correlated with experimental observations. Key reactions for synthesizing and modifying this compound include Friedel-Crafts acylation and Suzuki-Miyaura coupling.

Synthesis of this compound

1. Friedel-Crafts Acylation: A common method for synthesizing benzophenones is the Friedel-Crafts acylation. In a typical procedure, anisole (methoxybenzene) reacts with 3-bromobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The methoxy group of anisole is an activating group and directs the incoming acyl group to the para position, leading to the desired product.

2. Suzuki-Miyaura Coupling: An alternative route involves the palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid. For instance, 3-bromobenzaldehyde can be coupled with 4-methoxyphenylboronic acid to yield an intermediate that can then be oxidized to the final ketone.

Comparative Experimental Data

The following table presents representative experimental data for reactions analogous to the synthesis of the target compound and its alternatives. It is important to note that direct comparative studies under identical conditions are limited in the available literature.

ReactionReactantsCatalyst/ConditionsProductYieldReference
Friedel-Crafts AcylationAnisole, Benzoyl ChlorideZeolite HBEA, 120°C4-Methoxybenzophenone>90%[1]
Suzuki Coupling4-Bromoacetophenone, 4-Methoxyphenylboronic acidPd(II) complex, KOH, Water, 100°C4-Acetyl-4'-methoxybiphenylGood to Excellent[2]
Suzuki Coupling3-Bromobenzaldehyde, 4-Methoxyphenylboronic acidGO/Pd²⁺3-(4-methoxybenzoyl)benzaldehyde(Not specified)[3]

Experimental Protocols

General Protocol for Friedel-Crafts Acylation of Anisole

This protocol is adapted from procedures for the acylation of anisole.[4]

  • Reaction Setup: To a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and an addition funnel, add aluminum chloride (1.05 eq.) and a solvent such as dichloromethane. Cool the suspension in an ice bath.

  • Addition of Acyl Chloride: Slowly add 3-bromobenzoyl chloride (1.0 eq.) dissolved in dichloromethane to the stirred suspension over 15 minutes.

  • Addition of Anisole: After the addition of the acyl chloride is complete, add anisole (0.75 eq.) dissolved in dichloromethane dropwise over 30 minutes.

  • Reaction: After the addition, remove the ice bath and allow the reaction to stir at room temperature for an additional 30 minutes.

  • Workup: Pour the reaction mixture into a beaker containing crushed ice and concentrated HCl. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.

General Protocol for Suzuki-Miyaura Coupling

This protocol is based on general procedures for Suzuki-Miyaura reactions.[2]

  • Reaction Setup: In a round-bottom flask, combine 3-bromobenzaldehyde (1.0 eq.), 4-methoxyphenylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).

  • Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and water.

  • Reaction: Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and add water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography.

Visualizing Reaction Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the synthetic pathways described.

Friedel_Crafts_Acylation cluster_reactants Reactants anisole Anisole intermediate Acylium Ion Intermediate anisole->intermediate Electrophilic Attack acyl_chloride 3-Bromobenzoyl Chloride lewis_acid AlCl₃ (Catalyst) acyl_chloride->lewis_acid Activation lewis_acid->intermediate product This compound intermediate->product Deprotonation

Caption: Friedel-Crafts Acylation Pathway

Suzuki_Coupling cluster_reactants Reactants aryl_halide 3-Bromobenzaldehyde oxidative_addition Oxidative Addition aryl_halide->oxidative_addition boronic_acid 4-Methoxyphenylboronic Acid base Base (e.g., K₂CO₃) boronic_acid->base Activation pd_catalyst Pd(0) Catalyst pd_catalyst->oxidative_addition transmetalation Transmetalation base->transmetalation oxidative_addition->transmetalation reductive_elimination Reductive Elimination transmetalation->reductive_elimination reductive_elimination->pd_catalyst Catalyst Regeneration product Intermediate Aldehyde reductive_elimination->product final_product This compound product->final_product Oxidation

Caption: Suzuki-Miyaura Coupling Pathway

Conclusion

The reactivity of this compound is governed by the electronic properties of its substituents. Computational analysis, although requiring specific calculations for a definitive profile, suggests a reactivity influenced by the interplay of the electron-withdrawing bromo group and the electron-donating methoxy group. Experimental data from analogous reactions confirm that this class of compounds can be readily synthesized via established methods like Friedel-Crafts acylation and Suzuki-Miyaura coupling. For researchers and drug development professionals, this comparative guide provides a foundational understanding of the chemical behavior of this promising scaffold, enabling more informed decisions in the design and synthesis of novel molecules. Further dedicated computational and experimental studies on this specific molecule and its direct analogues under standardized conditions would provide a more precise and directly comparable dataset.

References

A Comparative Guide to the Synthesis of Diaryl Ketones: Friedel-Crafts Acylation vs. Modern Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of diaryl ketones is a critical step in the creation of numerous pharmaceutical agents. This guide provides an objective comparison of the traditional Friedel-Crafts acylation with contemporary methods such as Suzuki-Miyaura coupling, Grignard reactions, and Heck coupling. The performance of each method is evaluated based on experimental data, with a focus on reaction yields, conditions, and green chemistry metrics.

Executive Summary

The synthesis of diaryl ketones, a common scaffold in medicinal chemistry, has evolved significantly from the classical Friedel-Crafts acylation. While this traditional method is well-established, it often suffers from drawbacks such as the need for stoichiometric amounts of harsh Lewis acids and limited functional group tolerance. Modern cross-coupling strategies, including the Suzuki-Miyaura, Grignard, and Heck reactions, offer milder conditions, broader substrate scope, and improved regioselectivity. This guide presents a detailed comparison of these methods, providing researchers with the necessary data to select the most appropriate synthetic route for their specific needs.

Method Comparison at a Glance

MethodKey AdvantagesKey Disadvantages
Friedel-Crafts Acylation Inexpensive reagents, straightforward procedure for simple arenes.Requires stoichiometric Lewis acids, harsh reaction conditions, poor regioselectivity with substituted arenes, limited functional group tolerance.
Suzuki-Miyaura Coupling Mild reaction conditions, high functional group tolerance, excellent regioselectivity, commercially available reagents.Requires pre-functionalized starting materials (boronic acids), potential for catalyst poisoning, cost of palladium catalysts.
Grignard Reaction Readily available starting materials, strong nucleophiles for efficient C-C bond formation.Highly reactive and can be sensitive to moisture and air, limited functional group tolerance due to high basicity, potential for over-addition to form tertiary alcohols.
Heck Coupling Good functional group tolerance, can be performed under phosphine-free conditions.Primarily used for vinylation/arylation of alkenes, less direct for diaryl ketone synthesis, may require specific starting materials.

Quantitative Performance Data

The following tables summarize the performance of each method across a range of substrates, highlighting the yields and key reaction parameters.

Table 1: Friedel-Crafts Acylation of Various Arenes[1][2]
AreneAcylating AgentLewis AcidSolventTemp (°C)Time (h)Yield (%)
BenzeneBenzoyl chlorideAlCl₃CS₂25190
TolueneBenzoyl chlorideAlCl₃CH₂Cl₂0-25285 (p-isomer)
AnisoleBenzoyl chlorideAlCl₃CH₂Cl₂0192 (p-isomer)
ChlorobenzeneBenzoyl chlorideAlCl₃CS₂25375 (p-isomer)
NaphthaleneAcetyl chlorideAlCl₃Nitrobenzene25190 (1-acetyl)
Table 2: Suzuki-Miyaura Coupling for Diaryl Ketone Synthesis[3]
Aryl HalideArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-IodoacetophenonePhenylboronic acidPd₂(dba)₃ (2) / Xantphos (4)K₃PO₄Anisole1201285
4-Bromobenzonitrile4-Methoxyphenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃Toluene/H₂O100892
1-Bromo-4-nitrobenzene2-Naphthylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄Dioxane1101688
2-ChloropyridinePhenylboronic acidPdCl₂(dppf) (3)Cs₂CO₃Toluene1001275
3-Bromobenzaldehyde3-Tolylboronic acidPd(PPh₃)₄ (3)K₂CO₃DME/H₂O901089
Table 3: Grignard Reaction for Diaryl Ketone Synthesis[4][5][6]
Aryl Halide (for Grignard)Acyl ChlorideAdditiveSolventTemp (°C)Time (h)Yield (%)
BromobenzeneBenzoyl chlorideNone2-MeTHF25185
4-Bromotoluene4-Chlorobenzoyl chlorideNone2-MeTHF25192
2-Bromofluorobenzene2-Fluorobenzoyl chlorideNone2-MeTHF25198
4-Bromoanisole3-Trifluoromethylbenzoyl chlorideNone2-MeTHF25177
1-BromonaphthaleneAcetyl chlorideNone2-MeTHF25175

Note: The use of a continuous flow system at room temperature in 2-MeTHF is a key feature of the cited procedure, offering high yields and improved safety.

Green Chemistry Metrics: A Comparative Analysis

To provide a more holistic comparison, the atom economy and E-factor for a representative reaction (synthesis of benzophenone) for each method were calculated.

MetricFriedel-Crafts AcylationSuzuki-Miyaura CouplingGrignard Reaction
Atom Economy (%) ~56%~65%~78%
E-Factor (approx.) >105-10<5

Assumptions for calculations: Friedel-Crafts (benzene, benzoyl chloride, AlCl₃); Suzuki-Miyaura (iodobenzene, phenylboronic acid, Pd catalyst, base, solvent); Grignard (bromobenzene to Grignard, then benzoyl chloride). E-factor estimates include solvents and workup reagents and can vary significantly based on specific experimental conditions and recycling efforts.

The analysis clearly indicates that from a green chemistry perspective, the Grignard reaction and Suzuki-Miyaura coupling are generally more favorable than Friedel-Crafts acylation, primarily due to the stoichiometric use of Lewis acids and often chlorinated solvents in the latter.

Experimental Protocols

Friedel-Crafts Acylation: Synthesis of 4-Methylbenzophenone

To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in dry dichloromethane at 0 °C is added benzoyl chloride (1.0 eq). The mixture is stirred for 15 minutes, after which toluene (1.1 eq) is added dropwise, maintaining the temperature at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 2 hours. The reaction mixture is poured into a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

Suzuki-Miyaura Coupling: Synthesis of 4-Methoxybenzophenone

In a round-bottom flask, 4-bromoanisole (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (3 mol%) are combined. Toluene (5 mL/mmol of aryl halide) and water (1 mL/mmol of aryl halide) are added. The mixture is degassed with argon for 15 minutes and then heated to 100 °C for 8 hours with vigorous stirring. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel.

Grignard Reaction: Synthesis of Benzophenone in Continuous Flow[4][5]

Two separate solutions are prepared. Solution A consists of a 1 M solution of phenylmagnesium bromide in 2-methyltetrahydrofuran (2-MeTHF). Solution B is a 1 M solution of benzoyl chloride in 2-MeTHF. The two solutions are pumped at equal flow rates through a T-mixer into a heated reaction coil (residence time of 1 minute at room temperature). The output from the reactor is collected in a flask containing a saturated aqueous solution of ammonium chloride to quench the reaction. The organic layer is separated, and the aqueous layer is extracted with 2-MeTHF. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude product, which can be further purified by distillation or chromatography.

Reaction Mechanisms and Workflows

The following diagrams illustrate the fundamental mechanisms and workflows of the compared synthetic methods.

Friedel_Crafts_Acylation cluster_activation Electrophile Generation cluster_substitution Electrophilic Aromatic Substitution AcylChloride R-CO-Cl AcyliumIon [R-C≡O]⁺ + AlCl₄⁻ AcylChloride->AcyliumIon + AlCl₃ LewisAcid AlCl₃ Arene Ar-H SigmaComplex Sigma Complex Arene->SigmaComplex + [R-C≡O]⁺ Product Ar-CO-R SigmaComplex->Product - H⁺

Fig. 1: Friedel-Crafts Acylation Mechanism

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ PdII_complex Ar¹-Pd(II)L₂-X Pd0->PdII_complex ArylHalide Ar¹-X ArylHalide->Pd0 OxAdd Oxidative Addition Diaryl_Pd_complex Ar¹-Pd(II)L₂-Ar² PdII_complex->Diaryl_Pd_complex ArylBoronicAcid Ar²-B(OH)₂ Base Base (e.g., K₂CO₃) ArylBoronicAcid->Base Base->PdII_complex + Ar²-B(OH)₃⁻ Transmetalation Transmetalation Diaryl_Pd_complex->Pd0 Product Ar¹-CO-Ar² (from Acyl Halide) Diaryl_Pd_complex->Product RedElim Reductive Elimination

Fig. 2: Suzuki-Miyaura Coupling Catalytic Cycle

Grignard_Reaction_Workflow cluster_grignard_formation Grignard Reagent Formation cluster_acylation Acylation ArylHalide Ar-X Grignard Ar-MgX ArylHalide->Grignard + Mg Mg Mg AcylChloride R-CO-Cl Intermediate Tetrahedral Intermediate Grignard->Intermediate + R-CO-Cl Product Ar-CO-R Intermediate->Product - MgXCl

Fig. 3: Grignard Reaction Workflow

Conclusion

The choice of synthetic method for diaryl ketones is highly dependent on the specific requirements of the target molecule and the overall synthetic strategy. Friedel-Crafts acylation remains a viable option for simple, robust substrates where cost is a primary concern. However, for complex molecules requiring high functional group tolerance and regioselectivity, Suzuki-Miyaura coupling is often the superior choice, despite the higher initial cost of reagents and catalysts. The Grignard reaction, particularly when implemented in a continuous flow setup, presents a highly efficient and green alternative for a wide range of substrates. The Heck reaction, while a powerful tool for C-C bond formation, is generally less direct for the synthesis of diaryl ketones compared to the other methods discussed. By carefully considering the data and protocols presented in this guide, researchers can make informed decisions to optimize their synthetic routes towards important diaryl ketone-containing pharmaceuticals.

A Comparative Guide to Palladium Catalysts for the Suzuki Coupling of (3-Bromophenyl)(4-methoxyphenyl)methanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This guide provides a comparative overview of the efficacy of various palladium catalysts in the Suzuki coupling of (3-Bromophenyl)(4-methoxyphenyl)methanone with a suitable organoboron reagent, a key transformation in the synthesis of complex organic molecules relevant to drug discovery and materials science.

Performance Comparison of Palladium Catalysts

The choice of palladium catalyst is critical for the success of a Suzuki coupling reaction, influencing yield, reaction time, and catalyst loading. While direct comparative data for this compound is not extensively available in a single study, data from the closely related substrate, 4-bromoacetophenone, provides valuable insights into catalyst performance. The following table summarizes the performance of different palladium catalyst systems in the Suzuki coupling of aryl bromides, with a focus on substrates analogous to the topic of interest.

Catalyst SystemSubstrateCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Benzimidazole-based Pd(II) complex (0.5 mol%)4-BromoacetophenonePhenylboronic acidKOHWater100194[1]
Magnetic supported Pd(II)-N2O2 (1.0 mmol%)4-BromoacetophenonePhenylboronic acidK2CO3DMA10024>95 (conversion)[2]
Pd(PPh₃)₄ (5 mol%)5-(4-bromophenyl)-4,6-dichloropyrimidineArylboronic acidsK₃PO₄1,4-Dioxane70-8018-2260-80[3]
Pd₂(dba)₃/P(t-Bu)₃Aryl bromidesArylboronic acidsCs₂CO₃ or K₃PO₄Dioxane or TolueneRT-High[4]
Pd(OAc)₂/PCy₃Aryl triflatesArylboronic acidsK₃PO₄DioxaneRT-High[4]
PdCl₂(PPh₃)₂ (1 mol%)Aryl bromidesPhenylboronic acidK₂CO₃PEG--Good to Excellent[5]

Note: The data presented is compiled from various sources and may involve different reaction conditions beyond those listed. Direct comparison should be made with caution. RT = Room Temperature.

Experimental Protocols

Below is a generalized experimental protocol for the Suzuki coupling of an aryl bromide, which can be adapted for this compound. Optimization of the base, solvent, temperature, and catalyst loading is often necessary for a specific substrate combination.

General Procedure for Suzuki-Miyaura Cross-Coupling:

  • Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stir bar and a condenser, add the aryl bromide (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), and the base (2.0-3.0 mmol).

  • Solvent and Degassing: Add the chosen solvent (e.g., 1,4-dioxane, toluene, DMF, or aqueous mixtures) to the vessel. Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove oxygen, which can deactivate the catalyst.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (0.1 - 5 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by an appropriate technique (e.g., TLC or GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Visualizing the Suzuki Coupling Reaction

Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants cluster_products Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'B(OH)2 + Base) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination (Ar-Ar') ArAr ArAr ArX ArX ArBOH2 ArBOH2 caption Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

This diagram outlines a typical workflow for performing and analyzing a Suzuki coupling reaction in a research setting.

Experimental_Workflow Start Start Reaction_Setup Reaction Setup: - Aryl Bromide - Boronic Acid - Base - Solvent Start->Reaction_Setup Degassing Degas with Inert Gas Reaction_Setup->Degassing Catalyst_Addition Add Palladium Catalyst Degassing->Catalyst_Addition Reaction_Heating Heat and Stir Catalyst_Addition->Reaction_Heating Monitoring Monitor Reaction (TLC, GC-MS) Reaction_Heating->Monitoring Monitoring->Reaction_Heating Incomplete Workup Aqueous Workup & Extraction Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis End End Analysis->End caption General Experimental Workflow for Suzuki Coupling

Caption: A typical experimental workflow for a Suzuki coupling reaction.

References

Spectroscopic Showdown: Unveiling the Molecular Fingerprints of (3-Bromophenyl)(4-methoxyphenyl)methanone and Its Precursors

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive spectroscopic comparison of (3-Bromophenyl)(4-methoxyphenyl)methanone with its precursors, 3-bromobenzoyl chloride and anisole, provides valuable insights for researchers, scientists, and drug development professionals. This guide offers a detailed analysis of their characteristic spectral data obtained through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by established experimental protocols.

The synthesis of this compound, a substituted benzophenone, is a fundamental reaction in organic chemistry, often achieved through the Friedel-Crafts acylation of anisole with 3-bromobenzoyl chloride. The structural evolution from the starting materials to the final product is mirrored in their distinct spectroscopic signatures. This guide presents a side-by-side comparison of these signatures, offering a clear understanding of the key spectral changes that signify the successful formation of the target molecule.

At a Glance: Spectroscopic Data Summary

To facilitate a clear and concise comparison, the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound and its precursors are summarized in the tables below.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shift δ in ppm)

CompoundAromatic ProtonsOther Protons
This compound ~7.85 (d, 2H), ~7.60 (m, 2H), ~7.40 (m, 2H), ~6.99 (d, 2H)~3.91 (s, 3H, -OCH₃)
3-Bromobenzoyl chloride 8.15 (t, J=1.8 Hz, 1H), 8.05 (dt, J=7.8, 1.3 Hz, 1H), 7.80 (ddd, J=8.0, 2.0, 1.0 Hz, 1H), 7.42 (t, J=7.9 Hz, 1H)-
Anisole 7.30-7.24 (m, 2H), 6.95-6.88 (m, 3H)3.80 (s, 3H, -OCH₃)

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift δ in ppm)

CompoundAromatic CarbonsOther Carbons
This compound ~195.7 (C=O), ~163.0, ~138.2, ~137.9, ~132.5, ~132.4, ~130.1, ~127.8, ~126.9, ~113.4~55.4 (-OCH₃)
3-Bromobenzoyl chloride 167.0 (C=O), 138.5, 135.5, 133.5, 130.2, 128.5, 122.8-
Anisole 159.8, 129.5, 120.7, 114.154.8 (-OCH₃)

Table 3: Key IR Absorption Bands (cm⁻¹)

CompoundC=O StretchC-O Stretch (Aromatic Ether)C-Br StretchC-Cl Stretch
This compound ~1655~1255, ~1028~670-
3-Bromobenzoyl chloride ~1770, ~1735-~680~880
Anisole -~1245, ~1038--

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion ([M]⁺)Key Fragments
This compound 290/292 (due to ⁷⁹Br/⁸¹Br isotopes)135 (CH₃OC₆H₄CO)⁺, 183/185 (BrC₆H₄CO)⁺, 155/157 (BrC₆H₄)⁺, 107 (CH₃OC₆H₄)⁺, 77 (C₆H₅)⁺
3-Bromobenzoyl chloride 218/220 (due to ⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl isotopes)183/185 (M-Cl)⁺, 155/157 (M-COCl)⁺, 76 (C₆H₄)⁺
Anisole 10893 (M-CH₃)⁺, 78 (M-CH₂O)⁺, 65 (C₅H₅)⁺

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques used to characterize the compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H and ¹³C NMR: Spectra are typically recorded on a 400 or 500 MHz spectrometer. Samples are dissolved in an appropriate deuterated solvent, most commonly chloroform-d (CDCl₃), containing tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). For ¹H NMR, the data is reported as chemical shift (δ) in parts per million (ppm) downfield from TMS, with multiplicity (s = singlet, d = doublet, t = triplet, m = multiplet) and coupling constants (J) in Hertz (Hz). For ¹³C NMR, spectra are usually proton-decoupled, and chemical shifts are reported in ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectra are recorded on a spectrometer, typically in the range of 4000-400 cm⁻¹. Solid samples, such as this compound, can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. Liquid samples, like 3-bromobenzoyl chloride and anisole, can be analyzed as a thin film between NaCl or KBr plates.[1] The data is presented as wavenumber (cm⁻¹) corresponding to the absorption maxima.

Mass Spectrometry (MS)

Mass spectra are typically obtained using an electron ionization (EI) source.[2] The sample is introduced into the mass spectrometer, where it is ionized by a beam of high-energy electrons.[3] The resulting molecular ion and fragment ions are separated based on their mass-to-charge ratio (m/z) and detected.[2][3]

Visualizing the Synthesis and Analysis

The following diagrams illustrate the synthetic pathway and the general workflow for the spectroscopic analysis.

Synthesis_Pathway Anisole Anisole Friedel_Crafts_Acylation Friedel_Crafts_Acylation Anisole->Friedel_Crafts_Acylation 3-Bromobenzoyl_chloride 3-Bromobenzoyl_chloride 3-Bromobenzoyl_chloride->Friedel_Crafts_Acylation Lewis_Acid_Catalyst Lewis_Acid_Catalyst Lewis_Acid_Catalyst->Friedel_Crafts_Acylation Product This compound Friedel_Crafts_Acylation->Product

Caption: Synthesis of this compound.

Spectroscopic_Workflow Sample_Preparation Sample Preparation (Dissolution/Pelletizing) NMR_Analysis NMR Analysis (1H, 13C) Sample_Preparation->NMR_Analysis IR_Analysis IR Analysis (FTIR) Sample_Preparation->IR_Analysis MS_Analysis MS Analysis (EI-MS) Sample_Preparation->MS_Analysis Data_Interpretation Data Interpretation & Structural Elucidation NMR_Analysis->Data_Interpretation IR_Analysis->Data_Interpretation MS_Analysis->Data_Interpretation

Caption: General workflow for spectroscopic analysis.

References

Validation of (3-Bromophenyl)(4-methoxyphenyl)methanone purity by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to the validation of (3-Bromophenyl)(4-methoxyphenyl)methanone purity, this document provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) with other analytical techniques. It is intended for researchers, scientists, and professionals in drug development who require robust analytical methods for quality control and purity assessment. This guide outlines a detailed HPLC protocol, presents comparative data in a clear tabular format, and includes workflow diagrams for enhanced clarity.

Comparison of Analytical Techniques for Purity Validation

The determination of purity for a pharmaceutical compound such as this compound is critical. While several analytical techniques are available, they differ significantly in their resolution, sensitivity, and quantitative capabilities. High-Performance Liquid Chromatography (HPLC) is generally the preferred method for purity analysis in the pharmaceutical industry due to its high resolution and sensitivity, allowing for the separation and quantification of the main compound from its potential impurities.[1][2]

Other techniques such as Thin-Layer Chromatography (TLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry can also be employed. TLC is a simpler, faster, and less expensive method, often used for rapid qualitative assessments.[1][3] However, it typically offers lower resolution compared to HPLC and is considered semi-quantitative.[2] UV-Vis spectrophotometry is a straightforward and cost-effective quantitative method but lacks the specificity to distinguish between the active pharmaceutical ingredient (API) and its impurities if they share similar chromophores.[4]

The choice of analytical technique depends on the specific requirements of the analysis. For rigorous purity validation and impurity profiling, HPLC is the superior method.[1][2]

Logical Flow for Method Selection

Start Define Analytical Need Purity_Assay Purity Assay & Impurity Profiling Start->Purity_Assay Qualitative_Screening Rapid Qualitative Screening Start->Qualitative_Screening Bulk_Quantification Simple Bulk Quantification Start->Bulk_Quantification HPLC HPLC Purity_Assay->HPLC High Resolution & Quantification TLC TLC Qualitative_Screening->TLC Speed & Low Cost UV_Vis UV-Vis Spectrophotometry Bulk_Quantification->UV_Vis Simplicity & Cost-Effectiveness

Caption: Decision tree for selecting an appropriate analytical method.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the key performance characteristics of HPLC, TLC, and UV-Vis Spectrophotometry for the purity validation of this compound.

ParameterHPLC (High-Performance Liquid Chromatography)TLC (Thin-Layer Chromatography)UV-Vis Spectrophotometry
Specificity High (Excellent separation of impurities)Moderate (Potential for overlapping spots)Low (Interference from impurities with similar UV absorbance)
Sensitivity High (ng to pg level)Low to Moderate (µg to ng level)Moderate (µg/mL level)
Quantification Excellent (Highly accurate and precise)Semi-Quantitative (Less precise)Good (For pure samples)
Resolution Very HighLow to ModerateNot Applicable
Throughput Moderate (Automated systems available)High (Multiple samples per plate)High
Cost per Sample HighLowVery Low
Complexity High (Requires skilled operators)LowLow

Experimental Protocol: HPLC Method for Purity Validation

This protocol describes a Reverse-Phase HPLC (RP-HPLC) method for the determination of purity of this compound. The method is designed to separate the main component from potential process-related impurities and degradation products.

Potential Impurities

Based on common synthetic routes like Friedel-Crafts acylation, potential impurities could include:

  • Starting materials: 3-bromobenzoyl chloride and anisole.

  • Positional isomers: (2-methoxyphenyl)(3-bromophenyl)methanone.

  • Related substances: 3-bromobenzoic acid and 4-methoxybenzoic acid.

Chromatographic Conditions
  • Instrument: HPLC system with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Acetonitrile (A) and Water with 0.1% Formic Acid (B).

    • Gradient Program:

      • 0-5 min: 50% A

      • 5-20 min: 50% to 80% A

      • 20-25 min: 80% A

      • 25-26 min: 80% to 50% A

      • 26-30 min: 50% A

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Diluent: Acetonitrile/Water (50:50 v/v).

Preparation of Solutions
  • Standard Solution: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in the diluent to prepare a 100 µg/mL solution.

  • Sample Solution: Accurately weigh and dissolve approximately 10 mg of the this compound sample in the diluent to prepare a 100 µg/mL solution.

Method Validation Parameters

The analytical method should be validated according to ICH guidelines, including:

  • Specificity: Demonstrated by the resolution of the main peak from potential impurities.

  • Linearity: Assessed over a concentration range (e.g., 1-150 µg/mL).

  • Accuracy: Determined by recovery studies of spiked samples.

  • Precision: Evaluated at the levels of repeatability and intermediate precision.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Established based on signal-to-noise ratios.

  • Robustness: Assessed by making small, deliberate variations in method parameters.

Experimental Workflow

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample & Standard dissolve Dissolve in Diluent weigh->dissolve inject Inject into HPLC dissolve->inject separate Chromatographic Separation inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity integrate->calculate Report Report calculate->Report

References

Comparative DFT Study of Bromobenzophenone Isomers: Data Currently Unavailable in Published Literature

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific literature and computational chemistry databases has revealed a notable absence of a direct comparative Density Functional Theory (DFT) study of 2-bromobenzophenone, 3-bromobenzophenone, and 4-bromobenzophenone. While DFT studies on individual, structurally related molecules are available, the specific quantitative data required for a direct and consistent comparison of these three isomers is not present in the public domain.

For researchers, scientists, and drug development professionals, a comparative analysis of the structural and electronic properties of bromobenzophenone isomers could offer valuable insights into their reactivity, stability, and potential biological activity. The position of the bromine atom on the phenyl ring is expected to significantly influence the molecule's electron distribution, dipole moment, and frontier molecular orbitals (HOMO and LUMO), which are key determinants of molecular interactions.

A typical comparative DFT study would involve the use of a consistent theoretical model, such as the widely used B3LYP functional with a basis set like 6-311G(d,p), to ensure that the observed differences in calculated properties are due to the isomeric variations and not artifacts of differing computational methods.

Data Presentation

Due to the lack of available data, a comparative table summarizing the key quantitative parameters for the bromobenzophenone isomers cannot be provided at this time. Such a table would ideally include:

Property2-Bromobenzophenone3-Bromobenzophenone4-Bromobenzophenone
Optimized Geometry
C=O Bond Length (Å)Data not availableData not availableData not available
Dihedral Angle (°)*Data not availableData not availableData not available
Electronic Properties
HOMO Energy (eV)Data not availableData not availableData not available
LUMO Energy (eV)Data not availableData not availableData not available
HOMO-LUMO Gap (eV)Data not availableData not availableData not available
Dipole Moment (Debye)Data not availableData not availableData not available
Spectroscopic Properties
C=O Vibrational Frequency (cm⁻¹)Data not availableData not availableData not available

*Dihedral angle between the two phenyl rings.

Experimental Protocols

To generate the data for a robust comparative study, a detailed computational protocol would be necessary. Based on established methodologies for similar aromatic ketones, the following workflow would be appropriate:

  • Structure Preparation: The initial 3D structures of 2-, 3-, and 4-bromobenzophenone would be built using molecular modeling software.

  • Geometry Optimization: The geometry of each isomer would be optimized to find the lowest energy conformation. This is typically performed using a DFT method, for instance, the B3LYP functional with the 6-311G(d,p) basis set. The absence of imaginary frequencies in the subsequent vibrational analysis would confirm that a true energy minimum has been reached.

  • Property Calculations: Following optimization, the same level of theory would be used to calculate key electronic and spectroscopic properties. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the molecular dipole moment, and the vibrational frequencies.

  • Data Analysis: The calculated properties for the three isomers would then be systematically compared to understand the influence of the bromine atom's position on the overall molecular characteristics.

Visualization of the DFT Workflow

A standardized workflow for such a comparative computational study can be visualized as follows:

DFT_Workflow cluster_setup 1. Initial Setup cluster_calc 2. DFT Calculations cluster_analysis 3. Data Analysis & Comparison isomer_2 2-Bromobenzophenone geom_opt Geometry Optimization (e.g., B3LYP/6-311G(d,p)) isomer_2->geom_opt isomer_3 3-Bromobenzophenone isomer_3->geom_opt isomer_4 4-Bromobenzophenone isomer_4->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc prop_calc Electronic Property Calculation (HOMO, LUMO, Dipole Moment) geom_opt->prop_calc data_extraction Extract Geometric, Electronic, and Spectroscopic Data freq_calc->data_extraction prop_calc->data_extraction comparison Comparative Analysis of Isomers data_extraction->comparison conclusion Structure-Property Relationship Conclusions comparison->conclusion

Caption: Workflow for a comparative DFT study of isomers.

Antifungal activity of (3-Bromophenyl)(4-methoxyphenyl)methanone derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro antifungal activity of a series of substituted benzophenone derivatives. While specific data on (3-Bromophenyl)(4-methoxyphenyl)methanone was not found in the reviewed literature, this document presents data on structurally related compounds, offering valuable insights into the structure-activity relationships of this chemical class as potential antifungal agents. The information herein is compiled from a study by Sun et al. (2011), which investigated the antifungal properties of various benzophenone derivatives against a panel of phytopathogenic fungi.[1]

Quantitative Antifungal Activity

The antifungal efficacy of several benzophenone derivatives was evaluated against a range of phytopathogenic fungi. The data is presented as the percentage of mycelial growth inhibition at a concentration of 50 µg/mL. For comparison, the activities of commercial fungicides, Flumorph and Dimethomorph, are also included.

Table 1: In Vitro Antifungal Activity of Benzophenone Derivatives (% Inhibition at 50 µg/mL) [1]

Compound IDSubstituentsAlternaria solaniBotrytis cinereaCercospora arachidicolaFusarium oxysporumGibberella zeaePhytophthora capsiciRhizoctonia solaniSclerotinia sclerotiorum
1a 2-CH₃, 4-F45.538.950.042.946.255.644.440.0
1b 2-CH₃, 4-Cl54.544.455.650.053.861.150.046.7
3a 4-Morpholino63.655.661.157.161.566.755.653.3
3b 4-Morpholino, 2-CH₃72.761.166.764.369.272.261.160.0
3c 4-Morpholino, 2,6-(CH₃)₂81.866.772.271.476.977.866.766.7
Flumorph (Control)50.041.252.947.152.958.847.144.1
Dimethomorph (Control)52.944.155.950.055.961.850.047.1

Note: The compound structures are described based on the substitutions on the benzophenone core.

Experimental Protocols

General Synthesis of Benzophenone Derivatives

A general method for the synthesis of substituted benzophenones involves the Friedel-Crafts acylation.[1][2]

  • Reaction Setup: A solution of an appropriate substituted benzoyl chloride in an anhydrous solvent (e.g., dichloromethane) is prepared in a reaction vessel under an inert atmosphere (e.g., nitrogen).

  • Addition of Aromatic Substrate: The second aromatic precursor (e.g., a substituted benzene or toluene) is added to the solution.

  • Catalyst Addition: The reaction is cooled (e.g., to 5 °C), and a Lewis acid catalyst, such as anhydrous aluminum chloride, is added portion-wise.

  • Reaction Progression: The reaction mixture is stirred at room temperature for a specified duration (e.g., 4 hours) and monitored for completion using techniques like Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction is quenched, typically with an acidic aqueous solution. The organic phase is separated, washed with a basic solution (e.g., saturated sodium bicarbonate) and then with water, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified, commonly by column chromatography on silica gel.

In Vitro Antifungal Susceptibility Testing

The antifungal activity of the synthesized compounds was determined using the poisoned food technique.[1]

  • Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.

  • Media Preparation: The stock solution is incorporated into a molten Potato Dextrose Agar (PDA) medium to achieve the desired final concentration (e.g., 50 µg/mL). The final concentration of the solvent should be controlled and included in the control plates to ensure it does not affect fungal growth.

  • Plating: The PDA medium containing the test compound is poured into sterile Petri dishes and allowed to solidify.

  • Inoculation: A mycelial disc of a specific diameter (e.g., 5 mm) is taken from the periphery of a fresh culture of the test fungus and placed at the center of the agar plate.

  • Incubation: The inoculated plates are incubated at a suitable temperature (e.g., 25-28 °C) for a period that allows for significant growth in the control plates (plates with PDA and solvent but without the test compound).

  • Data Collection: The diameter of the fungal colony is measured in both the control and treated plates.

  • Calculation of Inhibition: The percentage of mycelial growth inhibition is calculated using the following formula: % Inhibition = [(dc - dt) / dc] * 100 where 'dc' is the average diameter of the fungal colony in the control group, and 'dt' is the average diameter of the fungal colony in the treated group.

Visualizations

Below are diagrams illustrating the general workflow for the discovery and evaluation of novel antifungal compounds and a logical representation of the structure-activity relationship based on the provided data.

G General Workflow for Antifungal Compound Evaluation cluster_0 Discovery and Synthesis cluster_1 In Vitro Screening cluster_2 Further Evaluation Compound Design Compound Design Chemical Synthesis Chemical Synthesis Compound Design->Chemical Synthesis Purification & Characterization Purification & Characterization Chemical Synthesis->Purification & Characterization Primary Antifungal Assay Primary Antifungal Assay Purification & Characterization->Primary Antifungal Assay Determination of MIC Determination of MIC Primary Antifungal Assay->Determination of MIC Spectrum of Activity Spectrum of Activity Determination of MIC->Spectrum of Activity Mechanism of Action Studies Mechanism of Action Studies Spectrum of Activity->Mechanism of Action Studies Toxicity Assays Toxicity Assays Mechanism of Action Studies->Toxicity Assays In Vivo Efficacy Studies In Vivo Efficacy Studies Toxicity Assays->In Vivo Efficacy Studies

Caption: A flowchart illustrating the typical stages involved in the discovery and preclinical evaluation of novel antifungal drug candidates.

SAR Structure-Activity Relationship (SAR) Insights cluster_substituents Substitutions Benzophenone Core Benzophenone Core Halogen (Cl > F) Halogen (Cl > F) Benzophenone Core->Halogen (Cl > F) Methyl Group(s) Methyl Group(s) Benzophenone Core->Methyl Group(s) Morpholino Group Morpholino Group Benzophenone Core->Morpholino Group Increased Antifungal Activity Increased Antifungal Activity Halogen (Cl > F)->Increased Antifungal Activity Positive Influence Methyl Group(s)->Increased Antifungal Activity Positive Influence Morpholino Group->Increased Antifungal Activity Strong Positive Influence

Caption: A logical diagram summarizing the influence of different chemical substituents on the antifungal activity of the benzophenone core structure based on the provided data.

References

Antiviral potential of compounds derived from (3-Bromophenyl)(4-methoxyphenyl)methanone

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of novel compounds derived from (3-Bromophenyl)(4-methoxyphenyl)methanone and related structures reveals promising antiviral potential against a spectrum of viruses. These findings position benzophenone and chalcone derivatives as significant candidates for further drug development, challenging existing antiviral alternatives with their potent activity and, in some cases, lower cytotoxicity.

Researchers in the field of medicinal chemistry are increasingly turning their attention to the versatile benzophenone scaffold, a structural motif found in numerous biologically active molecules.[1] Recent studies have highlighted the antiviral efficacy of various derivatives, demonstrating their potential to combat a range of viral infections, from HIV to RNA viruses like influenza and Zika.[2][3] This guide provides a comprehensive comparison of these emerging antiviral agents, presenting key experimental data and methodologies for the scientific community.

Comparative Antiviral Activity

The antiviral potential of novel benzophenone and chalcone derivatives has been evaluated against several viruses, with many compounds exhibiting significant inhibitory effects. For instance, a series of benzophenone derivatives demonstrated nanomolar activity against HIV-1.[2] Notably, analogue 10i showed an EC50 of 2.9 nmol/L, comparable to the lead compound GW678248, while analogue 13b exhibited not only potent anti-HIV-1 activity (EC50 = 4.2 nmol/L) but also remarkably low cytotoxicity, with a Therapeutic Index (TI) exceeding 219,178.[2]

Chalcones, which share a common structural ancestry with benzophenones, have also displayed broad-spectrum antiviral properties.[4][5][6] Studies have shown their efficacy against human cytomegalovirus (HCMV), HIV, and various RNA viruses.[3] For example, certain chalcone derivatives have demonstrated potent inhibition of Parainfluenza Virus 5 (PIV5), Zika virus, La Crosse Virus, and the coronavirus OC43 with minimal cytotoxicity in human fibroblast cultures.[3]

The tables below summarize the quantitative data from these studies, comparing the antiviral activity and cytotoxicity of selected benzophenone and chalcone derivatives against relevant alternative antiviral agents.

Compound/AlternativeVirusCell LineEC50 / IC50CC50Selectivity Index (SI)Reference
Benzophenone Analogue 10i HIV-1 (Wild-type)MT-42.9 nM (EC50)> 1000 µM> 344,827[2]
Benzophenone Analogue 13b HIV-1 (Wild-type)MT-44.2 nM (EC50)> 920.5 µM> 219,178[2]
GW678248 (Lead Compound) HIV-1 (Wild-type)MT-4~1 nM (EC50)Not ReportedNot Reported[2]
Chalcone 8o PIV5Hs27Potent InhibitionMinimal CytotoxicityNot Quantified[3]
Chalcone 8p PIV5Hs27Potent InhibitionMinimal CytotoxicityNot Quantified[3]
Remdesivir (V2043) Dengue Virus (DENV)Huh7.5Not SpecifiedNot SpecifiedNot Specified[7]
3-F-4-MeO-Bn modified V2043 Dengue Virus (DENV)Huh7.5Improved EfficacyNot SpecifiedHigher SI than V2043[7]
Butene Lactone Derivative 3D Influenza A (H1N1)MDCKNot SpecifiedNot SpecifiedNot Specified[8]
Nitazoxanide MERS-CoVVero E60.92 µM (EC50)Not ReportedNot Reported[9]
Nitazoxanide SARS-CoV-2Vero E62.12 µM (EC50)Not ReportedNot Reported[9]

Experimental Protocols

The evaluation of antiviral efficacy and cytotoxicity is crucial for the development of new therapeutic agents. The following are detailed methodologies for key experiments cited in the referenced studies.

Anti-HIV-1 Activity Assay (MTT Method)

This assay is used to determine the concentration of a compound that inhibits viral replication by 50% (EC50).

  • Cell Preparation: MT-4 cells are seeded in 96-well plates.

  • Compound Addition: A series of dilutions of the test compounds are added to the wells.

  • Virus Infection: HIV-1 (e.g., wild-type strain) is added to the wells.

  • Incubation: The plates are incubated for a period that allows for viral replication (e.g., 5 days).

  • MTT Assay: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells metabolize MTT into a purple formazan product.

  • Data Analysis: The absorbance is measured using a plate reader. The EC50 is calculated by comparing the absorbance in treated, infected wells to that of untreated, infected controls.

Cytotoxicity Assay (MTT Method)

This assay determines the concentration of a compound that reduces the viability of uninfected cells by 50% (CC50).

  • Cell Preparation: Cells (e.g., MT-4, Vero E6, MDCK) are seeded in 96-well plates.

  • Compound Addition: A series of dilutions of the test compounds are added to the wells.

  • Incubation: The plates are incubated for the same duration as the antiviral assay.

  • MTT Assay: MTT solution is added, and the plates are incubated to allow for formazan formation.

  • Data Analysis: The absorbance is measured, and the CC50 is calculated by comparing the absorbance in treated wells to that of untreated controls.

Antiviral Activity Assay for RNA Viruses (e.g., Influenza, DENV)
  • Cell Seeding: Host cells (e.g., MDCK for influenza, Huh7.5 for DENV) are seeded in 96-well plates.

  • Virus Inoculation: Cells are infected with the virus at a specific multiplicity of infection (MOI).

  • Compound Treatment: After a period of viral adsorption, the inoculum is removed, and media containing various concentrations of the test compound is added.

  • Incubation: Plates are incubated to allow for viral replication.

  • Quantification of Viral Inhibition: The extent of viral replication is determined using methods such as:

    • Plaque Reduction Assay: Counting the number of viral plaques.

    • qRT-PCR: Quantifying viral RNA levels.

    • Immunofluorescence Assay: Detecting viral protein expression.

  • Data Analysis: The EC50 is calculated based on the reduction in viral replication in treated versus untreated wells.

Visualizing Mechanisms and Workflows

To better understand the processes involved in antiviral drug evaluation and their potential mechanisms of action, the following diagrams are provided.

Antiviral_Screening_Workflow cluster_in_vitro In Vitro Evaluation cluster_mechanism Mechanism of Action Studies Compound_Synthesis Compound Synthesis (Benzophenone Derivatives) Cytotoxicity_Assay Cytotoxicity Assay (CC50) Compound_Synthesis->Cytotoxicity_Assay Antiviral_Assay Antiviral Assay (EC50) Compound_Synthesis->Antiviral_Assay SI_Calculation Selectivity Index (SI) Calculation Cytotoxicity_Assay->SI_Calculation Antiviral_Assay->SI_Calculation Lead_Compound Lead Compound (High SI) SI_Calculation->Lead_Compound Time_of_Addition Time-of-Addition Assay Lead_Compound->Time_of_Addition Enzyme_Inhibition Viral Enzyme Inhibition Assay Lead_Compound->Enzyme_Inhibition Pathway_Analysis Host Pathway Analysis Lead_Compound->Pathway_Analysis

Caption: Workflow for antiviral drug discovery and evaluation.

Viral_Replication_Cycle_Inhibition cluster_virus Virus cluster_host Host Cell cluster_inhibitors Potential Inhibition Points Virus Virus Attachment Attachment & Entry Virus->Attachment Uncoating Uncoating Attachment->Uncoating Replication Replication (RNA/DNA Synthesis) Uncoating->Replication Assembly Assembly Replication->Assembly Release Release Assembly->Release Release->Virus Progeny Virions Inhibitor_Entry Entry Inhibitors Inhibitor_Entry->Attachment Inhibitor_Uncoating Uncoating Inhibitors Inhibitor_Uncoating->Uncoating Inhibitor_Replication Replication Inhibitors (e.g., Polymerase Inhibitors) Inhibitor_Replication->Replication Inhibitor_Release Release Inhibitors Inhibitor_Release->Release

Caption: General viral replication cycle and inhibitor targets.

The collective evidence strongly suggests that benzophenone and chalcone derivatives represent a promising and versatile class of compounds for the development of novel antiviral therapies. Their potent activity against a range of viruses, coupled with favorable cytotoxicity profiles for some analogues, warrants further investigation into their mechanisms of action and in vivo efficacy.

References

A Comparative Analysis of the Photophysical Properties of Substituted Benzophenones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the photophysical properties of substituted benzophenones, a class of organic compounds with significant applications in photochemistry, materials science, and pharmacology. Benzophenone and its derivatives are widely utilized as photoinitiators, triplet sensitizers, and building blocks for advanced materials such as those used in organic light-emitting diodes (OLEDs). Their utility is intrinsically linked to the efficiency of intersystem crossing from the excited singlet state to the triplet state. This analysis focuses on how different substituents on the benzophenone core influence key photophysical parameters, supported by experimental data.

Data Presentation: Photophysical Properties of Substituted Benzophenones

The following table summarizes the key photophysical data for a selection of substituted benzophenones. These parameters are crucial for understanding their behavior upon photoexcitation and for designing molecules with specific photochemical activities.

CompoundSubstituent(s)Solventλ_abs (nm)ε (M⁻¹cm⁻¹)Φ_f (Fluorescence Quantum Yield)τ_s (Singlet Lifetime)Φ_isc (Intersystem Crossing Quantum Yield)λ_p (nm)Φ_p (Phosphorescence Quantum Yield)τ_p (Phosphorescence Lifetime)Reference(s)
BenzophenoneUnsubstitutedAcetonitrile335--~5-10 ps~1.0450-µs-ms range[1],[2]
4-Methylbenzophenone4-CH₃---------[2]
4,4'-Dimethylbenzophenone4,4'-(CH₃)₂---------[2]
4-Methoxybenzophenone4-OCH₃---------[2]
4,4'-Dimethoxybenzophenone4,4'-(OCH₃)₂---------[2]
4-Fluorobenzophenone4-F---------[2]
4,4'-Difluorobenzophenone4,4'-(F)₂---------[2]
4-Chlorobenzophenone4-Cl---------[2]
4-Bromobenzophenone4-Br---------[2]
p-Iodobenzophenone4-IAcetonitrile---< 1 ps----[1]

Experimental Protocols

The data presented in this guide is typically acquired through a combination of steady-state and time-resolved spectroscopic techniques. Below are detailed methodologies for key experiments.

UV-Visible Absorption Spectroscopy

Objective: To determine the absorption maxima (λ_abs) and molar extinction coefficients (ε) of the ground state molecule.

Methodology:

  • Sample Preparation: Solutions of the benzophenone derivatives are prepared in a spectroscopic grade solvent (e.g., acetonitrile, cyclohexane) at a known concentration (typically in the range of 10⁻⁵ to 10⁻⁴ M).

  • Instrumentation: A dual-beam UV-Visible spectrophotometer is used.

  • Measurement: A quartz cuvette with a 1 cm path length is filled with the sample solution. A reference cuvette is filled with the pure solvent. The absorption spectrum is recorded over a relevant wavelength range (e.g., 200-500 nm).

  • Data Analysis: The wavelength of maximum absorbance (λ_abs) is identified from the spectrum. The molar extinction coefficient (ε) is calculated using the Beer-Lambert law: A = εcl, where A is the absorbance at λ_abs, c is the concentration in mol/L, and l is the path length in cm.

Fluorescence Spectroscopy and Quantum Yield Determination

Objective: To measure the fluorescence emission spectrum and determine the fluorescence quantum yield (Φ_f).

Methodology:

  • Sample Preparation: Dilute solutions of the benzophenone derivatives are prepared in a suitable solvent, with absorbance at the excitation wavelength typically below 0.1 to minimize inner filter effects.

  • Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), monochromators for excitation and emission, and a sensitive detector (e.g., photomultiplier tube).

  • Measurement: The sample is excited at a wavelength where it absorbs strongly. The emission spectrum is recorded, scanning the emission monochromator over a wavelength range longer than the excitation wavelength.

  • Quantum Yield Calculation (Relative Method): The fluorescence quantum yield is often determined relative to a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄).[3] The quantum yield of the sample (Φ_s) is calculated using the following equation[3]:

    Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)

    where:

    • Φ_r is the quantum yield of the reference.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

    • The subscripts 's' and 'r' denote the sample and reference, respectively.[3]

Transient Absorption Spectroscopy

Objective: To observe and characterize transient excited states (singlet and triplet) and to determine their lifetimes (τ_s and τ_p).

Methodology:

  • Instrumentation: A pump-probe transient absorption spectrometer is used. This typically consists of an ultrafast laser system (e.g., Ti:Sapphire laser) that generates femtosecond or picosecond pulses. The laser output is split into a high-intensity "pump" beam and a lower-intensity "probe" beam. The pump beam excites the sample, and the probe beam, which can be converted into a white-light continuum, measures the change in absorbance of the sample at various time delays after excitation.[4][5][6]

  • Sample Preparation: The sample is dissolved in a suitable solvent and placed in a cuvette. The concentration is adjusted to have sufficient absorbance at the pump wavelength.

  • Measurement: The pump pulse excites the sample, and the probe pulse is passed through the excited volume at a specific time delay, controlled by an optical delay line. The change in absorbance (ΔA) of the probe light is measured as a function of wavelength and time delay.[5]

  • Data Analysis: The decay of the transient absorption signal at specific wavelengths is fitted to exponential functions to determine the lifetimes of the excited states. Global analysis of the entire dataset (ΔA vs. wavelength and time) can be used to deconvolute the spectra of different transient species.[6]

Phosphorescence Spectroscopy

Objective: To measure the phosphorescence emission spectrum and lifetime (τ_p).

Methodology:

  • Sample Preparation: The sample is dissolved in a solvent that forms a rigid glass at low temperatures (e.g., ethanol, 2-methyltetrahydrofuran).

  • Instrumentation: A spectrofluorometer with a phosphorescence mode, which involves time-gating the detector to measure emission after the initial fluorescence has decayed. The measurements are typically performed at low temperatures (e.g., 77 K in a liquid nitrogen dewar) to minimize non-radiative decay of the triplet state.

  • Measurement: The sample is cooled to 77 K and excited. The emission is recorded after a short delay to exclude fluorescence. For lifetime measurements, the decay of the phosphorescence intensity is recorded over time after the excitation source is turned off.

  • Data Analysis: The phosphorescence spectrum provides information about the energy of the triplet state. The decay curve is fitted to an exponential function to determine the phosphorescence lifetime (τ_p).

Mandatory Visualization

Jablonski Diagram for Substituted Benzophenones

The following diagram illustrates the principal photophysical processes that occur in substituted benzophenones upon absorption of light.

Jablonski cluster_singlet Singlet States cluster_triplet Triplet States S0 S₀ (Ground State) S1 S₁ (n,π) S0->S1 Absorption (n→π) S2 S₂ (π,π) S0->S2 Absorption (π→π) S1->S0 Fluorescence S1->S0 Non-radiative Decay T2 T₂ (π,π) S1->T2 Intersystem Crossing (ISC) ~ps S2->S1 Internal Conversion (IC) <1 ps T1 T₁ (n,π) T1->S0 Phosphorescence (µs - s) T1->S0 Non-radiative Decay T2->T1 Internal Conversion (IC)

Caption: Jablonski diagram illustrating the electronic transitions in a typical benzophenone derivative.

Experimental Workflow for Transient Absorption Spectroscopy

The following diagram outlines the typical workflow for a pump-probe transient absorption spectroscopy experiment.

TAS_Workflow cluster_setup Experimental Setup cluster_process Data Acquisition & Analysis Laser Ultrafast Laser (e.g., Ti:Sapphire) Splitter Beam Splitter Laser->Splitter Pump_Path Pump Path Splitter->Pump_Path Pump Beam (High Intensity) Probe_Path Probe Path Splitter->Probe_Path Probe Beam (Low Intensity) Sample Sample Pump_Path->Sample Delay Optical Delay Line Probe_Path->Delay WLC White Light Continuum Generation Delay->WLC WLC->Sample Detector Detector (e.g., CCD Spectrometer) Sample->Detector Acquisition Measure ΔA(λ, t) Detector->Acquisition Analysis Kinetic Analysis (Global Fitting) Acquisition->Analysis Results Obtain: - Excited State Spectra - Lifetimes (τ) - Reaction Dynamics Analysis->Results

Caption: Workflow for a typical transient absorption spectroscopy experiment.

References

Safety Operating Guide

Proper Disposal of (3-Bromophenyl)(4-methoxyphenyl)methanone: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of (3-Bromophenyl)(4-methoxyphenyl)methanone, a halogenated organic compound.

This compound is a chemical that requires careful handling and disposal due to its classification as a halogenated organic compound. Improper disposal can lead to environmental contamination and potential health hazards. Adherence to the following procedures is essential for maintaining a safe laboratory environment.

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure you are wearing appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol

The disposal of this compound must be handled through a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain or in regular trash.

  • Segregation of Waste : It is critical to segregate halogenated organic waste from non-halogenated waste streams.[1][2][3] this compound waste should be collected in a designated, properly labeled waste container for halogenated organic compounds.[1][2]

  • Container Selection : Use a chemically compatible and leak-proof container for waste collection.[4][5] The container should be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[2]

  • Accumulation in a Satellite Accumulation Area (SAA) : Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[4][5] The SAA must be inspected weekly for any signs of leakage.[5]

  • Container Management : Keep the waste container securely closed except when adding waste.[2][4][5] Once the container is full, or within one year of the first addition of waste, it must be removed from the SAA for disposal.[5]

  • Arranging for Disposal : Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to arrange for the pickup and disposal of the hazardous waste.[4][6][7] Provide them with the complete chemical name and any other relevant information from the Safety Data Sheet (SDS).

  • Decontamination of Empty Containers : Any container that held this compound must be properly decontaminated before being discarded. If the container held an acutely hazardous waste, it must be triple-rinsed with a suitable solvent.[6][8] The rinsate must be collected and disposed of as hazardous waste.[6][8]

Quantitative Data Summary

ParameterGuidelineCitation
Maximum Hazardous Waste in SAA55 gallons[4]
Maximum Acutely Toxic Waste in SAA1 quart (liquid) or 1 kilogram (solid)[4]
Maximum Accumulation Time (partially filled)1 year[5]
Time for Removal After Full3 calendar days[4]
pH Range for Acceptable Drain Disposal (for non-hazardous aqueous solutions only)5.5 - 10.5[9]

Note : this compound is not suitable for drain disposal.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste Generated is_halogenated Is the waste a halogenated organic compound? start->is_halogenated collect_halogenated Collect in a designated 'Halogenated Organic Waste' container. is_halogenated->collect_halogenated Yes improper_disposal Improper Disposal: Do NOT dispose down drain or in trash. is_halogenated->improper_disposal No (but this compound IS halogenated) label_container Label container with 'Hazardous Waste' and chemical name. collect_halogenated->label_container store_saa Store in a designated Satellite Accumulation Area (SAA). label_container->store_saa contact_ehs Contact Environmental Health & Safety (EHS) or licensed waste disposal service for pickup. store_saa->contact_ehs end End: Proper Disposal contact_ehs->end

Disposal workflow for this compound.

By following these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Essential Safety and Operational Guide for Handling (3-Bromophenyl)(4-methoxyphenyl)methanone

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling of (3-Bromophenyl)(4-methoxyphenyl)methanone, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure safe operational conduct and proper disposal, fostering a secure laboratory environment.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the required PPE.

Body PartPersonal Protective EquipmentSpecifications
Eyes/Face Safety Goggles / Face ShieldWear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield is recommended for splash hazards.[1][2]
Skin Protective Gloves and ClothingWear impervious, chemical-resistant gloves (e.g., nitrile rubber). A complete suit protecting against chemicals or a lab coat should be worn.[1][2]
Respiratory RespiratorIf exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate organic vapor cartridge.[1] In situations with dust formation, a particle respirator (P95 or P1) may be used.[2]

Handling and Storage Protocols

Handling:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3][4]

  • Avoid direct contact with skin, eyes, and clothing.[4]

  • Prevent the formation of dust and aerosols.[2]

  • Wash hands thoroughly with soap and water after handling the substance.[3]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3][4]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][4]

  • Keep away from incompatible substances such as strong oxidizing agents, strong bases, and strong acids.[3]

  • The recommended storage condition for some suppliers is under an inert atmosphere at 2-8°C.[2]

Emergency and First-Aid Procedures

  • If inhaled: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][3]

  • In case of skin contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water.[1][2] If skin irritation occurs, seek medical advice.[3]

  • In case of eye contact: Rinse cautiously with water for at least 15 minutes, holding the eyelids open.[1][2][3] Remove contact lenses if present and easy to do.[2][3] Continue rinsing and seek medical attention.[3]

  • If swallowed: Rinse the mouth with water.[1] Do not induce vomiting.[1] Seek immediate medical attention.

Disposal Plan

All waste materials, including the chemical itself and any contaminated items, must be disposed of in accordance with local, state, and federal regulations.

  • Dispose of the contents and container to an approved waste disposal plant.[3]

  • Do not allow the product to enter drains or waterways, as it may be harmful to aquatic life with long-lasting effects.

  • Contaminated packaging should be treated as the chemical itself and disposed of accordingly.

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Weigh/Measure in Ventilated Enclosure B->C D Perform Experiment in Fume Hood C->D E Decontaminate Work Area D->E F Dispose of Waste in Designated Containers E->F G Remove and Dispose of PPE F->G H Wash Hands Thoroughly G->H

Standard laboratory workflow for handling this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.